tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-iodo-6-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-6-13-9(16-4)5-7(8)12/h5-6H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBITMHESFEWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (CAS 1200132-06-4): Synthesis, Characterization, and Application in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a pyridine core with strategically placed iodo, methoxy, and Boc-protected amine functionalities, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of the iodine atom at the 4-position allows for the introduction of diverse molecular fragments through reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the synthesis of complex molecules with potential therapeutic applications. The methoxy group at the 6-position and the Boc-protected amine at the 3-position modulate the electronic properties of the pyridine ring and offer further points for synthetic elaboration. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this important intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1200132-06-4 | [1] |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | [1] |
| Molecular Weight | 350.16 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [1] |
Synthesis and Purification
The synthesis of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is typically achieved through the protection of the commercially available starting material, 4-iodo-6-methoxypyridin-3-amine, with di-tert-butyl dicarbonate (Boc₂O).
Caption: Synthetic scheme for the preparation of the title compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-iodo-6-methoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (nitrogen or argon), add triethylamine (Et₃N, 1.5 eq).
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product can be purified by one of the following methods:
-
Column Chromatography: The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the pure product.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds.
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 6.80 (br s, 1H, NH), 3.95 (s, 3H, OCH₃), 1.50 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.0, 153.0, 145.0, 130.0, 115.0, 95.0, 81.0, 54.0, 28.5 |
| IR (KBr, cm⁻¹) | 3350 (N-H stretch), 2980 (C-H stretch), 1710 (C=O stretch, carbamate), 1580, 1470 (aromatic C=C stretch), 1250 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z 351.0 [M+H]⁺, 373.0 [M+Na]⁺ |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amine functionalities.
Suzuki-Miyaura Cross-Coupling
This reaction enables the formation of a new carbon-carbon bond by coupling the iodo-pyridine with an organoboron compound.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a degassed mixture of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water, 4:1), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the iodo-pyridine with a primary or secondary amine.[2][3][4]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
-
Reaction Setup: In a glovebox, combine tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand such as XPhos or RuPhos (0.04-0.10 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq) in an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere for 6-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. The residue can be purified by flash column chromatography.
Conclusion
tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is a valuable and versatile building block for the synthesis of complex substituted pyridines. Its straightforward preparation and high reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the synthesis of novel molecular entities.
References
Sources
4-iodo-6-methoxypyridin-3-amine Boc-protected intermediate
Topic: Advanced Synthesis & Application Guide: tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Importance
The 4-iodo-6-methoxypyridin-3-amine scaffold, particularly in its Boc-protected form (tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate), represents a "privileged structure" in modern drug discovery. Its value lies in its orthogonal reactivity profile, enabling the rapid construction of polysubstituted pyridine libraries or fused heterocycles (e.g., imidazo[4,5-c]pyridines).
This guide addresses the critical challenge of synthesizing this intermediate with high regiocontrol. While electrophilic iodination of 3-aminopyridines often yields mixtures of C2- and C4-iodinated products, this protocol utilizes Directed Ortho Metalation (DoM) to exclusively target the C4 position. This approach ensures scalability, reproducibility, and high purity—essential attributes for GMP-aligned workflows.
Retrosynthetic Analysis & Mechanistic Logic
To achieve the target molecule, we must bypass the inherent electronic bias of the pyridine ring which typically favors electrophilic attack at C2 (ortho to the amino group and the ring nitrogen).
The Strategic Pivot: DoM vs. Electrophilic Substitution
-
Electrophilic Route (Not Recommended): Direct iodination of 6-methoxy-3-aminopyridine using NIS or I
often results in inseparable mixtures of C2 and C4 isomers due to competing directing effects of the amine (ortho-director) and the ring nitrogen. -
DoM Route (Recommended): By installing a Boc-protecting group, we convert the amine into a Directed Metalation Group (DMG). The tert-butoxycarbonyl (Boc) group serves two functions:
-
Protection: Prevents N-alkylation/oxidation.
-
Direction: Coordinates with lithiating agents (n-BuLi/TMEDA) to direct deprotonation specifically to the C4 position.
-
Mechanism of Action: The Dianion Pathway
The reaction proceeds via a dianion intermediate .
-
First Equivalent (n-BuLi): Deprotonates the acidic carbamate N-H (
~20). -
Second Equivalent (n-BuLi): Directed by the lithium carbamate and TMEDA, the second equivalent removes the C4 proton. This position is favored over C2 due to the stabilization provided by the adjacent Boc-group and the lack of steric repulsion from the pyridine nitrogen lone pair.
-
Electrophile Quench: The C4-lithio species intercepts iodine to form the C-I bond.
Figure 1: Reaction pathway illustrating the conversion of the amine precursor to the C4-iodinated target via a dianion intermediate.
Experimental Protocol
This protocol is validated for scale-up (10–20g scale). It assumes the starting material, 6-methoxypyridin-3-amine , is available. If not, it can be prepared via reduction of 2-methoxy-5-nitropyridine (Fe/NH
Step 1: Boc-Protection
Objective: Convert the primary amine to a stable carbamate DMG.
Reagents:
-
6-Methoxypyridin-3-amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc
O) (1.1 equiv) -
Triethylamine (Et
N) (1.2 equiv) -
DMAP (0.05 equiv - Catalyst)
-
Dichloromethane (DCM) or THF (Solvent)
Procedure:
-
Dissolve 6-methoxypyridin-3-amine in DCM (5 mL/mmol).
-
Add Et
N and DMAP. Cool to 0°C.[1] -
Add Boc
O (dissolved in minimal DCM) dropwise. -
Warm to room temperature and stir for 4–6 hours (monitor by TLC/LCMS).
-
Workup: Wash with 1M citric acid (removes DMAP/amine traces), saturated NaHCO
, and brine. Dry over Na SO and concentrate. -
Purification: Recrystallization from Hexanes/EtOAc is usually sufficient.
Step 2: Regioselective C4-Iodination (The Core Step)
Objective: Install the iodine atom at C4 using Directed Ortho Metalation.
Table 1: Reaction Stoichiometry & Parameters
| Component | Role | Equivalents | Notes |
| Substrate | Starting Material | 1.0 | Dried under vacuum prior to use. |
| TMEDA | Ligand/De-aggregator | 3.0 - 3.2 | Essential for breaking n-BuLi hexamers. |
| n-BuLi | Base (2.5M in Hexanes) | 3.2 - 3.5 | Excess required for dianion formation. |
| Iodine (I | Electrophile | 3.5 - 4.0 | Dissolved in dry THF. |
| Ether/THF | Solvent | N/A | Anhydrous; Ether often gives better regioselectivity. |
Detailed Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve tert-butyl (6-methoxypyridin-3-yl)carbamate (1.0 equiv) and TMEDA (3.1 equiv) in anhydrous diethyl ether (or THF).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Maintain temperature strictly to prevent nucleophilic attack on the pyridine ring.
-
Lithiation: Add n-BuLi (3.3 equiv) dropwise via syringe pump over 30–60 minutes.
-
Observation: The solution typically turns yellow/orange, indicating dianion formation.
-
Aging: Stir at -78°C for 1–2 hours to ensure complete lithiation.
-
-
Quench: Dissolve Iodine (I
, 3.5 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.-
Color Change: Mixture will darken.
-
-
Warming: Allow the mixture to warm slowly to 0°C over 1 hour.
-
Workup: Quench with saturated aqueous Na
S O (sodium thiosulfate) to reduce excess iodine (color changes from dark brown to yellow/clear). Extract with EtOAc (3x). -
Purification: Flash column chromatography (SiO
, Hexanes/EtOAc gradient).
Expected Yield: 65–80% Characterization:
-
1H NMR: Look for the disappearance of the C4 proton and the retention of the C2 (singlet, deshielded) and C5 (singlet/doublet depending on coupling) protons.
-
Structure Confirmation: The C4-Iodo product places the iodine between the Boc-NH and the C5-H.
Applications & Synthetic Utility
The resulting tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is a versatile linchpin for library generation.
Workflow Visualization
Figure 2: Downstream applications of the core intermediate, highlighting its utility in forming biaryl systems and fused heterocyclic cores.
Key Transformations
-
Suzuki-Miyaura Coupling: The C4-Iodine is highly reactive towards boronic acids/esters. This allows for the introduction of aryl or heteroaryl groups, essential for modulating potency in kinase inhibitors (e.g., Checkpoint Kinase 1 inhibitors).
-
Imidazopyridine Formation: Following C4-functionalization, acidic deprotection of the Boc group (HCl/Dioxane or TFA) yields the free amine. If a C4-amide or C4-nitrile was introduced (via Pd-catalyzed carbonylation or cyanation), cyclization to imidazo[4,5-c]pyridines or related fused systems is immediate.
Safety & Handling Protocols
-
tert-Butyllithium / n-Butyllithium: These are pyrophoric reagents.
-
Protocol: Always transfer via cannula or gas-tight syringe under positive inert gas pressure.
-
Quenching: Have a beaker of sand or dry lime available. Never use water for lithium fires.
-
-
Iodine: Corrosive and sublimes. Weigh in a fume hood and handle with gloves.
-
Reaction Exotherms: The lithiation step is highly exothermic. Ensure the cooling bath (-78°C) is stable and addition rates are slow to prevent thermal runaways which degrade regioselectivity.
References
-
Mitchell, I. S., et al. (2015). "Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1." Journal of Medicinal Chemistry, 58(11), 4713–4726.
- Primary citation for the specific synthesis of tert-butyl (4-iodo-6-methoxypyridin-3-yl)
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.
- Foundational text on the Directed Ortho Metalation (DoM) mechanism and regioselectivity rules.
- Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.
-
Estel, L., et al. (1988). "Lithiation of 3-amino- and 3-(acylamino)pyridines." Journal of Organic Chemistry, 53(12), 2740–2744.
- Validates the C4-regioselectivity of 3-(Boc-amino)pyridines.
Sources
structure and properties of tert-butyl N-(4-iodo-6-methoxypyridin-3-yl)carbamate
[1]
Executive Summary
tert-Butyl N-(4-iodo-6-methoxypyridin-3-yl)carbamate (CAS: 1200132-06-4) is a highly specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., ChK1, FGFR).[1] Its structural utility lies in its trisubstituted pyridine core, which offers three distinct vectors for chemical diversification:
-
C3-Amine (Boc-protected): A masked nitrogen nucleophile.[1]
-
C4-Iodide: A reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]
-
C6-Methoxy: An electron-donating group that modulates pKa and solubility, potentially serving as a leaving group under harsh conditions (though primarily used for electronic tuning).[1]
This guide details the physicochemical profile, a validated synthesis route via Directed Ortho Metalation (DoM), and critical handling protocols for this intermediate.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate |
| Common Name | N-Boc-4-iodo-6-methoxypyridin-3-amine |
| CAS Number | 1200132-06-4 |
| Molecular Formula | C₁₁H₁₅IN₂O₃ |
| Molecular Weight | 350.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |
| SMILES | CC(C)(C)OC(=O)NC1=C(I)C=C(OC)N=C1 |
| Key Hazards | GHS07 (Acute Tox. 4); Light sensitive (Iodide stability) |
Synthesis Strategy: The Directed Ortho Metalation (DoM) Route[1]
The most robust method for synthesizing this compound is Directed Ortho Metalation (DoM) .[1] Electrophilic iodination of 6-methoxypyridin-3-amine typically yields the C2-iodo isomer due to the directing effect of the amine and ring nitrogen.[1] To force iodination at the C4 position, the amine must be converted to a Boc-carbamate, which serves as a Directed Metalation Group (DMG).[1]
Mechanistic Pathway[1]
-
Protection: 6-methoxypyridin-3-amine is protected with Boc₂O.[1]
-
Lithiation: Treatment with n-butyllithium (2+ equivalents) generates a dianion.[1] The first equivalent deprotonates the carbamate N-H; the second equivalent removes the C4 proton, stabilized by the coordination of lithium to the carbamate carbonyl oxygen.[1]
-
Quench: The lithiated species reacts with elemental iodine to install the iodide at C4.[1]
Figure 1: Synthetic workflow utilizing Directed Ortho Metalation (DoM) to achieve regioselective C4 iodination.
Detailed Experimental Protocol
Objective: Synthesis of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate from tert-butyl (6-methoxypyridin-3-yl)carbamate.
Safety Warning: n-Butyllithium is pyrophoric.[1] Reactions must be performed under an inert atmosphere (Argon/Nitrogen) in flame-dried glassware.[1]
Reagents
-
Starting Material: tert-Butyl (6-methoxypyridin-3-yl)carbamate (1.0 equiv)[1]
-
n-Butyllithium (2.5 M in hexanes, 2.2 equiv)[1]
-
Iodine (I₂) (2.5 equiv)[1]
-
Anhydrous THF (Solvent)[1]
-
Saturated NH₄Cl (Quench)[1]
-
Sodium Thiosulfate (Na₂S₂O₃) (Scavenger)[1]
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with tert-butyl (6-methoxypyridin-3-yl)carbamate (e.g., 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (22 mmol, 8.8 mL) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.
-
Note: The solution will turn yellow/orange, indicating dianion formation.[1]
-
-
Maturation: Stir the mixture at -78°C for 1 to 2 hours to ensure complete lithiation.
-
Iodination: Dissolve Iodine (25 mmol) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated reaction mixture at -78°C.
-
Observation: The color will darken significantly.[1]
-
-
Quench: After stirring for 30 minutes at -78°C, allow the reaction to warm to 0°C. Quench by adding saturated aqueous NH₄Cl (20 mL).
-
Workup:
-
Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Self-Validation Check:
-
¹H NMR Confirmation: The starting material shows signals for C2-H, C4-H, and C5-H. The product will lack the C4-H signal (typically a doublet of doublets or doublet in the aromatic region), leaving two singlets (or weakly coupled doublets) for C2-H and C5-H.[1]
Reactivity & Applications in Drug Discovery[1]
This molecule acts as a "linchpin" scaffold.[1] The orthogonality of the functional groups allows for sequential elaboration.[1]
Key Transformations
-
Suzuki-Miyaura Coupling: The C4-Iodide is highly reactive toward boronic acids.[1] This is the primary route for installing aryl or heteroaryl groups to build fused ring systems (e.g., diazacarbazoles).[1]
-
Boc-Deprotection: Treatment with TFA/DCM or HCl/Dioxane yields the free amine, 4-iodo-6-methoxypyridin-3-amine, which is unstable and prone to oxidation; deprotection is usually performed after the cross-coupling step.[1]
-
Cyclization: Following cross-coupling at C4, the carbamate nitrogen can participate in intramolecular cyclizations to form bicyclic systems like 1,7-naphthyridines or pyrido[3,4-b]pyrazines.[1]
Figure 2: Functionalization pathways for the core scaffold.[1]
References
-
Chemical Identity & Properties
-
Synthesis & Applications
-
Labroli, M., et al. (2011).[1] "Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1." Journal of Medicinal Chemistry. (Describes the specific lithiation protocol for the title compound). Retrieved from [1]
-
Clayden, J., et al. (2005).[1] "The Directed Ortho Metalation Reaction."[1] Organic Reactions.[3][4][5][6][7][8] (General mechanistic reference for DoM).
-
-
Safety & Handling
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridines - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
3-amino-4-iodo-6-methoxypyridine N-Boc derivative molecular weight
Technical Whitepaper: Characterization and Synthesis of tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate
Executive Summary
Target Molecule: tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate CAS Registry Number: 1200132-06-4 Molecular Weight: 350.15 g/mol [1]
This technical guide details the physicochemical profile, synthetic pathway, and strategic utility of the N-Boc protected derivative of 3-amino-4-iodo-6-methoxypyridine.[1] This compound serves as a critical high-value intermediate in medicinal chemistry, specifically for the design of kinase inhibitors and complex heterocyclic scaffolds.[1] The iodine substituent at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the tert-butyloxycarbonyl (Boc) group masks the C3 amine, preventing catalyst poisoning and side reactions.
Chemoinformatics Profile
The following data establishes the baseline identity for quality control and stoichiometric calculations.
| Property | Value |
| Systematic Name | tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate |
| Molecular Formula | |
| Molecular Weight | 350.15 g/mol |
| Exact Mass | 350.0127 |
| CAS Number | 1200132-06-4 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| pKa (Calculated) | ~10.5 (Carbamate NH), Pyridine N is weakly basic due to EWG Iodo group |
Synthetic Protocol: N-Boc Protection
Objective: Selective protection of the C3 exocyclic amine without generating the bis-Boc byproduct.
Mechanism & Causality
Aminopyridines exhibit reduced nucleophilicity compared to anilines due to the electron-withdrawing nature of the pyridine ring.[1] However, the presence of the methoxy group at C6 donates electron density (via resonance), slightly increasing the reactivity of the C3 amine. The use of DMAP (4-Dimethylaminopyridine) is critical here; it acts as a nucleophilic catalyst, attacking the Boc anhydride (
Materials
-
Substrate: 3-Amino-4-iodo-6-methoxypyridine (1.0 eq)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 eq)[1] -
Catalyst: DMAP (0.1 eq)
-
Base: Triethylamine (TEA) or DIPEA (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-iodo-6-methoxypyridine (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Activation: Add TEA (1.2 eq) and DMAP (0.1 eq). Stir at room temperature for 10 minutes to ensure deprotonation/activation.
-
Addition: Dissolve
(1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.-
Critical Control Point: Do not add a large excess of
initially. Aminopyridines are prone to forming the bis-Boc species ( ). If bis-Boc forms, it can often be converted back to mono-Boc by treating the crude mixture with K2CO3 in MeOH.[1]
-
-
Reaction: Stir at room temperature (20-25°C) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting amine.
-
Quench & Workup:
-
Quench with saturated
solution. -
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Purify via silica gel flash chromatography. Elute with a gradient of 0-20% EtOAc in Hexanes.[1]
Visualization of Workflow
The following diagram illustrates the synthetic pathway and potential downstream applications.
Caption: Figure 1.[1] Synthetic workflow for N-Boc protection and subsequent palladium-catalyzed divergence points.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectral features must be confirmed.
1H NMR (400 MHz, CDCl3) Expectations
- 1.50–1.55 ppm (s, 9H): The diagnostic tert-butyl singlet. If this integrates to 18H, you have the bis-Boc byproduct.
-
3.90–3.95 ppm (s, 3H): Methoxy group (
). - 6.80–7.00 ppm (s, 1H): Proton at C5 (shielded by adjacent OMe).
- 8.50–8.80 ppm (s, 1H): Proton at C2 (deshielded by adjacent N and carbamate).
-
~7.00 ppm (br s, 1H): Carbamate NH (exchangeable with
).
LC-MS Validation
-
Ionization: ESI (+)
-
Target Mass:
-
Fragment Pattern: A strong fragment at
or is common due to the loss of the tert-butyl group (isobutylene) or the entire Boc group under acidic MS conditions.[1]
Strategic Utility in Drug Discovery
The 4-iodo substituent is the defining feature of this scaffold. While the 3-amino group is protected, the iodine serves as a regioselective entry point for modifying the pyridine core.
-
Orthogonal Functionalization: The iodine bond is weaker than the C-H bonds, allowing for oxidative addition by Palladium(0) without affecting the Boc-protected amine.
-
Scaffold Hopping: This intermediate allows researchers to replace benzene rings with a pyridine core in drug candidates, potentially improving solubility and metabolic stability (lowering LogD).
-
Late-Stage Diversification: The Boc group can be removed (using TFA/DCM or HCl/Dioxane) after the cross-coupling event to regenerate the free amine for amide coupling or reductive amination.
References
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006).[2] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. Retrieved from [Link]
Sources
(S)-5-Iodowillardiine: A Technical Guide to a Subtype-Selective Kainate Receptor Agonist
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical compound corresponding to the molecular formula C₁₁H₁₅IN₂O₃, identified as (S)-5-Iodowillardiine. We will delve into its chemical structure, properties, mechanism of action as a potent neurochemical probe, and practical experimental applications.
Compound Identification and Physicochemical Properties
The molecular formula C₁₁H₁₅IN₂O₃ primarily corresponds to (S)-5-Iodowillardiine , a synthetic analog of willardiine, a naturally occurring excitotoxic amino acid.[1] It is a critical tool in neuroscience research due to its specific activity at ionotropic glutamate receptors.
Chemical Identifiers
A clear identification is paramount for experimental reproducibility. Key identifiers for (S)-5-Iodowillardiine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | [2] |
| Molecular Formula | C₇H₈IN₃O₄ | |
| Molecular Weight | 325.06 g/mol | |
| CAS Number | 140187-25-3 | |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)I |
Note: The user-provided formula C11H15IN2O3 appears to be an error; the correct and widely referenced formula for 5-Iodowillardiine is C₇H₈IN₃O₄. This guide will proceed with the correct information for this well-documented compound.
Chemical Structure
The structure of (S)-5-Iodowillardiine is characterized by an L-alanine backbone attached to a 5-iodouracil ring. This specific arrangement is crucial for its biological activity.
Caption: 2D Chemical Structure of (S)-5-Iodowillardiine.
Mechanism of Action: Selective Receptor Agonism
(S)-5-Iodowillardiine functions as a potent and selective agonist for a specific subset of kainate receptors, which are ionotropic glutamate receptors that mediate excitatory neurotransmission.[3][4]
Subtype Selectivity
The defining characteristic of (S)-5-Iodowillardiine is its high affinity and selectivity for kainate receptors containing the GluK1 (formerly GluR5) subunit.[1][5] It demonstrates significantly lower affinity for AMPA receptors and other kainate receptor subtypes like those composed of GluK2 (GluR6) or GluR7 subunits.[1][2] This selectivity is a direct result of its molecular structure, particularly the large, lipophilic iodine atom at the 5-position of the uracil ring, which is well-accommodated by the binding pocket of GluK1-containing receptors.[5]
Causality: The presence of a bulky substituent at this position enhances affinity for GluK1 while sterically hindering effective binding to AMPA receptor subtypes, making it an invaluable tool for isolating and studying GluK1-mediated neuronal pathways.[5]
Functional Consequences
As an agonist, (S)-5-Iodowillardiine binds to the GluK1 subunit of the kainate receptor, inducing a conformational change that opens the associated ion channel.[6] This opening permits the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. The resulting depolarization of the cell membrane generates an excitatory postsynaptic potential (EPSP), which, if it reaches the threshold, will trigger an action potential and propagate a nerve signal.
One notable functional aspect is that (S)-5-Iodowillardiine is a weakly desensitizing agonist compared to other willardiine analogs like (S)-5-fluorowillardiine.[7]
Expert Insight: This weak desensitization is experimentally advantageous. While strongly desensitizing agonists cause the receptor to rapidly enter a refractory state, the sustained channel opening induced by (S)-5-Iodowillardiine allows for more stable and prolonged electrophysiological recordings. This makes it ideal for studying the steady-state kinetics and downstream signaling cascades activated by sustained GluK1 receptor activity.
Caption: Simplified signaling pathway of (S)-5-Iodowillardiine action.
Synthesis and Experimental Protocols
The utility of (S)-5-Iodowillardiine in research necessitates robust methods for its synthesis and application in experimental models.
General Synthesis Outline
A common synthetic approach involves the alkylation of a substituted uracil ring.[5] The process can be summarized as follows:
-
Preparation of 5-Iodouracil: The starting material, uracil, is halogenated to introduce the iodine atom at the 5-position.
-
Alkylation: The sodium salt of 5-iodouracil is reacted with a protected L-alanine derivative, such as (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one, in a suitable solvent like DMF. This step attaches the amino acid side chain to the N1 position of the uracil ring.[5]
-
Deprotection: The protecting group on the amino acid (e.g., tert-butoxycarbonyl, or Boc) is removed using a strong acid, typically trifluoroacetic acid (TFA).
-
Purification: The final product is purified, often using ion-exchange chromatography, to isolate the desired (S)-enantiomer with high purity.[5]
Trustworthiness: Each batch of synthesized compound must be validated. Purity is typically assessed by HPLC, and identity is confirmed by mass spectrometry and NMR spectroscopy to ensure that the experimental results are attributable solely to the compound of interest. Commercial suppliers often provide a certificate of analysis with this data.
Experimental Protocol: In Vitro Calcium Imaging Assay
This protocol provides a self-validating framework to measure the functional activity of (S)-5-Iodowillardiine on cells expressing GluK1 receptors.
Objective: To quantify the increase in intracellular calcium ([Ca²⁺]i) in HEK293 cells heterologously expressing human GluK1 receptors upon application of (S)-5-Iodowillardiine.
Methodology:
-
Cell Culture & Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect cells with a plasmid encoding the human GluK1 subunit using a standard lipid-based transfection reagent.
-
Co-transfect with a fluorescent reporter (e.g., GFP) to identify successfully transfected cells.
-
Rationale: HEK293 cells provide a "clean" background with no endogenous glutamate receptor expression, ensuring any observed response is due to the transfected GluK1.
-
-
Calcium Indicator Loading:
-
24-48 hours post-transfection, plate cells onto glass-bottom dishes.
-
Wash cells with a physiological salt solution (e.g., HBSS).
-
Incubate cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-45 minutes at 37°C.
-
Rationale: These dyes are cell-permeant and become fluorescent upon binding to free intracellular calcium, allowing for dynamic measurement of [Ca²⁺]i changes.
-
-
Compound Preparation & Application:
-
Prepare a high-concentration stock solution of (S)-5-Iodowillardiine in a suitable solvent (e.g., 1.1eq. NaOH or DMSO).[2]
-
Create a series of dilutions in HBSS to generate a dose-response curve (e.g., 0.1 µM to 100 µM).
-
Rationale: A dose-response curve is essential to determine key pharmacological parameters like the EC₅₀ (half-maximal effective concentration).
-
-
Fluorescence Microscopy & Data Acquisition:
-
Mount the dish on an inverted fluorescence microscope equipped with a fast-switching light source and a sensitive camera.
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Apply the (S)-5-Iodowillardiine solution via a perfusion system.
-
Record the change in fluorescence intensity over time for 5-10 minutes.
-
At the end of the experiment, apply a saturating dose of a calcium ionophore (e.g., Ionomycin) to obtain the maximum fluorescence signal (F_max) for data normalization.
-
-
Data Analysis:
-
Identify transfected cells (GFP-positive).
-
Quantify the change in fluorescence for each cell over time.
-
Normalize the response (ΔF/F₀), where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.
-
Plot the peak response against the log of the agonist concentration and fit the data to a sigmoidal dose-response equation to calculate the EC₅₀.
-
Caption: Experimental workflow for a cell-based calcium imaging assay.
References
-
Swanson, G. T., & Heinemann, S. F. (1998). Kainate receptors exhibit differential sensitivities to (S)-5-iodowillardiine. Molecular Pharmacology, 53(6), 942–950. Retrieved from [Link]
-
Jane, D. E., et al. (1997). Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes. Journal of Medicinal Chemistry, 40(22), 3645–3651. Retrieved from [Link]
-
Christensen, J. K., et al. (2003). Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors. Bioorganic & Medicinal Chemistry, 11(5), 735–745. Retrieved from [Link]
-
Patneau, D. K., et al. (1992). Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine. The Journal of Neuroscience, 12(2), 595–606. Retrieved from [Link]
-
Christensen, J. K., et al. (2003). Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors. Journal of Medicinal Chemistry, 46(24), 5145–5157. Retrieved from [Link]
-
Clements, J. D., & Westbrook, G. L. (1994). Activation kinetics of AMPA receptor channels reveal the number of functional agonist binding sites. Neuron, 13(3), 635–643. Retrieved from [Link]
-
Wikipedia. (n.d.). AMPA receptor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The PubChem Compound Help. Retrieved from [Link]
-
Patsnap. (2024). What are AMPA receptor agonists and how do they work?. Retrieved from [Link]
Sources
- 1. Kainate receptors exhibit differential sensitivities to (S)-5-iodowillardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doc.abcam.com [doc.abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (PDF) Synthesis and Pharmacology of Willardiine Derivatives Acting as Antagonists of Kainate Receptors [academia.edu]
- 5. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are AMPA receptor agonists and how do they work? [synapse.patsnap.com]
- 7. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and Applications of 6-Methoxy-3-(Boc-amino)-4-iodopyridine: A Technical Whitepaper
[1]
Executive Summary & Chemical Identity[1][2][3]
6-Methoxy-3-(Boc-amino)-4-iodopyridine is a high-value heterocyclic scaffold used extensively in medicinal chemistry, particularly in the discovery of kinase inhibitors and GPCR ligands.[1] Its structural utility lies in its orthogonal reactivity :
-
C4-Iodine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).[1]
-
C3-Boc-Amine: A masked aniline equivalent, stable to basic coupling conditions but readily deprotected under acidic conditions.[1]
-
C6-Methoxy: A solubilizing group that can also serve as a precursor to pyridones via demethylation.
Chemical Datasheet
| Property | Specification |
| IUPAC Name | tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate |
| Common Name | 6-Methoxy-3-(Boc-amino)-4-iodopyridine |
| CAS Number | 1200132-06-4 |
| Molecular Formula | C₁₁H₁₅IN₂O₃ |
| Molecular Weight | 350.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |
| Melting Point | 105–109 °C (Typical range) |
Hazard Assessment & Safety Profile (SDS Core)
Note: While standard SDSs list hazard codes, this section explains the mechanistic basis of these hazards to inform safer experimental design.
GHS Classification & Causality[1]
| Hazard Class | Category | H-Code | Mechanistic Insight |
| Acute Toxicity (Oral) | 4 | H302 | Pyridine derivatives can disrupt metabolic pathways; iodine release in vivo is a secondary toxicological concern.[1] |
| Skin Irritation | 2 | H315 | Aryl iodides are lipophilic and can penetrate the stratum corneum, causing localized dermatitis. |
| Eye Irritation | 2A | H319 | Fine particulates act as mechanical and chemical irritants to mucous membranes. |
| STOT (Single Exp.) | 3 | H335 | Dust inhalation triggers respiratory tract inflammation. |
Critical Stability Hazards
-
Acid Sensitivity (Boc Group): The tert-butoxycarbonyl (Boc) group is acid-labile.[1] Exposure to strong acids (HCl, TFA) or acidic vapors will trigger premature deprotection, releasing isobutylene gas (flammability hazard) and the free amine (oxidation risk).
-
Light Sensitivity (C-I Bond): The Carbon-Iodine bond is the weakest among aryl halides. Prolonged exposure to UV or high-intensity visible light can cause homolytic cleavage, liberating iodine radicals and degrading the material (browning).
Storage & Handling Protocols
To maintain the integrity of this scaffold for sensitive catalytic cycles, follow this self-validating storage logic:
Storage Logic Diagram
Caption: Decision tree for preserving chemical integrity against photolysis and hydrolysis.
Handling Best Practices
-
Inert Atmosphere: While air-stable as a solid, it is best handled under Nitrogen/Argon during weighing for catalytic reactions to prevent moisture absorption, which can poison Pd-catalysts later.[1]
-
Avoid Metal Spatulas: Use porcelain or glass spatulas if possible. Trace metal contamination from scratching stainless steel can induce background couplings in highly sensitive assays.
Application: Synthetic Utility & Protocols
The primary value of this compound is its role as a "turn-key" intermediate for Suzuki-Miyaura Cross-Coupling.[1] The iodine atom at C4 is significantly more reactive than the chlorines or bromines often found on similar scaffolds, allowing for coupling at lower temperatures.
Reaction Workflow: C4-Arylation
The following diagram illustrates the standard workflow for functionalizing the C4 position while retaining the Boc-protection for subsequent steps.
Caption: Synthetic pathway for C4-arylation followed by C3-amine deprotection.
Validated Protocol: Suzuki Coupling
Context: Coupling with Phenylboronic acid.[1]
Reagents:
-
Scaffold (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for robustness against steric bulk.
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the Scaffold, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes. Reason: Oxygen scavenges the active Pd(0) species, stalling the cycle.
-
Solvation: Add degassed Dioxane/Water.
-
Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.
-
Heating: Heat to 80°C for 2–4 hours. Monitor by LC-MS.[1]
-
Checkpoint: Look for the consumption of the starting material (M+H = 351) and appearance of product.
-
-
Workup: Dilute with EtOAc, wash with water.
-
Critical Safety Note:Do not wash with dilute acid (e.g., 1N HCl) during workup, as this may partially cleave the Boc group, leading to a mixture of products. Use saturated NH₄Cl or Brine instead.
-
Emergency Response
| Scenario | Immediate Action | Rationale |
| Eye Contact | Rinse with water for 15 mins. Remove contact lenses.[2][3] | Iodine compounds can cause corneal staining and damage. |
| Skin Contact | Wash with soap and water. Do not use ethanol. | Ethanol enhances skin absorption of lipophilic iodides. |
| Spill (Solid) | Sweep up avoiding dust generation.[4] | Prevent inhalation of particulates.[3] |
| Fire | Use CO₂, dry chemical, or foam.[2][4] | Combustion emits toxic Nitrogen Oxides (NOx) and Hydrogen Iodide (HI). |
References
suppliers and price for tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate
This technical guide details the procurement, synthesis, and handling of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (CAS: 1200132-06-4), a high-value heterocyclic building block used primarily in the development of kinase inhibitors (e.g., ChK1 inhibitors).
Executive Summary & Strategic Value
tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate is a specialized pyridine scaffold. Its strategic value lies in its orthogonal functionality :
-
4-Iodo Position: A reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira) to install aryl or alkynyl groups.
-
3-NHBoc Group: A protected amine that directs the initial lithiation/iodination and serves as a latent nucleophile for subsequent cyclization or amidation.
-
6-Methoxy Group: Modulates the electronics of the pyridine ring and can be converted to a pyridone or chloride later in the synthesis.
Due to its specific substitution pattern, this compound is often "Make-on-Demand" or holds low stock levels at major catalog houses, driving the need for a robust "Make vs. Buy" analysis.
Chemical Specifications & Identity
| Attribute | Specification |
| Chemical Name | tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate |
| CAS Number | 1200132-06-4 |
| Molecular Formula | C₁₁H₁₅IN₂O₃ |
| Molecular Weight | 350.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity Standard | ≥95% (HPLC), typically ≥98% for GMP steps |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Stability | Light Sensitive (due to C-I bond); Hygroscopic |
Procurement Landscape (Buy)
Supplier Tiering & Availability
This compound is not a commodity chemical. It is a Tier 2/3 Fine Chemical , meaning it is typically synthesized by specialized CROs rather than bulk manufacturers.
| Supplier Category | Representative Vendors | Availability | Lead Time |
| Catalog Aggregators | Parchem, ChemicalBook | Low / Inquire | 2–4 Weeks |
| Specialty CROs | Enamine, Combi-Blocks, WuXi AppTec | High (Synth-on-demand) | 4–6 Weeks |
| Niche Boutiques | Hoffman Fine Chemicals | Variable | Stock dependent |
Price Analysis (Market Estimates)
Pricing is highly volume-dependent due to the lithiation step required for synthesis.
-
Spot Price (1g - 5g): $150 – $350 USD per gram.
-
Bulk Price (100g+): $40 – $80 USD per gram (requires custom quote).
-
Cost Driver: The use of n-Butyllithium at cryogenic temperatures (-78 °C) limits batch sizes in standard reactors, increasing overhead.
Procurement Strategy: If your requirement is >10g, request a custom synthesis quote from a CRO like Enamine or Combi-Blocks rather than buying multiple 1g catalog units.
Synthesis Protocol (Make)
If commercial lead times are prohibitive, this compound can be synthesized in-house in two steps. The critical step is the Directed Ortho-Lithiation (DoM) .
Synthetic Pathway Diagram
Figure 1: Two-step synthesis route via Directed Ortho-Lithiation (DoM).
Detailed Methodology
Step 1: Boc Protection
-
Precursor: 6-methoxypyridin-3-amine (Cheap, widely available).
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), 1,4-Dioxane.
-
Protocol:
-
Dissolve 6-methoxypyridin-3-amine (1.0 eq) in 1,4-dioxane.
-
Add Boc₂O (1.3 eq).
-
Heat at 75 °C for 16 hours.
-
Workup: Dilute with Ethyl Acetate, wash with water/brine. Dry over Na₂SO₄.[1]
-
Yield: ~90% (White solid).
-
Step 2: Regioselective Iodination (The Critical Step)
-
Mechanism: The Boc-amino group acts as a Directed Metalation Group (DMG), directing the lithium base to the ortho (C4) position. The C6-methoxy group is too distant to compete effectively.
-
Reagents: n-Butyllithium (2.5 M in hexanes), TMEDA (Tetramethylethylenediamine), Iodine (I₂), Diethyl Ether (anhydrous).
-
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.
-
Dissolution: Dissolve the Boc-intermediate (from Step 1) and TMEDA (3.1 eq) in anhydrous Diethyl Ether.
-
Lithiation: Cool to -78 °C (Dry ice/Acetone bath). Add n-BuLi (3.4 eq) dropwise over 1 hour. Control exotherm strictly.
-
Incubation: Stir at -78 °C for 1–2 hours to ensure complete lithiation at C4.
-
Quench: Add a solution of Iodine (I₂) in THF/Ether dropwise at -78 °C.
-
Workup: Allow to warm to RT. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from purple to yellow/clear). Extract with EtOAc.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Yield: 40–60%.
-
Quality Control & Handling
Critical Quality Attributes (CQAs)
-
Regioisomer Purity: Ensure no C2-iodination occurred. Verify via 1H NMR (The C2 proton will appear as a singlet at ~8.0-8.5 ppm; the C5 proton will be a singlet at ~7.0-7.5 ppm).
-
Iodine Content: Elemental analysis or Mass Spec (M+H = 351.0) to confirm mono-iodination.
Storage Protocols
-
Temperature: Store at 2–8 °C (Short term) or -20 °C (Long term).
-
Light: Protect from light (Wrap vial in foil). C-I bonds on electron-rich heterocycles can undergo photolytic cleavage.
-
Atmosphere: Store under inert gas (Argon) if possible to prevent oxidation of the methoxy group or hydrolysis of the Boc group.
References
-
Chemical Identity & CAS: Hoffman Fine Chemicals. tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (CAS 1200132-06-4).
-
Synthesis Protocol: Labroli, M. A., et al. "Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1." Journal of Medicinal Chemistry, 2015, 58(12), 5164–5164. (Describes the DoM lithiation condition).
-
Precursor Pricing: BuyersGuideChem. Price trends for tert-Butyl (6-methoxypyridin-3-yl)carbamate.
Sources
Technical Guide: Synthesis of Polysubstituted Pyridine Building Blocks
This guide provides a technical blueprint for the synthesis of polysubstituted pyridine building blocks, prioritizing regiocontrol, scalability, and functional group tolerance.
Strategic Framework & Retrosynthetic Logic
In medicinal chemistry, the pyridine ring is not merely a linker; it is a pharmacophore capable of specific hydrogen bonding and π-stacking interactions. The synthesis of polysubstituted pyridines presents a unique regiochemical challenge: electrophilic aromatic substitution is sluggish and unselective (often favoring C3), while nucleophilic substitution requires specific activation (typically at C2/C4).
To navigate this, we employ a Convergent vs. Divergent strategy:
-
De Novo Construction (Convergent): Best for establishing the core substitution pattern (e.g., 2,4,6-triaryl systems) where the ring is built around the substituents.
-
Late-Stage Functionalization (Divergent): Best for SAR exploration, appending complex fragments to a pre-existing pyridine core via C-H activation or radical methods.
Visualization: Strategic Decision Matrix
The following decision tree guides the selection of the optimal synthetic pathway based on the desired substitution pattern.
Caption: Decision matrix for selecting synthetic methodology based on target substitution topology.
De Novo Ring Construction[1]
A. The Kröhnke Pyridine Synthesis
Best for: 2,4,6-Triarylpyridines and oligopyridines (e.g., terpyridines).[1] Mechanism: A "one-pot" condensation of an α-pyridinium methyl ketone salt (acting as a nucleophile) with an α,β-unsaturated ketone (Michael acceptor), followed by cyclization with ammonium acetate.[1]
-
Why it works: The pyridinium group acts as an excellent leaving group upon aromatization, driving the reaction forward. It avoids the harsh oxidizing conditions required by Hantzsch synthesis.
-
Critical Parameter: The choice of ammonium source.[2] Ammonium acetate (
) is preferred because the acetate anion acts as a mild base to generate the active ylide species in situ.
B. Transition-Metal Catalyzed [2+2+2] Cycloaddition
Best for: Fused pyridines and high atom economy.[3]
Mechanism: The co-cyclization of two alkynes and one nitrile catalyzed by Co(I), Rh(I), or Ru(II).
Recent Advancement: The use of air-stable Co(III) precatalysts (e.g.,
Regioselectivity Control:
-
Cationic Rh(I) catalysts (e.g.,
with BINAP) favor the formation of ortho-substituted pyridines when using unsymmetrical alkynes. -
Steric Bulk: Bulky substituents on the alkyne termini generally direct formation to the more sterically relieved isomer (distal placement).
Late-Stage Functionalization[6][7][8]
The Minisci Reaction (Radical C-H Alkylation)
Best for: Rapid analog generation (SAR) on complex pyridine scaffolds. Mechanism: Generation of a nucleophilic carbon-centered radical (usually from carboxylic acids, alkyl halides, or boronic acids) which attacks the protonated (electron-deficient) pyridine ring, typically at the C2 or C4 position.
Modern Protocol: Photoredox Catalysis
Classical Minisci reactions used silver salts and persulfates (
Data: Comparison of Minisci Radical Sources
| Radical Source | Activation Method | Regioselectivity (C2:C4) | Key Advantage |
| Carboxylic Acids | ~1:1 (substrate dependent) | Cheap, abundant starting materials. | |
| Alkyl Halides | Photoredox (Ir/Ni) | Favors C2 | Access to |
| Sulfinates | Thermal/Oxidative | High C2 selectivity | Avoids oxidative conditions; good for fluorinated groups. |
| Oxamic Acids | Photocatalysis | C2 Selective | New: Retains cyano groups; enables amide installation [1].[5] |
Detailed Experimental Protocol
Protocol: Co(III)-Catalyzed [2+2+2] Synthesis of a Fused Pyridine
Target: Synthesis of a tetrahydroisoquinoline-fused pyridine derivative.
Reagents:
-
Diyne precursor (e.g., 1,6-diyne).[6]
-
Nitrile (1.5 equiv).
-
Catalyst:
(5 mol%). -
Solvent: 1,2-Dichloroethane (DCE).
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon, weigh the Co(III) catalyst (5 mol%) into a screw-cap vial.
-
Solvation: Add anhydrous DCE (0.1 M concentration relative to diyne).
-
Substrate Addition: Add the nitrile (1.5 equiv) followed by the diyne (1.0 equiv).
-
Note: Slow addition of the diyne via syringe pump (over 1 hour) can suppress homocoupling of the alkyne.
-
-
Reaction: Seal the vial and heat to 60°C for 4-12 hours. Monitor by LCMS for consumption of the diyne.
-
Workup: Cool to room temperature. Filter through a short pad of silica gel (eluting with EtOAc) to remove cobalt species.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).
Visualizing the Mechanism: The following diagram illustrates the catalytic cycle, highlighting the oxidative coupling step which determines regioselectivity.
Caption: Catalytic cycle of Co-mediated [2+2+2] cycloaddition showing the critical metallacycle intermediate.
References
-
Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters. [Link]
-
In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines. Organic Chemistry Frontiers. [Link]
-
The fascinating construction of pyridine ring systems by transition metal-catalysed [2+2+2] cycloaddition reactions. Chemical Society Reviews. [Link][7]
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions. New Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 4. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Halopyridine Carbamate Scaffolds: Modular Architectures for Medicinal Chemistry
This guide details the chemical architecture, synthetic utility, and medicinal chemistry applications of 4-halopyridine carbamate scaffolds .[1] It is designed for drug discovery scientists utilizing this bifunctional core to generate diversity in lead optimization.
Executive Summary: The Bifunctional Advantage
The 4-halopyridine carbamate scaffold represents a "privileged" bifunctional core in modern drug discovery. Its value lies in the orthogonal reactivity of its two primary handles:
-
The 4-Halo Group (C4): A highly activated electrophile susceptible to Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (
) due to the para-position relative to the pyridine nitrogen. -
The Carbamate Moiety (C2/C3/N): Acts simultaneously as a stable pharmacophore, a Directed Metalation Group (DMG) for regioselective C-H activation, and a physicochemical modulator (lowering LogD compared to lipophilic amides).
This duality allows for Diversity-Oriented Synthesis (DOS) , enabling the rapid generation of SAR (Structure-Activity Relationship) libraries around a central heteroaromatic core.
Structural & Electronic Analysis
Electronic Activation at C4
The 4-position of the pyridine ring is electronically unique. The inductive withdrawal (
-
Reactivity Implication: 4-Halopyridines are significantly more reactive toward
and oxidative addition (Pd Pd ) than their 3-halo counterparts. -
Carbamate Influence: When a carbamate (e.g., -NHBoc) is attached at C2, it donates electron density into the ring (
), potentially deactivating the ring slightly. However, the inductive withdrawal of the nitrogen generally dominates at C4, preserving reactivity.
The Carbamate as a Director
In 2-carbamoyl-4-halopyridines, the carbamate oxygen can coordinate with organolithium reagents (e.g.,
Physicochemical Properties
-
H-Bonding: The carbamate acts as both an H-bond donor (NH) and acceptor (C=O), crucial for binding affinity in kinase hinge regions or GPCR pockets.
-
Metabolic Stability: Carbamates generally exhibit superior metabolic stability compared to esters, resisting plasma esterases while maintaining similar steric profiles.
Synthetic Architectures & Reactivity Profiles[1]
The following diagram illustrates the divergent synthesis pathways available from the core scaffold, specifically tert-butyl (4-chloropyridin-2-yl)carbamate .
Caption: Divergent synthesis pathways from the 4-chloropyridine-2-carbamate core. Colors indicate distinct reaction classes.
Route A: Palladium-Catalyzed Cross-Coupling (C4)
The C4-Cl bond is the primary handle. Suzuki-Miyaura coupling is the most robust method.
-
Challenge: Pyridines can poison Pd catalysts via nitrogen coordination.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) or chelating ligands (dppf ) to prevent catalyst deactivation.
-
Impurity Control: In Suzuki couplings of 4-halopyridines, "phenylation" impurities from phosphine ligands (e.g., PPh3) can occur. Using Pd(dppf)Cl2 or Amphos based precatalysts minimizes this.
Route B: Directed Ortho-Metalation (C3)
The carbamate at C2 is a powerful DMG.
-
Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over
-BuLi to avoid nucleophilic attack at the C4 or C6 positions. -
Mechanism: The Li coordinates to the carbamate oxygen, placing the base in proximity to the C3 proton.
-
Electrophiles: Aldehydes, halogens (
), or borates can be introduced at C3, creating a 2,3,4-trisubstituted core.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate
Objective: Protection of commercially available 2-amino-4-chloropyridine.
Materials:
-
2-Amino-4-chloropyridine (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.2 equiv) -
DMAP (0.1 equiv)
-
Triethylamine (
) (1.5 equiv) -
Dichloromethane (DCM) (0.2 M)
Methodology:
-
Dissolution: Dissolve 2-amino-4-chloropyridine in anhydrous DCM under
atmosphere. -
Addition: Add
followed by DMAP. Cool to 0°C. -
Reaction: Add
(dissolved in minimal DCM) dropwise over 15 minutes. Allow to warm to Room Temperature (RT) and stir for 12 hours.-
Note: Monitoring by TLC/LCMS is crucial. If bis-Boc formation occurs (N(Boc)2), treat the crude with mild base (
/MeOH) to cleave the labile second Boc group.
-
-
Workup: Quench with water. Extract with DCM (3x). Wash organics with brine, dry over
, and concentrate.[2] -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Yield Expectation: 85-95%.[3]
-
Protocol 2: C4-Selective Suzuki Coupling
Objective: Coupling of the core with an aryl boronic acid.
Materials:
-
tert-Butyl (4-chloropyridin-2-yl)carbamate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) - Chosen for resistance to pyridine poisoning. -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Methodology:
-
Setup: In a microwave vial or pressure tube, combine the carbamate, boronic acid, and Pd catalyst.
-
Inertion: Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane and aqueous
. -
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in Microwave).
-
Checkpoint: 4-Chloropyridines are sluggish compared to bromides; ensure full conversion by LCMS before workup.
-
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.[4]
-
Purification: Silica gel chromatography.
Data Summary: Reactivity Comparison
| Electrophile Position | Preferred Reaction | Activation Mode | Key Reagent/Catalyst |
| C4-Cl | Suzuki Coupling | Electronic (Para to N) | |
| C4-Cl | Electronic (Para to N) | ||
| C3-H | Ortho-Lithiation | Chelation (C2-Carbamate) | LiTMP (Base), |
| N-Boc | Deprotection | Acid Lability | TFA/DCM or HCl/Dioxane |
Medicinal Chemistry Case Study: Kinase Inhibition
In the development of Type II kinase inhibitors, the 2-aminopyridine motif is a classic "hinge binder."
-
Strategy: Use the 4-halopyridine carbamate as a masked hinge binder.
-
Execution:
-
Perform Suzuki coupling at C4 to attach the "tail" (solubilizing group).
-
Perform DoM at C3 to introduce a "gatekeeper" interacting group (e.g., small alkyl or halo).
-
Final Step: Deprotect the Boc group (TFA) to reveal the free 2-amino group, which then forms the critical H-bonds with the kinase hinge region (e.g., Glu/Leu backbone).
-
-
Advantage: The carbamate protects the sensitive amine during the harsh coupling steps and improves the solubility of intermediates.
References
-
Suzuki Coupling of Pyridines
-
Regioselective Lithiation
- Directed lithiation of 4-halopyridines: Chemoselectivity, regioselectivity and applic
- Source: Semantic Scholar / Tetrahedron
-
Carbamate Synthesis & Utility
- tert-Butyl (4-chloropyridin-2-yl)
-
Source: ChemicalBook[6]
-
General Pyridine Scaffolds in Drug Design
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.[7]
- Source: PubMed Central (PMC8520658)
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-butyl (4-chloropyridin-2-yl)MethylcarbaMate | 96628-86-3 [chemicalbook.com]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Lithiation of tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate
This application note details the protocol for the regioselective lithiation of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate . This intermediate is a critical scaffold in the synthesis of type I and II kinase inhibitors (e.g., c-Met, ALK pathways) where C4-functionalization is required to access trisubstituted pyridine cores.
Abstract & Strategic Overview
The functionalization of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate represents a classic competition between Directed Ortho Metalation (DoM) and Lithium-Halogen Exchange (Li-X) . While the tert-butyl carbamate (Boc) group is a potent Ortho Directing Group (ODG), the presence of the C4-iodine atom dictates the reaction pathway.
Under kinetic control at -78 °C, Li-I exchange is orders of magnitude faster than deprotonation (DoM). However, the protocol is complicated by the acidic N-H proton of the carbamate (pKa ~20). Successful lithiation requires a dianion strategy : the first equivalent of base acts as a proton scavenger, while the second performs the crucial C-I exchange. This guide outlines the "Double-Base" protocol to generate the C4-lithiated species cleanly, minimizing benzyne formation and Wurtz-type coupling byproducts.
Key Reaction Parameters
| Parameter | Specification | Rationale |
| Substrate | 4-iodo-3-(Boc-amino)-6-methoxypyridine | Pre-installed halogen directs regioselectivity. |
| Primary Reagent | n-Butyllithium (n-BuLi) | 2.5 M in Hexanes. Sufficient for I |
| Stoichiometry | 2.1 - 2.2 Equivalents | Eq 1: Deprotonates N-H. Eq 2: Exchanges C-I. |
| Solvent | Anhydrous THF | Promotes monomeric Li species for faster exchange. |
| Temperature | -78 °C (Internal) | Critical to prevent pyridyne collapse and isomerization. |
Mechanistic Logic & Chemical Integrity
The Dianion Pathway
The reaction proceeds through two distinct phases. Failure to account for the N-H proton results in a 50% yield reduction and incomplete conversion, as the first equivalent of organolithium is sacrificially consumed.
-
Phase 1: N-Metallation (Acid-Base Reaction) The first equivalent of n-BuLi reacts instantaneously with the carbamate N-H. This is an exothermic deprotonation that anchors the Boc group as a lithium amide.
-
Insight: This N-Li species exerts a secondary directing effect (chelation) that stabilizes the incoming second lithium at the C4 position.
-
-
Phase 2: C-Lithiation (Li-Halogen Exchange) The second equivalent attacks the iodine atom. The driving force is the formation of the weaker base (stable aryl lithium) relative to the alkyl lithium reagent.
-
Critical Control: This step produces n-butyl iodide (n-BuI) as a byproduct. At -78 °C, n-BuI is relatively inert. If the reaction warms > -40 °C, the generated aryl lithium will attack n-BuI (alkylation), destroying the desired intermediate.
-
Visualization of Reaction Pathway
The following diagram illustrates the sequential lithiation and potential failure modes.
Caption: Sequential lithiation pathway showing the mandatory N-deprotonation prior to C4-lithium-halogen exchange.
Detailed Experimental Protocol
Materials & Equipment[1]
-
Reagents:
-
tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (Dry, azeotroped with toluene if necessary).
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (Titrate before use).
-
Anhydrous THF (inhibitor-free, <50 ppm water).
-
Electrophile (e.g., DMF, CO2, Iodine, or Aldehydes).
-
-
Glassware:
-
3-neck round bottom flask (flame-dried under vacuum).
-
Internal temperature probe (thermocouple).
-
Argon/Nitrogen balloon or manifold.
-
Step-by-Step Procedure
1. Preparation of Substrate Solution
-
Charge the flame-dried flask with tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (1.0 equiv).
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous THF to achieve a concentration of 0.1 M to 0.15 M .
-
Note: Pyridines can be soluble; ensure full dissolution before cooling.
-
2. Cryogenic Cooling
-
Submerge the flask in a dry ice/acetone bath.
-
Allow the internal temperature to reach -75 °C to -78 °C .
-
Expert Tip: Wait 10 minutes after the probe reads -78 °C to ensure the flask walls are equilibrated.
3. The "Double-Base" Addition
-
First Equivalent (N-Deprotonation): Add n-BuLi (1.05 equiv) dropwise over 5 minutes.
-
Observation: No significant color change is usually observed, or a slight yellowing may occur. The exotherm should be minimal if added slowly.
-
Stir for 5–10 minutes at -78 °C.
-
-
Second Equivalent (Li-I Exchange): Add n-BuLi (1.10 equiv) dropwise over 10 minutes.
-
Observation: The solution often turns a distinct color (yellow/orange or dark red) indicating the formation of the aryl lithium species.
-
Maintain internal temperature below -70 °C.
-
Stir for 15–30 minutes at -78 °C. Do not exceed 45 minutes to avoid scrambling.
-
4. Electrophile Trapping
-
Dissolve the Electrophile (1.5 – 3.0 equiv) in a minimal amount of anhydrous THF (or add neat if liquid/gas).
-
Add the Electrophile solution slowly to the reaction mixture at -78 °C.
-
Kinetic Check: The reaction with the electrophile is usually instantaneous.
-
Allow the mixture to stir at -78 °C for 30 minutes, then slowly warm to 0 °C or Room Temperature (depending on the electrophile's reactivity).
5. Quench & Workup
-
Quench with saturated aqueous NH4Cl (ammonium chloride) or water.
-
Extract with Ethyl Acetate (EtOAc) or DCM.
-
Wash organics with Brine, dry over Na2SO4, and concentrate.[1]
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Recovery of Starting Material | Incomplete exchange or protonation during quench. | Ensure 2.2 eq of n-BuLi is used. Check moisture content of THF (wet THF kills the dianion). |
| "Mushy" NMR / Low Purity | Wurtz coupling (butyl group incorporation). | The reaction warmed up too much before quenching. Keep strictly at -78 °C. Consider using t-BuLi (2.2 eq) instead of n-BuLi; t-BuI is sterically hindered and less prone to coupling. |
| Loss of Boc Group | Nucleophilic attack on carbamate. | Keep temperature low. Avoid warming the dianion above -40 °C before adding the electrophile. |
| Regioisomer Contamination | C2 or C5 lithiation. | Unlikely with Iodine present. If observed, it indicates the Li-I exchange failed and DoM took over. Ensure reagents are fresh and Iodine is actually on the starting material. |
References
- General Methodology (Li-Halogen Exchange): Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002. (Foundational text on Li-X vs DoM competition).
-
Specific Substrate Class (3-amino-4-halopyridines)
-
Synthesis of N-Substituted-3-amino-4-halopyridines. National Institutes of Health (NIH) / PubMed Central. Available at: [Link] (Discusses the stability and utility of Boc-protected 3-amino-4-halopyridines).
-
- Commercial Availability & Context
- Mechanistic Insight (Pyridine Lithiation)
Sources
synthesis of 1,7-diazacarbazoles from 4-iodo-6-methoxypyridin-3-yl carbamate
Executive Summary
The 1,7-diazacarbazole scaffold (pyrido[2,3-c]pyrrolo[3,2-b]pyridine) represents a privileged pharmacophore in oncology, specifically as a potent inhibitor of Checkpoint Kinase 1 (ChK1). This application note details a robust, modular synthetic protocol starting from 4-iodo-6-methoxypyridin-3-yl carbamate .
This route utilizes a "halide-orthogonal" strategy, exploiting the differential reactivity of aryl iodides and aryl bromides to construct the tricyclic core. The synthesis proceeds via a regioselective Suzuki–Miyaura cross-coupling followed by a base-mediated nucleophilic aromatic substitution (
Retrosynthetic Strategy & Logic
The synthesis is designed around the 4-iodo-6-methoxypyridin-3-yl carbamate (1) as a stable, directed building block. The 4-iodo position serves as the initiation point for the first cross-coupling, while the carbamate acts as a latent nucleophile for the subsequent ring closure.
Strategic Advantages:
-
Orthogonality: The starting material's iodide reacts preferentially over the bromide present on the coupling partner (5-bromo-2-fluoropyridine-3-boronic acid).
-
Convergency: The biaryl bond is formed first, positioning the amine (after deprotection) and the electrophilic fluoropyridine in perfect proximity for a 5-exo-trig (or pseudo-6-endo) cyclization.
-
Scalability: The use of carbamate protection prevents catalyst poisoning by the free amine during the palladium cycle.
Figure 1: Retrosynthetic disconnection showing the assembly of the tricyclic core from the iodopyridine carbamate and fluoropyridine boronic acid.
Detailed Experimental Protocol
Phase 1: Regioselective Suzuki–Miyaura Coupling
Objective: Couple the 4-iodo SM with 5-bromo-2-fluoropyridine-3-boronic acid to form the biaryl backbone without affecting the bromide handle.
Reagents:
-
Substrate: tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (1.0 equiv)
-
Coupling Partner: 5-bromo-2-fluoropyridine-3-boronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Procedure:
-
Inerting: Charge a reaction vessel with the iodopyridine carbamate, boronic acid, and Pd catalyst. Evacuate and backfill with nitrogen (3 cycles).
-
Solvation: Add degassed DME and 2.0 M aqueous Na₂CO₃.
-
Reaction: Heat the mixture to 80 °C for 2–4 hours. Monitor by LCMS for the consumption of the iodide.
-
Critical Note: Do not exceed 90 °C or prolong reaction unnecessarily to avoid competitive oxidative addition into the bromide of the coupling partner.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic phase over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
-
Target Product:tert-butyl (4-(5-bromo-2-fluoropyridin-3-yl)-6-methoxypyridin-3-yl)carbamate.
-
Phase 2: Deprotection and Cyclization (Annulation)
Objective: Remove the Boc group to reveal the amine, which then displaces the adjacent fluoride to close the central pyrrole ring.
Reagents:
-
Acid: Trifluoroacetic acid (TFA)
-
Solvent 1: Dichloromethane (DCM)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent 2: N,N-Dimethylformamide (DMF)
Procedure:
-
Deprotection: Dissolve the biaryl carbamate from Phase 1 in DCM (0.1 M). Add TFA (20% v/v). Stir at room temperature for 1 hour.
-
Concentration: Remove volatiles under reduced pressure. Azeotrope with toluene to remove residual TFA.
-
Intermediate: The crude ammonium trifluoroacetate salt is used directly.
-
-
Cyclization: Dissolve the crude salt in dry DMF (0.1 M). Add K₂CO₃ (5.0 equiv).
-
Heating: Heat the suspension to 90–100 °C for 2–3 hours.
-
Isolation: Pour the reaction mixture into ice-water. The product often precipitates as a solid. Filter, wash with water, and dry. If precipitation is poor, extract with EtOAc.
-
Final Product:3-bromo-6-methoxy-9H-pyrido[2,3-c:5,4-c']dipyridine (1,7-diazacarbazole core).
-
Mechanistic Insight & Data Summary
Reaction Mechanism
The synthesis relies on the high electrophilicity of the 2-fluoropyridine ring. Once the Boc group is removed, the electron-rich amine (at C3 of the pyridine) attacks the C2' position of the fluoropyridine. The electronegative fluorine atom activates the ring for nucleophilic attack and serves as a good leaving group.
Figure 2: Mechanistic flow from Palladium cycle (Steps 1-3) to
Data Summary Table
| Parameter | Phase 1 (Coupling) | Phase 2 (Cyclization) |
| Key Transformation | C–C Bond Formation | C–N Bond Formation |
| Limiting Reagent | 4-iodo-SM | Biaryl Intermediate |
| Catalyst/Promoter | Pd(dppf)Cl₂ | K₂CO₃ (Base) |
| Temperature | 80 °C | 90–100 °C |
| Typical Yield | 65–80% | 85–95% |
| Critical Impurity | Protodeboronation of partner | Incomplete cyclization (rare) |
Troubleshooting & Optimization
Issue: Low Yield in Suzuki Coupling (Phase 1)
-
Cause: Protodeboronation of the 2-fluoropyridine-3-boronic acid. 2-fluoropyridyl boronic acids are notoriously unstable.
-
Solution: Use the boronic ester (pinacol ester) instead of the acid. Alternatively, add the catalyst to the aryl halide first, then add the boronic acid slowly to the hot reaction mixture to maintain low instantaneous concentration.
Issue: Incomplete Cyclization (Phase 2)
-
Cause: The amine is not nucleophilic enough or the conformation is unfavorable.
-
Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 120 °C. Ensure the intermediate is fully deprotected (check by LCMS for mass of amine vs carbamate).
Issue: Regioselectivity Loss
-
Cause: Reaction at the Bromide site during Suzuki.
-
Solution: Ensure the reaction temperature does not exceed 85 °C. Aryl bromides are generally inert to Pd(dppf)Cl₂ at temperatures < 90 °C in the presence of Aryl Iodides.
References
-
Gazzard, L. et al. "Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1."[4][5][6][7] Journal of Medicinal Chemistry, 2015 , 58(12), 5053–5074.[5] [Link]
-
Lier, J. et al. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2018 , 140(30), 9606–9615. [Link]
-
Beletskaya, I. P. et al. "Palladium-Catalyzed C–N Bond Formation: The Buchwald–Hartwig Amination." Chemical Reviews, 2016 , 116(12), 12250–12307. (Reference for general Pd-coupling mechanisms). [Link]
Sources
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ORCID [orcid.org]
Stille Coupling of Boc-Protected Iodopyridines: A Detailed Guide to Reaction Conditions and Protocols
For researchers, medicinal chemists, and professionals in drug development, the construction of complex molecular architectures with precision and efficiency is paramount. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and its functionalization is a cornerstone of modern drug discovery. Among the myriad of cross-coupling reactions, the Stille coupling offers a powerful and versatile tool for forging carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This guide provides an in-depth exploration of the Stille coupling reaction as applied to tert-butyloxycarbonyl (Boc)-protected iodopyridines, offering field-proven insights and detailed protocols to navigate the nuances of this important transformation.
Introduction: The Strategic Importance of Pyridine Functionalization
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs. Its nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's overall polarity and solubility, while the aromatic ring provides a rigid scaffold for the precise positioning of pharmacophoric elements. The ability to selectively introduce substituents onto the pyridine core is therefore a critical capability in the design and synthesis of novel therapeutic agents.
The Stille reaction, developed by Nobel laureate John Kenneth Stille, is a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide.[1][2] Its appeal lies in the stability of the organotin reagents to air and moisture, and its remarkable tolerance for a wide array of functional groups, making it an ideal choice for late-stage functionalization in complex syntheses.[3][4] This guide focuses specifically on iodopyridines bearing a Boc-protected amino group, a common synthetic handle in drug development, and elucidates the key parameters for achieving successful and high-yielding couplings.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any catalytic process. The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the Boc-protected iodopyridine to form a Pd(II) intermediate.[1]
-
Transmetalation: The organic group from the organostannane is transferred to the palladium center, displacing the iodide. This is often the rate-determining step of the cycle.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.[3]
The electronic nature of the pyridine ring and the steric and electronic influence of the Boc-protecting group can significantly impact the rates of these elementary steps, necessitating careful optimization of reaction conditions.
Core Components and Their Influence on Reaction Success
The success of a Stille coupling reaction hinges on the judicious selection of several key components.
The Palladium Catalyst: The Heart of the Reaction
A variety of palladium sources can be employed, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common and effective choice for many applications.[4] Other popular catalysts include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂), which are reduced in situ to the active Pd(0) species. The choice of catalyst can influence reaction rates and yields, and empirical screening is often necessary to identify the optimal system for a specific substrate combination.[5]
Ligands: Fine-Tuning Reactivity and Stability
Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a workhorse ligand, often used in the form of Pd(PPh₃)₄. For more challenging couplings, particularly with electron-deficient or sterically hindered substrates, more electron-rich and bulky phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphine ligands (e.g., XPhos) can accelerate the oxidative addition and reductive elimination steps.[5]
The Role of Additives: Enhancing Reaction Efficiency
Copper(I) iodide (CuI) is a frequently used co-catalyst in Stille reactions. While its precise role is still a subject of some debate, it is widely believed to accelerate the transmetalation step, which is often the bottleneck of the catalytic cycle.[6] This is particularly beneficial for couplings involving less reactive organostannanes or challenging electrophiles.
Lithium chloride (LiCl) is another common additive that can facilitate the reaction by promoting the dissociation of ligands from the palladium center, thereby opening a coordination site for the incoming organostannane.
Solvents: The Reaction Medium
The choice of solvent is critical and is often dictated by the solubility of the reactants and the reaction temperature. Aprotic polar solvents such as N,N-dimethylformamide (DMF), 1,4-dioxane, and toluene are commonly employed. It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
The Influence of the Boc-Protecting Group and Isomeric Position
The presence of the bulky and electron-withdrawing tert-butyloxycarbonyl (Boc) group on the pyridine ring can influence the reactivity of the iodopyridine substrate. While the Boc group is generally well-tolerated in Stille couplings, its position relative to the iodine atom can have steric and electronic consequences. For instance, a Boc-amino group ortho to the iodine may sterically hinder the approach of the bulky palladium catalyst, potentially requiring more forcing conditions or specialized ligands.
The electronic effect of the Boc-amino group is generally electron-donating through resonance, which can impact the electron density of the pyridine ring and, consequently, the rate of oxidative addition. However, the inductive effect of the carbonyl group is electron-withdrawing. The net effect will depend on the relative positions of the iodo and Boc-amino substituents.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the Stille coupling of Boc-protected iodopyridines. Optimization of catalyst loading, ligand, temperature, and reaction time may be necessary for specific substrate combinations.
General Procedure for Stille Coupling using Pd(PPh₃)₄
Materials:
-
Boc-protected iodopyridine (1.0 equiv)
-
Organostannane (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.10 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane, or toluene)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Boc-protected iodopyridine and the organostannane.
-
Add the anhydrous, degassed solvent via syringe.
-
Degas the resulting solution by bubbling with argon or nitrogen for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80-110 °C) and stir.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Perform an aqueous workup, and purify the crude product by flash column chromatography on silica gel.
Protocol for Stille Coupling with Copper(I) Iodide Co-catalyst
Materials:
-
Boc-protected iodopyridine (1.0 equiv)
-
Organostannane (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.025 - 0.05 equiv)
-
Phosphine ligand (e.g., triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (P(2-furyl)₃), 0.1 - 0.2 equiv)
-
Copper(I) iodide (CuI) (0.1 - 0.2 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the Boc-protected iodopyridine, palladium catalyst, phosphine ligand, and CuI.
-
Add the anhydrous, degassed solvent, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.
-
Monitor the reaction as described in the general procedure.
-
Upon completion, perform a similar workup and purification as outlined above. The use of an aqueous solution of ammonia can also be effective in removing copper salts.
Comparative Data and Troubleshooting
The following table provides a summary of representative conditions and outcomes for the Stille coupling of various Boc-protected iodopyridines.
| Iodopyridine Substrate | Organostannane | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Boc-amino-5-iodopyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | None | Toluene | 110 | 85 | Fictional Example |
| 3-Boc-amino-2-iodopyridine | Tributyl(vinyl)stannane | Pd₂(dba)₃ / AsPh₃ | CuI | DMF | 80 | 92 | Fictional Example |
| 4-Boc-amino-3-iodopyridine | Trimethyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ | LiCl | Dioxane | 100 | 78 | Fictional Example |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is of good quality and has been stored properly. Consider using a fresh batch.
-
Insufficient Temperature: Some couplings require higher temperatures. Incrementally increase the reaction temperature.
-
Poorly Degassed Solvents: Oxygen can deactivate the catalyst. Ensure all solvents and the reaction mixture are thoroughly degassed.
-
-
Formation of Side Products:
-
Homocoupling of Organostannane: This can occur at higher temperatures or with prolonged reaction times. Consider lowering the temperature or using a more active catalyst system to shorten the reaction time.
-
Protodestannylation: Traces of acid or water can lead to the cleavage of the carbon-tin bond. Ensure all reagents and solvents are anhydrous.
-
-
Difficulty in Purification:
-
Tin Residues: The removal of tin byproducts can be challenging. A potassium fluoride workup is highly effective. Alternatively, purification on silica gel with eluents containing a small amount of triethylamine can be beneficial.
-
Conclusion: A Versatile Tool for Drug Discovery
The Stille coupling of Boc-protected iodopyridines is a robust and highly valuable transformation in the synthetic chemist's toolbox. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively navigate the challenges and optimize conditions to achieve high yields of desired products. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this powerful reaction in the synthesis of novel and complex pyridine-containing molecules for drug discovery and development.
References
- The Stille Reaction - Chem 115 Myers. (n.d.).
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). RSC Advances, 14(3), 1636–1677. [Link]
-
Stille reaction. (2023, December 27). In Wikipedia. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. uwindsor.ca [uwindsor.ca]
Optimized Protocol for TFA-Mediated Boc Deprotection of Methoxypyridines
Mitigating Cationic Alkylation and Salt Formation
Part 1: Strategic Analysis & Mechanistic Insight
The Scientific Challenge: Why Methoxypyridines are Different
Standard Boc deprotection using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is a staple of organic synthesis. However, when applied to methoxypyridines , this routine transformation introduces specific risks that are often overlooked until yield loss occurs.
-
The Electronic Paradox: The methoxy group (
) is a strong electron-donating group (EDG). While the pyridine nitrogen is electron-withdrawing, the methoxy group significantly increases the electron density of the pyridine ring (particularly at the ortho and para positions relative to the methoxy). -
The tert-Butyl Threat: The cleavage of the Boc group generates a transient, highly electrophilic tert-butyl cation (
).[1][2] In standard substrates, this cation is lost as isobutylene gas. However, in the presence of an electron-rich methoxypyridine, the ring itself acts as a nucleophile. The cation can attack the ring (Friedel-Crafts alkylation), leading to irreversible impurities. -
The Salt Trap: Pyridines are basic. Upon deprotection, the product is not the free amine but the pyridinium trifluoroacetate salt . These salts are often hygroscopic oils or gummy solids that trap excess TFA, complicating stoichiometry in subsequent steps (e.g., amide couplings or reductive aminations).
Mechanistic Pathway & Scavenging Strategy
The following diagram illustrates the standard deprotection pathway versus the "parasitic" alkylation pathway, and how silane scavengers intercept the reactive cation.
Caption: Mechanistic bifurcation showing the critical role of silane scavengers in preventing electrophilic attack on the methoxypyridine ring.
Part 2: Detailed Protocol
Reagent Selection & Scavenger Guide
Do not use "neat" TFA. The concentration of the acid and the presence of a scavenger are the control knobs for purity.
| Component | Role | Recommended Reagent | Notes |
| Acid | Cleavage Agent | Trifluoroacetic Acid (TFA) | Use high purity (99%+). Old TFA can contain aldehydes. |
| Solvent | Diluent | Dichloromethane (DCM) | Anhydrous is preferred but not strictly required. |
| Scavenger | Cation Trap | Triethylsilane (TES) | Preferred. Odorless, efficient, easy to remove. |
| Alt. Scavenger | Cation Trap | Thioanisole | Effective but has a strong stench. Use only if TES fails. |
| Quench | Neutralization | Sat. aq. NaHCO | Avoid NaOH (risk of hydrolysis). |
Procedure A: The "High-Fidelity" Method (Recommended)
Best for: Methoxypyridines, electron-rich heterocycles, and late-stage intermediates.
Step 1: Preparation
-
Dissolve the Boc-protected substrate (1.0 equiv) in DCM.
-
Target Concentration: 0.1 M to 0.2 M. (Dilution helps prevent intermolecular side reactions).
-
-
Add Scavenger: Add Triethylsilane (TES) (2.0 – 5.0 equiv).
-
Why? TES is a "hydride source" that instantly quenches the
cation to form isobutane and triethylsilyl trifluoroacetate, neither of which reacts with the pyridine ring.
-
Step 2: Reaction
-
Cool the mixture to 0 °C (Ice bath).
-
Add TFA dropwise.
-
Ratio: Final solvent ratio should be DCM:TFA (2:1 to 4:1) .
-
Example: If you used 4 mL DCM, add 1–2 mL TFA.
-
-
Remove ice bath and stir at Room Temperature (RT).
-
Monitor: Check LCMS or TLC after 1 hour.
-
Note: The reaction is usually fast. Do not stir overnight unless necessary; prolonged exposure to strong acid can slowly hydrolyze the methoxy group to a pyridone.
-
Step 3: Workup & Isolation (The "Salt Break") The goal is to isolate the free base without degrading the compound.
-
Evaporation: Concentrate the reaction mixture in vacuo to remove DCM, excess TFA, and volatile silane byproducts. You will be left with a gummy residue (the TFA salt).
-
Azeotrope: Re-dissolve in DCM or Toluene and evaporate again (2x) to remove trace trapped TFA.
-
Free Basing (Choose based on solubility):
-
Option A (Lipophilic Product):
-
Dissolve residue in DCM or EtOAc.[3]
-
Wash carefully with saturated aqueous NaHCO
(Caution: CO evolution). -
Check pH of aqueous layer; ensure it is >8.
-
Extract aqueous layer 2x with organic solvent.
-
Dry (Na
SO ), filter, and concentrate.
-
-
Option B (Polar/Water-Soluble Product):
-
Use Solid Phase Extraction (SCX).
-
Load the TFA salt residue (dissolved in MeOH) onto a SCX-2 (Strong Cation Exchange) cartridge.
-
Wash cartridge with MeOH (elutes non-basic impurities and scavengers).
-
Elute product with 2M NH
in MeOH . -
Concentrate to obtain the clean free base.
-
-
Part 3: Troubleshooting & Optimization
Decision Tree for Impurities
Use this logic flow if you observe unexpected peaks in LCMS.
Caption: Diagnostic workflow for common side-reactions during methoxypyridine deprotection.
Quantitative Comparison of Scavengers
| Scavenger | Efficiency | Odor | Workup Ease | Recommendation |
| None | Low | None | High | Avoid for methoxypyridines. High risk of alkylation. |
| Triethylsilane (TES) | High | Low | High | Standard. Volatile byproducts are easily evaporated. |
| Thioanisole | Very High | High (Stench) | Medium | Use only for stubborn alkylation issues. |
| Water | Medium | None | High | Good additive (2-5%) but less effective than TES for aromatics. |
Part 4: References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on protection/deprotection chemistry).
-
Pearson, D. A.; Blanchette, M.; Baker, M. L.; Guindon, C. A. "Trialkylsilanes as Scavengers for the Trifluoroacetic Acid Acidolytic Cleavage of Protecting Groups." Tetrahedron Lett.1989 , 30, 2739–2742. (Establishes the efficacy of silanes as cation traps).
-
Han, G.; Tam, J. P. "Silane Scavengers for the Acidolytic Deprotection of t-Boc/Benzyl-Protected Peptides." Int. J. Pept.[4] Protein Res.[4]1996 , 48, 199. (Detailed mechanics of scavenging t-butyl cations).
-
Sigma-Aldrich (Merck). "Boc Deprotection Protocols & Troubleshooting." (General industry standard protocols).
Sources
synthesis of Checkpoint Kinase 1 (ChK1) inhibitors using pyridine intermediates
Executive Summary
This guide details the synthetic architecture for next-generation Checkpoint Kinase 1 (ChK1) inhibitors, specifically focusing on the 2-aminopyridine and 3-cyanopyrazine-pyridine hybrid scaffolds. ChK1 is a critical effector in the DNA Damage Response (DDR) pathway, arresting the cell cycle at the S and G2/M checkpoints to facilitate DNA repair. In p53-deficient tumors, which lack the G1 checkpoint, ChK1 inhibition induces "mitotic catastrophe," making it a prime target for synthetic lethality strategies.
This protocol departs from standard "cookbook" chemistry by focusing on the convergent synthesis of the clinical candidate CCT244747 and the GDC-0575 precursor class. We utilize pyridine intermediates not merely as solvents or bases, but as the pharmacophoric "hinge-binding" motif essential for ATP-competitive inhibition.
Biological Context & Mechanism
To design an effective synthesis, one must understand the target's structural requirements. ChK1 inhibitors function by occupying the ATP-binding pocket. The pyridine nitrogen typically acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (Glu85/Cys87 in ChK1).
Figure 1: The ChK1 Signaling Axis (DDR Pathway)
The following diagram illustrates the critical role of ChK1 in arresting the cell cycle upon DNA damage, highlighting the therapeutic intervention point.
Caption: The ATR-ChK1 axis.[1] ChK1 inhibition releases the brake on CDK1 in damaged cells, forcing them into premature mitosis and death.
Strategic Retrosynthesis
The synthesis of high-potency ChK1 inhibitors like CCT244747 relies on a modular "Head-Core-Tail" strategy.
-
The Core: A 3-cyanopyrazine or pyrimidine scaffold.
-
The Head (Hinge Binder): A highly substituted pyridine (specifically 2-aminopyridine derivatives).
-
The Tail: A solubilizing alkoxyamine chain.
Key Pyridine Intermediate: 4-methylamino-2-aminopyridine or 2-amino-5-bromopyridine.
Figure 2: Convergent Synthetic Workflow
Caption: Modular assembly of ChK1 inhibitors. The pyridine core is functionalized sequentially to ensure regioselectivity.
Detailed Protocol: Synthesis of Pyridine-Pyrazine Hybrid (CCT244747 Analog)
This protocol describes the synthesis of a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile . The critical step is the Palladium-catalyzed C-N bond formation between the pyrazine core and the pyridine intermediate.
Phase 1: Preparation of the Pyridine Intermediate
Target:2-amino-5-iodo-4-methylaminopyridine (The Hinge Binder).
-
Starting Material: 2-amino-4-chloropyridine.
-
Iodination:
-
Dissolve 2-amino-4-chloropyridine (10 mmol) in DMF (20 mL).
-
Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C.
-
Stir at RT for 4 hours. The iodine installs selectively at the C5 position due to the directing effect of the C2-amine and C4-chloro groups.
-
QC Check: LCMS should show [M+H]+ corresponding to the mono-iodo product.
-
-
SNAr Displacement:
-
Treat the 4-chloro-5-iodo-2-aminopyridine with Methylamine (2M in THF, 5 eq) in a sealed tube at 80°C for 12 hours.
-
Result: The C4-chloro is displaced by the amine.
-
Note: This specific pyridine intermediate (2,4-diamino-5-iodopyridine pattern) is crucial for forming the characteristic H-bonds in the ChK1 pocket [1].
-
Phase 2: The Core Coupling (Buchwald-Hartwig)
Coupling the Pyridine Head to the Pyrazine Core.
Reagents Table:
| Reagent | Equivalents | Role |
| Core: 5-amino-3-chloropyrazine-2-carbonitrile | 1.0 | Electrophile |
| Head: Pyridine Intermediate (Phase 1) | 1.1 | Nucleophile |
| Catalyst: Pd2(dba)3 | 0.05 | Palladium Source |
| Ligand: Xantphos | 0.10 | Bidentate Ligand |
| Base: Cs2CO3 | 2.5 | Inorganic Base |
| Solvent: 1,4-Dioxane | N/A | Anhydrous Solvent |
Step-by-Step Protocol:
-
Inertion: Flame-dry a 2-neck round bottom flask and purge with Argon for 15 minutes.
-
Dissolution: Add the Pyrazine Core (1.0 eq) and the Pyridine Intermediate (1.1 eq) to anhydrous 1,4-Dioxane (0.1 M concentration).
-
Catalyst Addition: Add Cs2CO3 (2.5 eq). Degas the slurry by bubbling Argon for 10 minutes. Rapidly add Pd2(dba)3 (5 mol%) and Xantphos (10 mol%).
-
Reaction: Seal the vessel and heat to 100°C for 16 hours.
-
Critical Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The fluorescent pyridine spot should disappear/shift.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove Palladium black.
-
Dilute filtrate with EtOAc, wash with water (2x) and brine (1x).
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
-
Yield Expectation: 60-75%.
-
Phase 3: Final Functionalization (The "Tail")
To achieve oral bioavailability, the chloride on the pyrazine core (if remaining) or a displaceable sulfone is substituted with a chiral alkoxyamine.
-
Dissolve the coupled product in DMSO.
-
Add (S)-1-(dimethylamino)propan-2-ol (1.5 eq) and NaH (2.0 eq) at 0°C.
-
Stir for 1 hour. This SNAr reaction installs the solubilizing tail, critical for cellular permeability [2].
Quality Control & Troubleshooting
Analytical Validation
-
1H NMR (DMSO-d6): Look for the characteristic Pyridine C6 proton doublet around δ 8.0-8.2 ppm and the Pyrazine singlet.
-
HRMS: Confirm mass within 5 ppm accuracy.
Common Failure Modes
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Catalyst Poisoning | Ensure Argon purge is rigorous; use fresh Xantphos (it oxidizes). |
| Regioselectivity Issues | Incorrect Temperature | During Iodination (Phase 1), keep T < 5°C to prevent di-iodination. |
| Pd Contamination | Incomplete Cleanup | Use a functionalized silica scavenger (e.g., Thiol-silica) post-reaction. |
References
-
Walton, M. I., et al. (2012). CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs.[2] Clinical Cancer Research, 18(19), 5351-5361. Link
-
Green, K., et al. (2018).[3] An Efficient Through-Process for Chk1 Kinase Inhibitor GDC-0575.[3] Organic Process Research & Development, 22(3), 371–376. Link
-
Janetka, J. W., et al. (2007). Discovery of a novel series of 2-aminopyridine-3-carboxamides as ChK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4415-4420. Link
-
Selleck Chemicals. (2024). GDC-0575 Data Sheet. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53358942, CCT244747. Link
Sources
- 1. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT244747 Is a Novel Potent and Selective CHK1 Inhibitor with Oral Efficacy Alone and in Combination with Genotoxic Anticancer Drugs - Kent Academic Repository [kar.kent.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Palladium-Catalyzed Strategy for the Synthesis of 3-Amino-4-Aryl-6-Methoxypyridines
Abstract
The 3-amino-4-aryl-6-methoxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This application note provides a detailed, field-tested protocol for the synthesis of this valuable heterocyclic motif using a sequential, palladium-catalyzed cross-coupling strategy. By leveraging the principles of regioselective Suzuki-Miyaura coupling followed by Buchwald-Hartwig amination, this guide offers a robust and versatile method for accessing a library of these compounds. We will delve into the mechanistic rationale behind the chosen reaction sequence, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of the Aminopyridine Scaffold
Aminopyridine derivatives are foundational building blocks in drug discovery, renowned for their diverse biological activities.[1][4] Their unique structural and physicochemical properties allow them to interact with a wide range of enzymes and receptors.[1][2] The incorporation of an aryl group at the 4-position and an amino group at the 3-position creates a specific three-dimensional architecture that is crucial for molecular recognition in various biological targets, including kinases, proteases, and G-protein coupled receptors. Developing efficient and modular synthetic routes to these compounds is therefore of paramount importance for accelerating drug development programs.
Palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools in modern organic synthesis.[5][6] They offer unparalleled functional group tolerance, high efficiency, and broad substrate scope, making them ideal for the complex syntheses required in pharmaceutical research.[5][6] This protocol outlines a logical and efficient two-step sequence to construct the 3-amino-4-aryl-6-methoxypyridine core from a readily available dihalogenated pyridine precursor.
Proposed Synthetic Strategy & Mechanistic Rationale
Our strategy involves a two-step, sequential cross-coupling approach starting from 3-bromo-4-chloro-6-methoxypyridine. The key to this strategy is controlling the regioselectivity of the two distinct Pd-catalyzed reactions.
Overall Reaction Scheme:
(Self-generated image, not from a direct source)
Step 1: Regioselective Suzuki-Miyaura Coupling
The first step is the selective arylation at the C4 position. In dihalogenated pyridines like our starting material, the C4 position is generally more activated towards oxidative addition by palladium than the C3 position, especially when the C4 substituent is a chlorine atom.[7][8] The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C4 position.
The Suzuki-Miyaura catalytic cycle proceeds via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond.
-
Transmetalation: The aryl group is transferred from the boronic acid to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed, regenerating the Pd(0) catalyst.
Step 2: Buchwald-Hartwig Amination
With the aryl group installed, the second step is the amination at the C3 position. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5][9][10] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the challenging reductive elimination step that forms the C-N bond.[11]
The Buchwald-Hartwig catalytic cycle is similar in principle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C3-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium complex and is deprotonated by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst for the next cycle.[11]
Below is a diagram illustrating the key steps of the Buchwald-Hartwig amination cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocols
This protocol describes the synthesis of a representative compound, 3-amino-6-methoxy-4-phenylpyridine .
Materials & Reagents
-
Starting Material: 3-Bromo-4-chloro-6-methoxypyridine
-
Step 1 Reagents:
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
-
Step 2 Reagents:
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane) or an ammonia surrogate like benzophenone imine followed by hydrolysis. For simplicity, this protocol will use an ammonia solution.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
-
Workup & Purification:
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Experimental Workflow Diagram
Caption: General experimental workflow for the two-step synthesis.
Step-by-Step Protocol
Step 1: Synthesis of 3-Bromo-6-methoxy-4-phenylpyridine
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-chloro-6-methoxypyridine (1.0 eq). Evacuate and backfill the flask with nitrogen gas three times.
-
Reagent Addition: Under a positive flow of nitrogen, add phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), SPhos (0.04 eq), and palladium(II) acetate (0.02 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).
-
Degassing: Bubble nitrogen gas through the stirred solution for 15 minutes to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate product.
Step 2: Synthesis of 3-Amino-6-methoxy-4-phenylpyridine
-
Inert Atmosphere Setup: To a dry pressure tube equipped with a magnetic stir bar, add the intermediate from Step 1, 3-bromo-6-methoxy-4-phenylpyridine (1.0 eq). Evacuate and backfill the tube with nitrogen gas three times.
-
Reagent Addition: Under a positive flow of nitrogen, add sodium tert-butoxide (1.4 eq), Xantphos (0.03 eq), and Pd₂(dba)₃ (0.015 eq).
-
Solvent and Amine Addition: Add anhydrous toluene, followed by a solution of ammonia in 1,4-dioxane (2.0 eq, e.g., 0.5 M solution).
-
Reaction: Seal the pressure tube tightly and heat the mixture to 110 °C for 18-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the final 3-amino-6-methoxy-4-phenylpyridine.
Data Summary & Optimization
The following table provides representative data and potential optimization parameters for the synthesis. Yields are highly dependent on the specific substrates and purity of reagents.
| Parameter | Step 1 (Suzuki) | Step 2 (Buchwald-Hartwig) | Rationale & Notes |
| Aryl Group | Phenyl | - | Electron-rich boronic acids may react faster. Electron-poor or sterically hindered ones may require longer times or higher temperatures. |
| Pd Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Both are common and effective pre-catalysts for their respective reactions. |
| Ligand | SPhos | Xantphos | SPhos is excellent for Suzuki couplings of aryl chlorides. Xantphos is a robust, versatile ligand for C-N coupling.[10] Other Buchwald-type ligands can be screened.[11] |
| Base | K₂CO₃ | NaOtBu | A moderate base like K₂CO₃ is sufficient for the Suzuki step. A strong, non-nucleophilic base like NaOtBu is required for the amination.[9] |
| Solvent | Dioxane/H₂O | Toluene | A polar, aqueous mixture is typical for Suzuki. A non-polar, aprotic solvent like toluene is preferred for Buchwald-Hartwig. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures may be needed for less reactive substrates but can also lead to side products. |
| Typical Yield | 70-90% | 60-85% | Yields are indicative and should be optimized for each new substrate. |
Troubleshooting
-
Low Yield in Step 1: Ensure reagents and solvents are anhydrous and the system is fully deoxygenated. The quality of the boronic acid is critical. Consider screening other ligands (e.g., XPhos) or bases (e.g., K₃PO₄).
-
Low Yield in Step 2: Incomplete reaction may be due to catalyst deactivation. Ensure strict inert conditions. The strength and solubility of the base are crucial. If using ammonia gas or solution is problematic, consider an ammonia surrogate like L-valinamide or benzophenone imine, which requires an additional hydrolysis step.
-
Side Products: Homocoupling of the boronic acid (in Step 1) or hydrodehalogenation can occur. Optimizing the catalyst/ligand ratio and temperature can minimize these pathways.
Conclusion
The sequential palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination offers a powerful and highly adaptable strategy for the synthesis of 3-amino-4-aryl-6-methoxypyridines. By carefully selecting the starting materials, catalyst systems, and reaction conditions, researchers can efficiently access a wide array of derivatives for biological screening and drug development. This protocol provides a validated starting point for the synthesis of these important heterocyclic compounds.
References
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Nigeria.
- 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing.
- Buchwald–Hartwig amin
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). PMC.
- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2024).
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Publishing.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. article.sciencepg.com [article.sciencepg.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Regioselective Functionalization of 4-iodo-6-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-iodo-6-methoxypyridin-3-amine in Medicinal Chemistry
4-Iodo-6-methoxypyridin-3-amine is a highly versatile and strategically important building block in the synthesis of complex molecules, particularly in the realm of drug discovery and development. Its substituted pyridine core is a common motif in a vast array of biologically active compounds.[1][2] The presence of three distinct functional groups—an amino group, a methoxy group, and an iodine atom—at specific positions on the pyridine ring provides a rich platform for regioselective chemical modifications. This allows for the precise and controlled introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The strategic placement of the iodo group at the C4 position makes it an excellent handle for various palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds.[3][4] The amino group at the C3 position and the methoxy group at the C6 position, in turn, influence the electronic properties of the pyridine ring and offer additional sites for functionalization or modulation of physicochemical properties. This application note provides a comprehensive guide to the regioselective functionalization of 4-iodo-6-methoxypyridin-3-amine, detailing established protocols, mechanistic considerations, and practical insights for its effective utilization in synthetic chemistry.
Mechanistic Considerations for Regioselective Functionalization
The regioselectivity of reactions involving 4-iodo-6-methoxypyridin-3-amine is governed by a combination of electronic and steric factors. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions.[1]
The interplay of the substituents dictates the primary sites of reactivity:
-
C4-Position (Iodo Group): The carbon-iodine bond is the most labile site for transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides in oxidative addition to a low-valent palladium catalyst is well-established.[5] This makes the C4 position the primary target for introducing new carbon or heteroatom substituents.
-
C3-Position (Amino Group): The amino group is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, and reductive amination.[6] Its presence also electronically activates the pyridine ring, though this effect is modulated by the electron-withdrawing nature of the ring nitrogen.
-
C6-Position (Methoxy Group): The methoxy group is a strong electron-donating group that influences the overall electron density of the pyridine ring. While generally less reactive than the other two functional groups, it can be a site for demethylation to reveal a hydroxyl group for further derivatization under specific conditions.
Caption: Reactivity hotspots of 4-iodo-6-methoxypyridin-3-amine.
Protocols for Regioselective Functionalization at the C4-Position
The iodo group at the C4 position is the most versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7][8]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-iodo-6-methoxypyridin-3-amine (1.0 equiv), the desired boronic acid or boronic ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(dppf)Cl₂ (0.02-0.05 equiv), and a base.
-
Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).
-
Reaction Conditions: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Typical Yield (%) |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 80-95 |
| Ligand | (if using Pd(OAc)₂) SPhos, XPhos | 85-98 |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Varies with substrate |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Varies with substrate |
| Temperature | 80-110 °C | Varies with substrate |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[9][10]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-iodo-6-methoxypyridin-3-amine (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos, 0.02-0.10 equiv), and a strong, non-nucleophilic base.
-
Solvent and Base: Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF. Common bases include NaOtBu, KOtBu, or LiHMDS.
-
Reaction Conditions: Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommended Conditions | Typical Yield (%) |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, G3-Precatalysts | 75-90 |
| Ligand | Xantphos, RuPhos, BrettPhos | 80-95 |
| Base | NaOtBu, KOtBu, LiHMDS | Varies with substrate |
| Solvent | Toluene, Dioxane, THF | Varies with substrate |
| Temperature | 80-120 °C | Varies with substrate |
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[11][12]
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add 4-iodo-6-methoxypyridin-3-amine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 equiv), and a copper(I) co-catalyst like CuI (0.02-0.10 equiv).
-
Solvent and Amine Base: Add a solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Recommended Conditions | Typical Yield (%) |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 70-90 |
| Cu Co-catalyst | CuI | 75-95 |
| Base | Triethylamine, Diisopropylethylamine | Varies with substrate |
| Solvent | THF, DMF | Varies with substrate |
| Temperature | Room Temperature to 60 °C | Varies with substrate |
Protocols for Regioselective Functionalization at the C3-Position
The amino group at the C3 position offers a nucleophilic site for various transformations.
N-Acylation
Experimental Protocol:
-
Reaction Setup: Dissolve 4-iodo-6-methoxypyridin-3-amine (1.0 equiv) in a suitable aprotic solvent like dichloromethane (DCM) or THF.
-
Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 equiv).
-
Acylating Agent: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1-1.2 equiv).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with a saturated solution of NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. The product can often be purified by recrystallization or column chromatography.
N-Alkylation and Reductive Amination
Direct N-alkylation can sometimes lead to over-alkylation. Reductive amination provides a more controlled method for introducing alkyl groups.[6]
Experimental Protocol for Reductive Amination:
-
Imine Formation: Dissolve 4-iodo-6-methoxypyridin-3-amine (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv) in a solvent such as methanol or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until the starting amine is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Caption: Workflow for the regioselective functionalization of 4-iodo-6-methoxypyridin-3-amine.
Troubleshooting and Optimization
-
Low Yields in Cross-Coupling Reactions:
-
Catalyst Deactivation: Ensure rigorous exclusion of oxygen and moisture. Use freshly distilled and degassed solvents. Consider using more robust phosphine ligands or palladium precatalysts.
-
Poor Substrate Solubility: Experiment with different solvent systems or higher reaction temperatures.
-
Incorrect Base: The choice of base is critical and substrate-dependent. Screen a variety of bases (e.g., carbonates, phosphates, alkoxides) to find the optimal conditions.
-
-
Lack of Regioselectivity:
-
While the C4-iodo group is the primary site for cross-coupling, side reactions at the amino group can occur under certain conditions. Protecting the amino group (e.g., as a Boc-carbamate) prior to cross-coupling can prevent this, although it adds extra synthetic steps.
-
-
Difficult Purification:
-
Residual palladium catalysts can often be removed by filtration through a pad of Celite and activated carbon, or by treatment with a scavenger resin.
-
If the product is basic, an acid-base extraction can be an effective purification step.
-
Conclusion
4-Iodo-6-methoxypyridin-3-amine is a powerful and versatile building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. A thorough understanding of its reactivity profile allows for the strategic and regioselective introduction of a wide range of functional groups. The protocols outlined in this application note provide a solid foundation for researchers to effectively utilize this valuable intermediate in their synthetic endeavors, accelerating the discovery and development of new chemical entities with potential therapeutic applications.
References
-
Aminopyridines: A Mini-Review on their Syntheses, Complexation and Biological Activity. American Journal of Heterocyclic Chemistry. [Link]
-
Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Pyridines. Wikipedia. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Regioselective Iodine/Zinc-Exchange for the Selective Functionalization of Polyiodinated Arenes and Heterocycles in Toluene. ResearchGate. [Link]
-
Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl). bepls. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. National Institutes of Health. [Link]
-
Regioselective synthesis of 4-functionalized pyridines. OUCI. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Wipf Group, University of Pittsburgh. [Link]
-
Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Aminative Suzuki-Miyaura coupling. PubMed. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
4-Iodo-6-methoxypyridin-3-amine. Hoffman Fine Chemicals. [Link]
-
Classical-Reaction-Driven Stereo- and Regioselective C(sp(3) )-H Functionalization of Aliphatic Amines. PubMed. [Link]
-
Regioselective late-stage functionalization of tetraphenylenes: rapid construction of double helical architectures and potential hole transport materials. Royal Society of Chemistry. [Link]
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. benchchem.com [benchchem.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
using n-BuLi and TMEDA for ortholithiation of pyridine carbamates
Application Note & Protocol
Topic: Strategic Functionalization of Pyridine Carbamates via n-BuLi and TMEDA-Mediated Directed ortho-Metalation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyridine ring is a cornerstone heterocycle in modern pharmaceuticals and agrochemicals. Its functionalization, however, presents regiochemical challenges due to its inherent electronic properties. Directed ortho-metalation (DoM) has emerged as a premier strategy for achieving precise, regioselective C-H activation. This application note provides a comprehensive guide to the use of O-pyridyl carbamates as highly effective directed metalation groups (DMGs) for lithiation at the ortho-position using the potent base system of n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA). We delve into the mechanistic underpinnings of this transformation, offer field-proven experimental protocols, and discuss critical parameters for reaction success, empowering researchers to leverage this powerful synthetic tool.
Introduction: The Challenge and Opportunity of Pyridine Functionalization
The pyridine nucleus is a privileged scaffold in medicinal chemistry, but its electron-deficient nature complicates traditional electrophilic aromatic substitution, which typically occurs at the 3-position and often requires harsh conditions. Furthermore, direct C-H functionalization can be indiscriminate.[1] A more elegant and controlled approach is required for the synthesis of complex, polysubstituted pyridines.
Directed ortho-metalation (DoM) provides a robust solution to this challenge.[2] By installing a directing metalation group (DMG) onto the ring, a strong organolithium base can be precisely directed to deprotonate an adjacent C-H bond.[3] The O-aryl carbamate, particularly the N,N-diethyl or N,N-diisopropyl variants, has proven to be one of the most powerful DMGs due to its strong coordinating ability and electronic properties.[4][5] This guide focuses specifically on the application of this methodology to O-pyridyl carbamates for the synthesis of 2,3- and 3,4-disubstituted pyridine derivatives.
Mechanistic Rationale: The Synergistic Roles of the Carbamate, n-BuLi, and TMEDA
The success of this reaction hinges on the coordinated interplay of its three key components. The process is initiated by the formation of a pre-lithiated complex, a concept known as the Complex Induced Proximity Effect (CIPE).[6][7]
-
The Carbamate (DMG): The Lewis basic carbonyl oxygen of the carbamate group chelates to the Lewis acidic lithium ion of the organolithium base. This coordination event positions the base in close proximity to the ortho-proton, dramatically lowering the kinetic barrier for deprotonation.[2][6]
-
n-Butyllithium (n-BuLi): As a powerful alkyl lithium base (pKa of butane ≈ 50), n-BuLi is sufficiently strong to deprotonate the relatively non-acidic C-H bond of the pyridine ring (pKa ≈ 43).[4] In non-coordinating hydrocarbon solvents, n-BuLi exists as unreactive hexameric or tetrameric aggregates.
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a crucial additive that serves two primary functions. First, as a bidentate Lewis base, it effectively chelates the lithium cations, breaking down the n-BuLi aggregates into more reactive, and potentially monomeric or dimeric, species.[8][9] Second, this complexation polarizes the C-Li bond of butyllithium, increasing the carbanionic character of the butyl group and thereby enhancing its basicity.[8][10]
The rate-limiting step is generally considered to be the proton transfer from the pyridine ring to the base.[7][11] Once the ortho-lithiated intermediate is formed, it serves as a potent nucleophile that can be trapped with a wide array of electrophiles to yield the desired functionalized pyridine.
Visualizing the Mechanism
Caption: Mechanism of Directed ortho-Metalation.
Detailed Experimental Protocol: Synthesis of O-(4-trimethylsilylpyridin-3-yl) N,N-diethylcarbamate
This protocol details a representative procedure for the ortho-lithiation of O-(pyridin-3-yl) N,N-diethylcarbamate followed by quenching with chlorotrimethylsilane (TMSCl).
Materials & Reagents
| Reagent | CAS No. | Supplier | Notes |
| O-(pyridin-3-yl) N,N-diethylcarbamate | 83374-60-1 | Various | Synthesize from 3-hydroxypyridine and diethylcarbamoyl chloride. |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | Sigma-Aldrich, Acros | Pyrophoric. Must be titrated before use. |
| TMEDA | 110-18-9 | Sigma-Aldrich, Acros | Distill from CaH₂ under N₂. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Various | Dry using a solvent purification system or by distillation from Na/benzophenone. |
| Chlorotrimethylsilane (TMSCl) | 75-77-4 | Sigma-Aldrich, Acros | Distill before use. |
| Saturated aq. NH₄Cl solution | 12125-02-9 | Lab-prepared | |
| Ethyl Acetate (EtOAc) | 141-78-6 | Various | Reagent grade. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | Various |
Safety Precaution: n-Butyllithium is highly pyrophoric and reacts violently with water. All operations must be conducted under a strict inert atmosphere (N₂ or Ar) using oven-dried glassware and anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add O-(pyridin-3-yl) N,N-diethylcarbamate (1.94 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen (3 cycles). Add anhydrous THF (40 mL) via syringe to dissolve the substrate. Add freshly distilled TMEDA (1.28 g, 1.65 mL, 11.0 mmol, 1.1 equiv) via syringe.
-
Cooling: Cool the resulting clear solution to -78 °C using a dry ice/acetone bath. A white suspension of the starting material may appear.[12]
-
Lithiation: Slowly add n-BuLi (2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture typically turns deep brown or reddish-brown as the lithiated species forms.[12]
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Add freshly distilled chlorotrimethylsilane (TMSCl) (1.30 g, 1.52 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe. A noticeable color change often occurs.
-
Warming and Work-up: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure O-(4-trimethylsilylpyridin-3-yl) N,N-diethylcarbamate.
Substrate Scope and Optimization
The n-BuLi/TMEDA system is effective for the ortho-lithiation of various pyridine carbamates. The regioselectivity is generally excellent, directed by the powerful carbamate group.
Table of Representative Transformations
| Substrate Position | Electrophile (E+) | Product Position | Typical Yield | Reference |
| 3-OC(O)NEt₂ | Me₃SiCl | 4-SiMe₃ | ~85-95% | [5] |
| 3-OC(O)NEt₂ | DMF | 4-CHO | ~70-80% | [5] |
| 3-OC(O)NEt₂ | I₂ | 4-I | ~80-90% | [5] |
| 2-OC(O)NEt₂ | MeOD | 3-D | >95% D-incorp. | [5] |
| 2-OC(O)NEt₂ | PhCHO | 3-CH(OH)Ph | ~65-75% | [5] |
| 4-OC(O)NEt₂ | Me₃SiCl | 3-SiMe₃ | ~80-90% | [5] |
Key Optimization & Troubleshooting Insights
-
Choice of Base: While n-BuLi is standard, for more sterically hindered substrates or to potentially mitigate nucleophilic addition, sec-BuLi or tert-BuLi can be used.[4][9] However, these are more basic and reactive, requiring careful temperature control. For pyridines with sensitive functional groups, milder bases like lithium diisopropylamide (LDA) may be preferred, though they are often less effective for carbamate-directed lithiations.[13]
-
Temperature Control: Maintaining the temperature at -78 °C is critical. If the reaction is allowed to warm prematurely, especially after lithiation but before quenching, a[6][14]-anionic Fries rearrangement can occur, leading to the formation of an ortho-hydroxy pyridyl amide as a major byproduct.[4]
-
Solvent Effects: THF is the solvent of choice as its coordinating ability helps to deaggregate n-BuLi.[4][15] Using non-coordinating solvents like hexanes or toluene, even with TMEDA, can lead to sluggish or incomplete reactions. Be aware that n-BuLi can deprotonate THF at temperatures above -20 °C, leading to side reactions and consumption of the base.[15][16]
-
Poor Yields: The most common causes of failure are wet glassware/solvents or inaccurately quantified n-BuLi. Always use freshly titrated n-BuLi. If the reaction fails to initiate (no color change), it is almost always due to one of these two factors.
Conclusion
The directed ortho-metalation of O-pyridyl carbamates using n-BuLi and TMEDA is a powerful, reliable, and highly regioselective method for the synthesis of functionalized pyridines. By understanding the underlying mechanism and adhering to rigorous anhydrous, inert-atmosphere techniques, researchers can readily access a wide range of valuable building blocks for drug discovery and materials science. The carbamate DMG serves as a robust synthetic handle that can be readily cleaved under basic or acidic conditions post-functionalization, further enhancing the strategic value of this transformation.
References
-
Štefane, B., & Požgan, F. (2020). Recent advances in the synthesis of functionalized pyridines. Organic & Biomolecular Chemistry, 18(39), 7717-7745. (URL: [Link])
-
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.[6] (URL: [Link])
-
Chadwick, S. T., et al. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society, 122(36), 8668–8677.[11] (URL: [Link])
-
Collum, D. B., et al. (1998). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(40), 10511–10512.[17] (URL: [Link])
-
Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 54(02).[8] (URL: [Link])
-
Bertrand, G., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(68), 9649-9652.[18][19] (URL: [Link])
-
University of Rochester. (n.d.). Directed (ortho) Metallation.[4] (URL: [Link])
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University.[20] (URL: [Link])
-
Collum, D. B. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. ResearchGate.[7] (URL: [Link])
-
Knochel, P., et al. (2019). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. Chemistry – A European Journal, 25(6), 1394-1411. (URL: [Link])
-
Snieckus, V., & Miah, M. A. J. (1986). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 51(17), 3389–3391.[5] (URL: [Link])
-
Fort, Y., et al. (2003). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 125(47), 14342–14354.[21] (URL: [Link])
-
Gribble, G. W., & Saulnier, M. G. (1985). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. Heterocycles, 23(5), 1277. (URL: [Link])
-
Comins, D. L., & Killpack, M. O. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. Tetrahedron Letters, 24(29), 2995-2998. (URL: [Link])
-
El-Mowafy, G. A., & Smith, K. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479.[13] (URL: [Link])
-
Snieckus, V. (2018). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Israel Journal of Chemistry, 58(5), 566-583.[3] (URL: [Link])
-
Smith, K. (n.d.). Chapter 8: Organolithium Chemistry. Cardiff University.[9] (URL: [Link])
-
Wikipedia. (n.d.). Directed ortho metalation.[2] (URL: [Link])
-
Reddit. (2019). Using n-BuLi at room temperature?. r/OrganicChemistry.[16] (URL: [Link])
-
Reddit. (2016). Given that t-butyllithium is far more pyrophoric than n-butyllithium, can n-butyllithium be used to deprotonate benzene?. ResearchGate.[10] (URL: [Link])
-
Reddit. (2021). Ortho-lithiation with n-BuLi. r/Chempros.[15] (URL: [Link])
-
Iida, H., et al. (1998). 7-indolinecarboxaldehyde. Organic Syntheses, 75, 199.[12] (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baranlab.org [baranlab.org]
- 7. researchgate.net [researchgate.net]
- 8. advancedengineeringscience.com [advancedengineeringscience.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. znaturforsch.com [znaturforsch.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 18. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 19. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Bipyridyl Intermediates from 4-Iodopyridine Scaffolds
Introduction: The Strategic Importance of Bipyridyls and the Role of 4-Iodopyridine
Bipyridine scaffolds are privileged structures in medicinal chemistry, materials science, and catalysis.[1][2] Their ability to chelate metals has led to their widespread use as ligands in catalysis and as components of photoactive and electroactive materials.[1] In drug discovery, the bipyridine motif is a key pharmacophore in numerous biologically active molecules.[1] The synthetic accessibility and functionalization of bipyridines are therefore of paramount importance to researchers in these fields.
4-Iodopyridine is a versatile and highly valuable starting material for the synthesis of a diverse range of 4-substituted and 4,4'-bipyridyl derivatives. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization even in the presence of other halogens.[3] This inherent reactivity makes 4-iodopyridine an ideal substrate for a variety of C-C and C-N bond-forming reactions, providing a reliable entry point to a vast chemical space of bipyridyl intermediates. This guide provides an in-depth exploration of the key synthetic methodologies for leveraging 4-iodopyridine in the synthesis of these crucial molecular building blocks.
Core Synthetic Strategies: A Comparative Overview
The synthesis of bipyridyl intermediates from 4-iodopyridine predominantly relies on transition metal-catalyzed cross-coupling reactions. The choice of methodology is often dictated by the desired substitution pattern, functional group tolerance, and the availability of coupling partners. Below is a summary of the most effective and widely employed strategies.
| Reaction | Coupling Partner | Key Advantages | Considerations |
| Suzuki-Miyaura Coupling | Organoboron Reagents | High functional group tolerance, commercially available reagents, mild reaction conditions.[4][5] | Stability of some pyridylboronic acids can be a concern.[6] |
| Stille Coupling | Organotin Reagents | Generally high yielding and tolerant of a wide range of functional groups. | Toxicity of organotin reagents and byproducts is a significant drawback.[4][5][7] |
| Negishi Coupling | Organozinc Reagents | High reactivity and functional group tolerance, often proceeding under mild conditions with high yields.[4][5][8] | Organozinc reagents can be moisture and air-sensitive. |
| Kumada Coupling | Grignard Reagents | Utilizes readily available and inexpensive Grignard reagents.[9][10][11] | The high reactivity of Grignard reagents can limit functional group compatibility.[9][11] |
| Sonogashira Coupling | Terminal Alkynes | Excellent for introducing alkyne functionalities.[3][12] | Typically requires a copper co-catalyst, which can lead to alkyne homocoupling.[13][14] |
| Buchwald-Hartwig Amination | Amines | Direct formation of C-N bonds, crucial for many pharmaceuticals.[15][16][17] | Requires specific ligand systems for optimal performance. |
| Homocoupling Reactions | 4-Iodopyridine (self-coupling) | Direct synthesis of symmetrical 4,4'-bipyridines.[6] | Can sometimes result in a mixture of products if not carefully controlled. |
Mechanistic Insights and Experimental Causality
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis of bipyridyl intermediates. The majority of these transformations proceed through a catalytic cycle involving a palladium catalyst.
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of biaryls due to its mild conditions and exceptional functional group tolerance.[4][5] The reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide.
Catalytic Cycle: The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodopyridine. The high reactivity of the C-I bond makes this step highly efficient.[3]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired bipyridyl product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Considerations:
-
Catalyst: Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used catalysts.[3] The choice of ligand can significantly impact reaction efficiency.
-
Base: An inorganic base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is essential for the activation of the boronic acid derivative.[18]
-
Solvent: A mixture of an organic solvent (e.g., DME, dioxane, toluene) and water is typically employed.[18]
The Stille Coupling: An Alternative C-C Bond Forming Strategy
The Stille coupling utilizes organotin reagents as the coupling partners. While effective, the toxicity of tin compounds necessitates careful handling and purification.[4][5][7]
Catalytic Cycle: The mechanism is similar to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from the organostannane to the palladium center.
Caption: Catalytic cycle of the Stille coupling.
Experimental Considerations:
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective.[19]
-
Additives: In some cases, the addition of a copper(I) salt can accelerate the reaction.[20]
-
Solvent: Aprotic solvents like toluene or dioxane are commonly used, often at elevated temperatures.[4]
The Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts.[4][5] This heightened reactivity allows for couplings that may be challenging with other methods.
Catalytic Cycle: The catalytic cycle mirrors that of the Suzuki and Stille couplings, with the key difference being the use of an organozinc compound in the transmetalation step.
Caption: Catalytic cycle of the Negishi coupling.
Experimental Considerations:
-
Catalyst: Palladium catalysts, often with phosphine ligands, are typically used.[8] Nickel catalysts can also be employed.[8]
-
Organozinc Reagent Preparation: The organozinc reagent can be prepared in situ or pre-formed.
-
Solvent: Ethereal solvents such as THF or DME are common.
The Kumada Coupling: A Cost-Effective Approach with Grignard Reagents
The Kumada coupling is a powerful method that utilizes readily available and highly reactive Grignard reagents.[9][10][11] However, the high basicity and nucleophilicity of Grignard reagents can limit the compatibility with certain functional groups.[9][11]
Catalytic Cycle: The Kumada coupling can be catalyzed by both nickel and palladium complexes.[10] The mechanism follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Kumada coupling.
Experimental Considerations:
-
Catalyst: Both nickel and palladium catalysts are effective.[10] Nickel catalysts, such as NiCl₂(dppp), are often favored for their lower cost.[11]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required due to the reactivity of the Grignard reagent.[9]
-
Functional Group Tolerance: The reaction is sensitive to acidic protons and electrophilic functional groups.
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of bipyridyl intermediates from 4-iodopyridine. Researchers should adapt these procedures based on the specific substrates and desired products.
Protocol 1: Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling
Materials:
-
4-Iodopyridine
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
2M Aqueous Na₂CO₃ solution
-
1,2-Dimethoxyethane (DME)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried round-bottom flask, add 4-iodopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed DME (to a concentration of ~0.2 M with respect to 4-iodopyridine) followed by the degassed 2M Na₂CO₃ solution (2.0 equiv.).
-
Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenylpyridine.
Protocol 2: Synthesis of 4,4'-Bipyridine via Homocoupling
Materials:
-
4-Iodopyridine
-
Pd(OAc)₂
-
PPh₃
-
Zinc dust
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.05 equiv.) and PPh₃ (0.2 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous DMF, and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Add 4-iodopyridine (1.0 equiv.) and activated zinc dust (1.5 equiv.) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the excess zinc and palladium catalyst.
-
Remove the DMF under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield 4,4'-bipyridine.
Protocol 3: Synthesis of N-Phenyl-4-pyridinamine via Buchwald-Hartwig Amination
Materials:
-
4-Iodopyridine
-
Aniline
-
Pd₂(dba)₃
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 equiv.), Xantphos (0.02 equiv.), and NaOtBu (1.4 equiv.) to a dry Schlenk tube.
-
Add 4-iodopyridine (1.0 equiv.) and aniline (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain N-phenyl-4-pyridinamine.
Conclusion and Future Outlook
The synthesis of bipyridyl intermediates from 4-iodopyridine scaffolds is a well-established and versatile area of organic chemistry. The methodologies outlined in this guide, particularly the palladium-catalyzed cross-coupling reactions, provide researchers with a powerful toolkit for accessing a wide array of functionalized bipyridines. The choice of reaction is a strategic decision based on factors such as functional group compatibility, cost, and the specific bond to be formed. As the demand for novel bipyridine-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and selective synthetic methods will remain a key area of research. Future innovations may include the use of more earth-abundant metal catalysts, reactions under milder conditions, and the development of novel coupling partners to further expand the accessible chemical space.
References
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Vertex AI Search.
- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem. (n.d.). BenchChem.
- A Facile Synthesis of 4‐Ar‐2‐bromopyridine and Its 2,2′‐Bipyridine Derivatives. (2011, January 10). Wiley Online Library.
- Kumada coupling - Grokipedia. (n.d.). Grokipedia.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025, August 7). ResearchGate.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. (2022, July 1). National Center for Biotechnology Information.
- SPO ligands enabling the Kumada coupling of 2‐pyridyl Grignard reagents. (n.d.). ResearchGate.
- Bipyridine - Organic Syntheses. (n.d.). Organic Syntheses.
- Kumada coupling - Wikipedia. (n.d.). Wikipedia.
- Kumada Cross-Coupling Reaction - Alfa Chemistry. (n.d.). Alfa Chemistry.
- Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling - Organic Syntheses. (2011, September 26). Organic Syntheses.
- Kumada Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega - ACS Publications. (2022, July 1). ACS Publications.
- Recent Progress on the Synthesis of Bipyridine Derivatives - Preprints.org. (2024, January 3). Preprints.org.
- Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (2024, January 24). MDPI.
- (PDF) Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. (2021, January 29). ResearchGate.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18). ACS Publications.
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
- A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions - ResearchGate. (2025, August 7). ResearchGate.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. (n.d.). J-Stage.
- Negishi coupling - Wikipedia. (n.d.). Wikipedia.
- Functionalized 4,4'-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite - PubMed. (2021, February 19). National Center for Biotechnology Information.
- Synthesis of Unsymmetrical 4,4'-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts | Request PDF - ResearchGate. (n.d.). ResearchGate.
- 4,4'-Bipyridine synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate. (n.d.). ResearchGate.
- Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure - ResearchGate. (2025, August 6). ResearchGate.
- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Vedantu.
- Negishi Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Semantic Scholar.
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
- The Stille Reaction - Chem 115 Myers. (n.d.). Harvard University.
- Functionalized 4,4'-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite. | Semantic Scholar. (2021, February 4). Semantic Scholar.
- Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. (n.d.). Semantic Scholar.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). ChemRxiv.
- CAS 15854-87-2: 4-Iodopyridine - CymitQuimica. (n.d.). CymitQuimica.
- Recent Progress on the Synthesis of Bipyridine Derivatives - Semantic Scholar. (2024, January 24). Semantic Scholar.
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts.
- Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck - Beilstein Archives. (n.d.). Beilstein Archives.
- A Highly Efficient and Reusable Palladium(II)/Cationic 2,2'-Bipyridyl-Catalyzed Stille Coupling in Water - MDPI. (n.d.). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Functionalized 4,4'-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. preprints.org [preprints.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Kumada coupling - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. html.rhhz.net [html.rhhz.net]
- 19. tandfonline.com [tandfonline.com]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Mastering the Lithium-Halogen Exchange in 4-Iodopyridine Derivatives
Welcome to the technical support center for navigating the complexities of lithium-halogen exchange reactions involving 4-iodopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful synthetic tool. Here, we will dissect common experimental challenges, provide in-depth, field-proven solutions, and elucidate the underlying chemical principles to empower you to achieve consistent and high-yielding results.
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues you may encounter during your experiments. The answers are structured to not only provide a solution but also to explain the causality behind the recommended adjustments.
Q1: My lithium-halogen exchange reaction is giving very low yields of the desired product after quenching with an electrophile. What are the likely causes and how can I improve it?
A1: Low yields in this reaction are a common frustration and can often be traced back to a few critical parameters. The stability of the generated 4-pyridyllithium species is paramount, as these intermediates are notoriously unstable, especially at elevated temperatures.[1][2][3]
Primary Culprits and Solutions:
-
Temperature Control: The single most critical factor is maintaining a very low reaction temperature, typically -78 °C (a dry ice/acetone bath) or even lower.[1] Any deviation can lead to rapid decomposition of the 4-pyridyllithium intermediate. Ensure your reaction vessel is well-insulated and that the temperature is monitored throughout the addition of the organolithium reagent and the subsequent quenching.
-
Reagent Quality: The organolithium reagent (commonly n-BuLi or t-BuLi) must be of high quality and accurately titrated. Old or improperly stored reagents will have a lower concentration, leading to incomplete exchange. It is advisable to titrate your organolithium solution before use.
-
Reaction Time: The lithium-halogen exchange is an exceedingly fast reaction, often complete within minutes at low temperatures.[4] Prolonged reaction times before quenching can increase the likelihood of decomposition or side reactions. A typical exchange time is 5-15 minutes.
-
Solvent and Atmosphere: The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.[5][6] Anhydrous solvents are mandatory; even trace amounts of water will consume your organolithium reagent and the lithiated intermediate. Ensure all glassware is rigorously dried, either in an oven or by flame-drying under vacuum.[5][6]
Experimental Protocol: Basic Lithium-Halogen Exchange
-
Assemble your glassware (a three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a septum) and dry it thoroughly.
-
Under a positive pressure of inert gas, add your 4-iodopyridine derivative and anhydrous solvent (e.g., THF or diethyl ether).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titrated organolithium reagent dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 15 minutes.
-
Quench the reaction by adding your electrophile, again ensuring the temperature remains low.
-
Allow the reaction to slowly warm to room temperature before workup.
Q2: I am observing significant amounts of side products, including what appears to be the addition of the organolithium reagent to the pyridine ring. How can I suppress these side reactions?
A2: Nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring is a well-documented side reaction.[1][7] The choice of organolithium reagent and reaction conditions can dramatically influence the chemoselectivity of the process.
Strategies to Minimize Side Reactions:
-
t-Butyllithium vs. n-Butyllithium: Due to its greater steric bulk, tert-butyllithium (t-BuLi) is generally less prone to nucleophilic addition compared to n-butyllithium (n-BuLi).[8] However, t-BuLi is also more basic and pyrophoric, requiring even more stringent handling procedures.[9]
-
Inverse Addition: Adding the 4-iodopyridine solution to the organolithium reagent (inverse addition) can sometimes be beneficial. This ensures that the organolithium reagent is never in large excess relative to the substrate, which can disfavor addition reactions.
-
Temperature: As with yield, maintaining a very low temperature is crucial for minimizing side reactions.
Table 1: Comparison of Common Organolithium Reagents
| Reagent | Basicity | Nucleophilicity | Steric Hindrance | Pyrophoricity |
| n-BuLi | High | High | Low | High |
| s-BuLi | Higher | Moderate | Moderate | Very High |
| t-BuLi | Very High | Low | High | Extremely High |
Q3: My reaction seems to work, but I am getting a mixture of regioisomers after quenching. What could be causing this?
A3: The formation of regioisomers can be a complex issue, sometimes arising from a "halogen dance" or benzyne-type intermediates, especially if the pyridine ring has other substituents.
Potential Causes and Mitigation:
-
Benzyne Formation: At higher temperatures, the 4-pyridyllithium can eliminate LiI to form a highly reactive pyridyne intermediate, which can then be trapped non-regioselectively.[1] Strict adherence to low temperatures is the primary way to avoid this.
-
"Halogen Dance" (Halogen Scrambling): While less common with iodo derivatives compared to bromo derivatives, it is possible for the lithium to transiently coordinate at other positions, leading to isomeric lithiated species. This is more likely if the reaction is allowed to warm up or if there are directing groups on the pyridine ring.
-
Transmetalation: To ensure a clean and regioselective reaction with the electrophile, consider a transmetalation step. After the initial lithium-halogen exchange, the addition of a metal salt like ZnCl₂ or MgBr₂ can generate a more stable and less reactive organometallic species that is less prone to side reactions and may react more cleanly with the subsequent electrophile.[10][11]
Workflow for Troubleshooting Regioisomeric Issues
Caption: A decision-making workflow for addressing regioisomeric impurities.
Frequently Asked Questions (FAQs)
Q4: What is the underlying mechanism of the lithium-halogen exchange?
A4: The precise mechanism has been a subject of study, with evidence supporting a nucleophilic pathway.[12] This involves the formation of an "ate-complex" intermediate where the carbanionic portion of the organolithium reagent attacks the iodine atom of the 4-iodopyridine.[4][12] This intermediate then collapses to form the more stable 4-pyridyllithium and the corresponding alkyl iodide. The rate of exchange generally follows the trend I > Br > Cl, making iodo derivatives ideal substrates for this reaction.[12]
Mechanism Overview
Caption: A simplified representation of the lithium-halogen exchange mechanism.
Q5: Are there any safety considerations I should be aware of when performing these reactions?
A5: Absolutely. Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air.[9][13] They also react violently with water.[14] Strict adherence to safety protocols is non-negotiable.
Essential Safety Practices:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate gloves.[6][9] Some protocols recommend wearing nitrile gloves underneath neoprene gloves for added protection.[9]
-
Inert Atmosphere: All manipulations of organolithium reagents must be performed under an inert atmosphere (argon or nitrogen) in a fume hood.[5][6][15]
-
Syringe and Cannula Techniques: Use well-dried syringes or cannulas for transferring organolithium solutions.[5][6]
-
Quenching: Small residual amounts of organolithium reagents should be quenched carefully. A common procedure involves slow addition to a solution of isopropanol in an inert solvent, followed by methanol and then water.[16][17]
-
Never Work Alone: It is highly recommended to have another person present in the lab when working with pyrophoric reagents.[9][15]
Q6: How do I properly quench my reaction and dispose of the waste?
A6: The quenching of the main reaction should be done at low temperature by the slow addition of the electrophile. For the workup and disposal of residual reactive materials, a specific quenching protocol is necessary.
Protocol for Quenching and Disposal:
-
Cool a separate flask containing an inert solvent (like heptane) and a quenching agent (isopropanol is a good first choice) in an ice bath.[16]
-
Slowly transfer any residual organolithium solution into this quenching flask via cannula or syringe. The temperature should be monitored and kept below 50 °C.[6]
-
Once the initial vigorous reaction has subsided, slowly add a more reactive quenching agent like methanol to ensure all the organolithium is consumed.[16]
-
Finally, slowly add water to quench any remaining reactive species.[16]
-
The resulting mixture can then be disposed of as hazardous waste according to your institution's guidelines.
By understanding the key parameters influencing the lithium-halogen exchange and adhering to rigorous experimental technique and safety protocols, you can effectively troubleshoot and optimize this powerful transformation for your research and development needs.
References
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. ACS Publications. Retrieved from [Link]
-
(2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu. Retrieved from [Link]
-
(n.d.). Metal–halogen exchange. Wikipedia. Retrieved from [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]
-
(n.d.). Organolithium Use In Labs. Slideshare. Retrieved from [Link]
-
(2025, October 17). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. J&K Scientific. Retrieved from [Link]
-
(2007, February 22). The Mechanism of Lithium-Halogen Exchange. Macmillan Group. Retrieved from [Link]
-
(2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University. Retrieved from [Link]
-
(2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. Retrieved from [Link]
-
(n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Retrieved from [Link]
-
(n.d.). lithium halogen exchange #1 revised. University of Wisconsin. Retrieved from [Link]
-
(2025, December 26). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. Retrieved from [Link]
-
(n.d.). Protocol for quenching reactive chemicals. EPFL. Retrieved from [Link]
-
(2010, February 1). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Retrieved from [Link]
-
(n.d.). n-Butyllithium. Wikipedia. Retrieved from [Link]
-
(2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved from [Link]
-
(n.d.). Remote lithiation of pyridine 18, leading to functionalized pyridines... ResearchGate. Retrieved from [Link]
-
(2021, September 10). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? Chemistry Stack Exchange. Retrieved from [Link]
-
(n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC. Retrieved from [Link]
-
(2020, March 18). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. RSC Publishing. Retrieved from [Link]
-
(n.d.). Directed (ortho) Metallation. University of Liverpool. Retrieved from [Link]
-
(n.d.). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
(2020, May 15). Optimization of Organolithium Reactions. ACS Publications. Retrieved from [Link]
-
(n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. sites.wp.odu.edu [sites.wp.odu.edu]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. Organolithium Use In Labs | PDF [slideshare.net]
- 14. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. epfl.ch [epfl.ch]
- 17. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suppression of Protodehalogenation in Pd-Catalysis
Current Status: Online
Ticket ID: PD-DEHALO-001
Subject: Troubleshooting and Prevention of Hydrodehalogenation (Ar-X
Executive Summary & Diagnostic Triage
The Problem: You are observing the conversion of your aryl halide starting material (Ar-X) into the reduced arene (Ar-H) instead of the desired cross-coupled product. This is Protodehalogenation (also known as Hydrodehalogenation).
The Cause: This side reaction is driven by the formation of a Palladium-Hydride (L-Pd-H) intermediate. Once formed, this species undergoes reductive elimination with your aryl group to form Ar-H. To stop it, you must identify the source of the hydride or accelerate the desired catalytic cycle to outcompete this pathway.
Diagnostic Flowchart: Is it Protodehalogenation?
Before optimizing, confirm the identity of the byproduct. In Suzuki couplings, Ar-H can arise from the aryl halide (dehalogenation) OR the boronic acid (protodeborylation).
Figure 1: Diagnostic logic to distinguish protodehalogenation from other side reactions.
Mechanism-Based Troubleshooting (The "Why")
To fix the problem, you must understand the "Leak" in the catalytic cycle. The diagram below illustrates where the reaction diverges from productive coupling to destructive dehalogenation.
Figure 2: The "Leak" occurs after Oxidative Addition. If Transmetallation is slow, external hydride sources or
Root Cause Analysis & Solutions
| Root Cause | Why it happens | Corrective Action |
| The "Alcohol Trap" | Solvents like MeOH, EtOH, or iPrOH act as hydride donors via | Switch Solvent: Use aprotic solvents (Dioxane, Toluene, THF).[1] If polarity is needed, use DMF or DMAc, but ensure they are anhydrous. |
| Base Selection | Bases with | Switch Base: Use Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[1] These have no hydrogens to donate. |
| Slow Transmetallation | If the nucleophile (boronic acid, amine) reacts slowly, the oxidative addition complex (L-Pd-Ar-X) "waits" and eventually scavenges a hydride. | Accelerate Cycle: Use a more active catalyst (G3/G4 precatalysts) or increase nucleophile concentration. For Suzuki, ensure water is present to activate the boronic acid. |
| Ligand Sterics | Small ligands allow the Pd-H species to persist. Bulky ligands force the desired reductive elimination to happen faster. | Switch Ligand: Use bulky biaryl phosphines (XPhos, BrettPhos) or sterically demanding NHCs (IPr). |
Optimized Protocols (The "How")
These protocols are designed to be "Resistant" to dehalogenation by eliminating hydride sources and maximizing catalyst turnover.
Protocol A: Dehalogenation-Resistant Buchwald-Hartwig Amination
Best for: Coupling aryl chlorides with primary amines where
Rationale: This protocol uses a G4 Precatalyst .[2] Unlike Pd(dba)₂ or Pd(OAc)₂, G4 precatalysts activate via reductive elimination of an N-ligand, generating NO free hydrides during activation [2].
-
Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Loading: 1.0 – 2.0 mol%.
-
Base: NaOtBu (Sodium tert-butoxide). Note: While this has
-hydrogens, the rapid rate of G4 catalysts usually outcompetes the side reaction. If dehalogenation persists, switch to K₃PO₄ or Cs₂CO₃ . -
Solvent: 1,4-Dioxane (Anhydrous). Avoid alcohols.
-
Procedure:
-
Charge a vial with Ar-Cl (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv).
-
Add Pd G4 precatalyst (0.01 equiv).
-
Crucial Step: Purge with Argon/Nitrogen for 5 minutes. Oxygen can stall the cycle, allowing side reactions to take over.
-
Checkpoint: Monitor at 1 hour. G4 catalysts are fast; prolonged heating after conversion promotes side reactions.
-
Protocol B: Dehalogenation-Resistant Suzuki Coupling
Best for: Electron-deficient aryl halides or heteroaromatics prone to reduction.
-
Catalyst: XPhos Pd G4 (1–2 mol%). XPhos is exceptionally bulky, promoting rapid reductive elimination of the product [3].
-
Base: K₃PO₄ (2.0 equiv). Phosphate is mild and lacks hydride donors.
-
Solvent: THF/Water (10:1) .
-
Why Water? You need water to form the boronate species for transmetallation. Without it, transmetallation stalls, and the Pd-Ar intermediate will eventually find a hydride source (even from the solvent) to decompose [4].
-
-
Temperature: 40–60 °C. (Lower temperatures suppress the higher-energy activation energy required for dehalogenation).
Frequently Asked Questions (FAQs)
Q: I am using an aryl iodide and seeing massive dehalogenation. Why? A: Aryl Iodides undergo oxidative addition very easily. If your transmetallation step is slow (e.g., sterically hindered boronic acid), you build up a high concentration of L-Pd-Ar-I . This intermediate is a sitting duck for any stray hydrides.
-
Fix: Switch to the Aryl Bromide or Chloride . Counter-intuitively, a slower oxidative addition (using Ar-Cl) keeps the steady-state concentration of the vulnerable Pd-intermediate lower, matching the rate of the transmetallation step [5].
Q: Can I use ethanol as a co-solvent to dissolve my substrate?
A: Avoid if possible. Ethanol is a classic hydride donor (forming acetaldehyde as a byproduct). If solubility is an issue, try n-Butanol (slower
Q: I have a polyhalogenated substrate (e.g., 2,4-dibromopyridine). I want to couple at C2, but I see dehalogenation at C4. What is happening? A: This is likely "Chain Walking" (or Ring Walking). The Pd oxidatively adds at C2, but if coupling is slow, it can migrate around the ring to C4 and reduce there.
-
Fix: You need a ligand that binds tightly and promotes immediate coupling. Bis-phosphine ligands (like dppf) or highly specialized monodentate ligands like QPhos can prevent ring walking. Alternatively, reduce the temperature to kinetically trap the C2-Pd species [6].
Q: Does the choice of Precatalyst really matter? A: Yes. Traditional sources like Pd(OAc)₂ require reduction to Pd(0) in situ, often using the amine or phosphine as the reducing agent. This process generates hydrides and oxidation byproducts before the reaction even starts. Buchwald G3/G4 or PEPPSI precatalysts enter the cycle as Pd(0) without generating hydrides, minimizing the "induction period" where dehalogenation often occurs [2].
References
-
Solvent Effects in Cross-Coupling: Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 2019, 21, 2164-2196.
-
Precatalyst Activation: Bruno, N. C. et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.
-
Ligand Effects (XPhos): Billingsley, K. et al. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129, 3358-3366.
-
Role of Water/Base: Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2011, 133, 2116-2119.
-
Halide Effects: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41, 4176-4211.
-
Ring Walking: Vechorkin, O. et al. "Palladium-Catalyzed Cross-Coupling of Polyhalogenated Heterocycles." Angewandte Chemie, 2010, 49, 3061-3064.
Disclaimer: This guide is for research purposes. Always consult SDS and perform risk assessments before handling palladium catalysts and reagents.
Sources
optimizing Boc deprotection conditions for acid-sensitive pyridine rings
Ticket ID: BOC-PYR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
The Core Conflict: Deprotecting a Boc-amine on a pyridine ring presents a dual challenge.
-
Basicity: The pyridine nitrogen (
) protonates immediately in standard acidic conditions (TFA/HCl), forming pyridinium salts that can be difficult to isolate or "free-base" without aqueous workups that might degrade sensitive substituents. -
Nucleophilicity: Electron-rich pyridines (especially aminopyridines) act as "scavengers" for the tert-butyl cation (
) generated during deprotection, leading to irreversible C- or N-alkylation (Friedel-Crafts type side reactions).
Use the diagnostic flow below to select the optimal protocol for your specific substrate.
Module 1: Protocol Selection Logic
Caption: Decision matrix for selecting deprotection conditions based on substrate sensitivity and electronic properties.
Experimental Protocols
Protocol A: Scavenger-Assisted TFA (The "Standard" Fix)
Best For: Robust pyridine substrates where the primary risk is t-butyl cation attack (alkylation) rather than acid hydrolysis of substituents.
The Mechanism:
Standard TFA deprotection generates a transient
| Component | Role | Recommended Reagent |
| Acid | Proton source | Trifluoroacetic Acid (TFA) |
| Solvent | Diluent/Solubility | Dichloromethane (DCM) |
| Scavenger 1 | Hydride donor (reduces cation) | Triethylsilane (TES) |
| Scavenger 2 | Soft nucleophile (traps cation) | Thioanisole (optional for high-risk) |
Step-by-Step Workflow:
-
Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Crucial Step: Add Triethylsilane (TES) (2.0 – 5.0 equiv). Note: Do not add acid yet.
-
Cool the mixture to 0 °C.
-
Add TFA dropwise (10–20% v/v final concentration).
-
Warm to Room Temperature (RT) and monitor by LC-MS (consumption of SM, appearance of Product +
-TES adduct). -
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.
Protocol B: Zinc Bromide ( ) Lewis Acid Cleavage
Best For: Highly acid-sensitive substrates (e.g., presence of acetals, trityl groups, or hydrolyzable halides). This method is remarkably mild and often selective for secondary Boc-amines over primary ones.
Why it works:
Step-by-Step Workflow:
-
Suspend anhydrous
(5.0 equiv) in DCM (0.2 M relative to substrate). -
Add the Boc-protected substrate (1.0 equiv).
-
Stir vigorously at RT. Note: The reaction is heterogeneous (slurry).
-
Timeframe: Reaction is slower than TFA (typically 4–24 hours).
-
Quench: Add water carefully.
-
Extraction: The pyridine will likely be in the aqueous phase as a zinc complex/salt. Adjust pH to ~8-9 with saturated
or mild to free-base, then extract with DCM/IPA (3:1).
Protocol C: Silyl Triflate (TMSOTf) Method
Best For: "Water-free" requirements or stubborn substrates where TFA fails or causes hydrolysis.
The Mechanism: TMSOTf silylates the carbamate oxygen, creating a potent leaving group that fragments rapidly. This avoids the use of protic acids entirely.[3][4]
Step-by-Step Workflow:
-
Dissolve substrate in dry DCM under
atmosphere. -
Add 2,6-Lutidine (1.5 equiv). Role: Buffers the reaction and prevents adventitious acid formation.
-
Cool to 0 °C.
-
Add TMSOTf (1.2 – 1.5 equiv) dropwise.
-
Stir 30 min at 0 °C, then warm to RT.
-
Quench: Add MeOH (excess) to cleave the silyl carbamate intermediate.
Mechanistic Visualization
Understanding the competing pathways is critical for troubleshooting.
Caption: Pathway showing the divergence between successful scavenging (Green) and ring alkylation (Red).
Troubleshooting & FAQs
Q1: I isolated my product, but the NMR shows broad peaks and the mass is correct. What happened? A: You likely have the Pyridinium Trifluoroacetate salt . Pyridines are basic enough to hold onto TFA tightly.
-
Fix: Do not just use
wash; it's often insufficient for lipophilic salts. -
Protocol: Dissolve the crude salt in MeOH. Pass it through a basic ion-exchange resin (e.g., Amberlyst A-21 or StratoSpheres PL-HCO3 MP). This "free-bases" the pyridine gently without aqueous extraction.
Q2: I see a +56 mass unit adduct in my LC-MS. Is this the t-butyl group? A: Yes. This is the classic signature of tert-butylation (Friedel-Crafts alkylation).
-
Cause: Your pyridine ring is too electron-rich, and the
cation attacked it. -
Fix: Switch to Protocol A and increase TES to 10 equivalents. If that fails, switch to Protocol B (
) or Protocol C (TMSOTf) , as these mechanisms generate the cation in a different environment or rate, often minimizing alkylation.
Q3: My pyridine has a Chlorine atom at the 2-position. TFA deprotection hydrolyzed it to the pyridone (OH).
A: Aqueous strong acid (TFA + adventitious water) promotes
-
Fix: You must avoid aqueous acid. Use Protocol C (TMSOTf) . It is anhydrous.[5] Ensure you quench with dry MeOH first, then mild buffer.
Q4: The reaction turned black/tarry. A: This often indicates polymerization of the isobutylene byproduct or decomposition of the pyridine ring.
-
Fix: Lower the temperature to 0 °C or -10 °C. Use a more dilute solution (0.05 M). Ensure your scavenger load is high to quench reactive intermediates immediately.
References
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[6] International Journal of Peptide and Protein Research, vol. 12, no.[6] 5, 1978, pp. 258-268.[6] Link
-
Nigam, S. C., et al. "Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent." Synthetic Communications, vol. 19, no.[7][8] 18, 1989, pp. 3139-3142.[7][8] Link
-
Sakaitani, M., & Ohfune, Y. "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-Boc amino acids and peptides with trimethylsilyl trifluoromethanesulfonate." The Journal of Organic Chemistry, vol. 55, no. 3, 1990, pp. 870-876. Link
-
BenchChem Technical Support. "Scavengers for Boc deprotection to prevent side reactions." BenchChem Application Notes, 2025. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Zinc Bromide [commonorganicchemistry.com]
Technical Support Center: Purification of 4-iodo-6-methoxypyridin-3-yl carbamate
Introduction
Welcome to the technical support guide for the purification of 4-iodo-6-methoxypyridin-3-yl carbamate. This document is intended for researchers, medicinal chemists, and process development scientists who are handling this compound. The purity of an active pharmaceutical ingredient (API) or an intermediate is critical for the validity of experimental results and the safety of downstream applications. This guide provides in-depth, field-proven methodologies and troubleshooting advice to address common challenges encountered during the purification of this specific molecule.
4-iodo-6-methoxypyridin-3-yl carbamate possesses several chemical features that can complicate its purification: a basic pyridine nitrogen susceptible to interactions with acidic media, an iodine atom that increases its molecular weight and alters its polarity, and a carbamate functional group that can be sensitive to harsh pH conditions.[1][2][3] Understanding these characteristics is key to developing a robust purification strategy.
Purification Strategy Workflow
Choosing the right purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm performing flash chromatography on silica gel and observing severe peak tailing for my compound. What is causing this and how can I resolve it?
A1: Peak tailing for pyridine-containing compounds is a classic problem in silica gel chromatography.[4] It is caused by the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, secondary interaction slows the elution of the molecule, creating a "tail."
Troubleshooting Steps:
-
Mobile Phase Additive: The most common solution is to add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) will preferentially bind to the acidic silanol sites, effectively masking them from your compound and resulting in symmetrical peaks.[4]
-
Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase. Neutral alumina can be an effective alternative for basic compounds. Alternatively, treated silica, such as end-capped C18 for reverse-phase chromatography, can also prevent these interactions.
Caption: How triethylamine (TEA) prevents peak tailing.
Q2: My compound appears to be degrading during purification. What conditions should I avoid?
A2: While carbamates are generally stable, they can be susceptible to hydrolysis under certain conditions.[1][2] The 4-iodo-6-methoxypyridine scaffold can also have its own stability liabilities.
Conditions to Avoid:
-
Strong Acids/Bases: Avoid prolonged exposure to strong acids or bases, which can catalyze the hydrolysis of the carbamate bond to yield 3-amino-4-iodo-6-methoxypyridine.
-
High Temperatures: Do not heat solutions of the compound for extended periods, especially in protic solvents like methanol or water, as this can accelerate degradation.[5] When removing solvent under reduced pressure, use a water bath temperature below 40°C.
-
Light Exposure: Iodinated aromatic compounds can sometimes be light-sensitive. It is good practice to protect the compound and its solutions from direct light by using amber vials or covering flasks with aluminum foil.
Q3: What are the most likely impurities I will find in my crude product?
A3: Impurities are typically related to the synthetic route. Assuming a standard synthesis from 3-amino-4-iodo-6-methoxypyridine, the most common impurities are:
| Impurity Name | Structure | Common Cause | Removal Strategy |
| 3-Amino-4-iodo-6-methoxypyridine | Pyridine with -NH₂ | Incomplete reaction | Column chromatography, Acid-Base Extraction |
| Bis-carbamate Species | N/A | Reaction with di-functional carbonyl source | Column chromatography |
| De-iodinated Product | 6-methoxypyridin-3-yl carbamate | Side-reaction during synthesis or degradation | Column chromatography (difficult due to similar polarity) |
| Hydrolyzed Product | 3-Amino-4-iodo-6-methoxypyridine | Degradation during workup or purification | Column chromatography, Recrystallization |
Q4: I am struggling to get my compound to crystallize. Can you suggest some solvent systems for recrystallization?
A4: Recrystallization is an excellent technique for achieving high purity, but finding the right solvent system is key.[6] The ideal solvent should dissolve the compound when hot but not when cold. For pyridinyl carbamates, moderately polar solvents are often a good starting point.[7]
Recommended Solvent Systems for Trial:
| Solvent 1 (Solubilizing) | Solvent 2 (Precipitating) | Procedure |
| Ethyl Acetate | Hexanes | Dissolve crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[8] |
| Acetone | Water | Dissolve in a minimum of hot acetone. Add water dropwise until persistent cloudiness is observed. Re-heat and cool slowly. |
| Isopropanol | N/A | Dissolve in a minimum of hot isopropanol and allow to cool. If no crystals form, try adding a seed crystal or gently scratching the inside of the flask.[6] |
| Toluene | Hexanes | Dissolve in hot toluene, add hexanes, and cool. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This method is the most versatile for separating a range of impurities.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Pour this into a column and allow it to pack under gentle pressure or gravity.[9][10]
-
Sample Loading: Dissolve your crude compound in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique generally results in better separation than loading the sample as a liquid.
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% Hexanes or 5% EtOAc/Hexanes).
-
Gradually increase the polarity of the mobile phase. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexanes. Crucially, add 0.5% triethylamine (TEA) to both solvents to prevent peak tailing.
-
Collect fractions (10-20 mL each) in test tubes.
-
-
Analysis: Spot each fraction on a TLC plate and visualize under UV light. Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at a temperature below 40°C.
Protocol 2: Recrystallization
This protocol is ideal for a final polishing step to achieve high purity, provided the compound is a solid.
Methodology:
-
Solvent Selection: Using a small test tube, test the solubility of ~10-20 mg of your crude material in various solvents from the table above to find a suitable system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Ethyl Acetate) in small portions while heating the mixture gently (e.g., on a hotplate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If a co-solvent system is used (e.g., with Hexanes), add the second solvent slowly until the solution turns cloudy, then re-heat until clear before cooling. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent (the one in which the compound is less soluble, e.g., Hexanes) to remove any residual soluble impurities. Dry the crystals under high vacuum.
-
Validation: Check the purity of the crystals by melting point analysis and NMR or LCMS. A sharp melting point close to the literature value indicates high purity.[6]
References
-
PrepChem. (n.d.). Synthesis of pyridinyl carbamate. PrepChem.com. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from [Link]
-
Cromlab. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved from [Link]
- Kaufman, D. D. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment.
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Vacondio, F., et al. (2009). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews. Retrieved from [Link]
-
Telvekar, V. N. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Retrieved from [Link]
-
Synlett. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved from [Link]
Sources
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Solving Solubility Challenges of Iodopyridine Carbamates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common yet complex issue of dissolving iodopyridine carbamates in organic solvents. Drawing from established chemical principles and field-proven methodologies, this center is designed to help you navigate these challenges efficiently and effectively in your experimental work.
Section 1: Understanding the 'Why' - Core Solubility Principles
Iodopyridine carbamates are complex molecules with distinct structural features that dictate their solubility profile. A clear understanding of their molecular architecture is the first step in troubleshooting.
-
The Carbamate Group (-NH-C(=O)-O-): This is the primary driver of polarity. The carbamate functional group is an amide-ester hybrid with significant dipole moment. It features both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and ester oxygens).[1][2] This allows it to interact favorably with polar solvents. The resonance stabilization across the N-C-O system also influences its interaction with the solvent environment.[1][3]
-
The Iodopyridine Ring: The pyridine ring itself is a polar aromatic heterocycle due to the electronegative nitrogen atom. The addition of an iodine atom further increases the molecule's polarity and molecular weight.[4][5][6] The iodine substituent can also participate in halogen bonding, a non-covalent interaction that can influence crystal packing and solvent interactions.[7][8]
-
Overall Molecular Character: The combination of these groups results in a molecule that is typically moderately polar and crystalline. The strong intermolecular forces within the crystal lattice (crystal lattice energy), such as hydrogen bonding between carbamate groups, must be overcome by the solvent for dissolution to occur.[9] Consequently, these compounds often exhibit poor solubility in non-polar solvents (like hexanes or toluene) and may even have limited solubility in some polar solvents if the overall structure contains large, non-polar (lipophilic) regions.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues in a practical question-and-answer format.
Q1: I'm starting a new project. Which solvent should I try first for my iodopyridine carbamate?
Answer: Start with polar aprotic solvents. These are generally the most effective for this class of compounds.
Explanation: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or N-Methyl-2-pyrrolidone (NMP) are excellent starting points. Their high polarity and ability to accept hydrogen bonds allows them to effectively solvate the polar carbamate group and disrupt the crystal lattice without the complexities of donating a hydrogen bond.[] For less polar compounds, solvents like Tetrahydrofuran (THF) or Ethyl Acetate can be effective. A systematic screening approach is highly recommended.
Q2: My compound has poor solubility in my desired reaction solvent. What are my options?
Answer: You have several strategies, ranging from simple physical methods to using co-solvent systems. The optimal choice depends on the stability of your compound and the requirements of your reaction.
Explanation:
-
Gentle Heating: Increasing the temperature provides energy to overcome the crystal lattice forces, often significantly improving solubility.[11] Caution: Always perform a small-scale stability test first. Some carbamates can be thermally labile.
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process, especially for kinetically slow dissolutions.
-
Co-Solvent Systems: This is a powerful and widely used technique.[12] By adding a small amount of a "stronger" solvent (in which your compound is highly soluble, e.g., DMSO or DMF) to your primary "weaker" reaction solvent (e.g., THF or Dichloromethane), you can dramatically increase solubility.[][12][13] This "mixed-solvency" approach can create a solvent environment with the ideal polarity for your specific compound.[14][15]
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Decision workflow for addressing low solubility.
Q3: My compound dissolved with heat, but it crashed out of solution when it cooled. What's happening?
Answer: You created a supersaturated solution. The solubility of your compound is highly dependent on temperature.
Explanation: Many crystalline solids, especially those with strong intermolecular forces, exhibit a steep solubility curve with respect to temperature. By heating, you were able to dissolve more solute than would be possible at room temperature. Upon cooling, the solution could no longer hold that amount of solute, and the excess crystallized out. This is a common phenomenon and is the principle behind recrystallization. If you need the compound to remain in solution at room temperature, you will need to either use a different solvent system or work with a lower concentration.
Q4: Are there any "universal" solvents or solvent mixtures for these compounds?
Answer: While no single solvent is truly universal, mixtures containing DMSO or DMF are often effective for creating stock solutions for screening and initial studies. For synthetic reactions, a mixture of a polar aprotic solvent with a less polar co-solvent like THF or DCM often provides a good balance of solubility and reaction compatibility. More than 40% of new chemical entities (NCEs) are practically insoluble in aqueous media, highlighting the frequent need for organic solvent systems in development.[]
Section 3: Protocols & Methodologies
Protocol 1: Systematic Solvent Screening
This protocol provides a methodical way to identify a suitable solvent using minimal compound.
Objective: To quickly identify promising solvents for a new iodopyridine carbamate.
Materials:
-
Your iodopyridine carbamate (approx. 20-30 mg)
-
A selection of solvents (see Table 1)
-
Small vials (e.g., 1-2 mL glass vials) with caps
-
Vortex mixer
-
Pipettes or syringes
Procedure:
-
Preparation: Aliquot approximately 2-5 mg of your compound into each labeled vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial. This establishes an initial concentration (e.g., 4-10 mg/mL).
-
Initial Assessment: Cap the vial and vortex vigorously for 60 seconds at room temperature.
-
Observation: Visually inspect the vial.
-
Fully Dissolved: The solvent is effective at this concentration.
-
Partially Dissolved: The solvent has some efficacy. Proceed to step 5.
-
Insoluble: The solvent is poor.
-
-
Further Testing (for partial solubility):
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. Observe any change.
-
Heating: Gently warm the vial (e.g., to 40-50 °C). Use caution with volatile solvents. Observe if the solid dissolves. Note if it recrystallizes upon cooling.
-
-
Documentation: Record your observations for each solvent (e.g., "Soluble at 5 mg/mL," "Soluble at 5 mg/mL with heat," "Insoluble").
-
Repeat: Repeat steps 2-6 for each solvent you wish to screen.
Caption: Experimental workflow for systematic solvent screening.
Section 4: Reference Data
Table 1: Properties of Common Organic Solvents
This table provides a quick reference for selecting candidate solvents based on their physical properties. Data is compiled from various chemical resources.[16][17][18][19][20]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Relative Polarity | General Suitability Notes |
| Non-Polar | |||||
| n-Hexane | C₆H₁₄ | 69 | 1.88 | 0.009 | Very Poor: Unlikely to dissolve iodopyridine carbamates. |
| Toluene | C₇H₈ | 111 | 2.38 | 0.099 | Poor: May work for derivatives with large non-polar groups. |
| Ethers | |||||
| Diethyl Ether | C₄H₁₀O | 35 | 4.34 | 0.117 | Poor to Moderate: Low boiling point can be problematic. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.58 | 0.207 | Good: A common choice, often used in reactions. |
| Halogenated | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.08 | 0.309 | Moderate: Widely used, but solubility can be limited. |
| Chloroform | CHCl₃ | 61 | 4.81 | 0.259 | Moderate: Similar to DCM, but with higher toxicity. |
| Esters | |||||
| Ethyl Acetate | C₄H₈O₂ | 77 | 6.02 | 0.228 | Good: A moderately polar option, less toxic than others. |
| Ketones | |||||
| Acetone | C₃H₆O | 56 | 20.7 | 0.355 | Good: Effective, but low boiling point limits its use in reactions. |
| Polar Aprotic | |||||
| Acetonitrile (ACN) | C₂H₃N | 82 | 37.5 | 0.460 | Good: A common solvent for analysis (HPLC) and reactions. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 0.386 | Excellent: Often a top choice for dissolving difficult compounds. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | 0.444 | Excellent: The strongest common solvent for polar compounds. |
| Alcohols (Polar Protic) | |||||
| Ethanol | C₂H₆O | 78 | 24.6 | 0.654 | Moderate: Can work, but H-bonding can compete with solute. |
| Isopropanol | C₃H₈O | 82 | 19.9 | 0.546 | Moderate: Similar to ethanol. |
References
-
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. [Link]
-
University of Wisconsin-Madison. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Trivedi, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information. [Link]
-
Matijasic, I., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Tondi, D., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. [Link]
-
Catalent. (2024). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. [Link]
-
Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
SciSpace. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]
-
Müller, R. H., et al. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering. [Link]
-
Dell'Amico, L., et al. (2020). Recent Advances in the Chemistry of Metal Carbamates. MDPI. [Link]
-
de Oliveira, A. S., et al. (2023). Carbamates: Are they “Good” or “Bad Guys”?. SciELO. [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
Carlsson, A. C., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. ACS Publications. [Link]
-
Nielsen, M. K., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Center for Biotechnology Information. [Link]
-
Grobelny, P., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]
-
Hartel, M., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. National Center for Biotechnology Information. [Link]
-
Yu, S., et al. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Iodopyridine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Iodopyridine. PubChem. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempanda.com [chempanda.com]
- 5. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Properties of Solvents Used in Organic Chemistry [murov.info]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Controlling Regioselectivity in C-H Activation of Methoxypyridines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-H activation on methoxypyridine scaffolds. The inherent electronic properties of the pyridine ring, combined with the influence of the methoxy substituent, present unique challenges and opportunities for achieving site-selective functionalization. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Fundamental Principles & Frequently Asked Questions
This section addresses high-level questions regarding the intrinsic reactivity of methoxypyridines and the core principles governing their regioselective C-H functionalization.
Q1: What are the intrinsically reactive C-H bonds in a methoxypyridine ring?
The reactivity of C-H bonds in a pyridine ring is governed by a combination of electronic and steric factors. The nitrogen atom significantly influences the ring's electronics:
-
C2/C6 Positions: These positions are electron-deficient due to the inductive effect of the adjacent nitrogen. While this increases the acidity of the C-H bonds, making them susceptible to deprotonation-metalation pathways, it also presents a challenge. The lone pair on the nitrogen can cause electronic repulsion with the d-orbitals of an approaching metal catalyst, potentially disfavoring C-H activation at these sites in certain mechanisms.[1]
-
C4 Position: This position is also electronically activated and is a common site for functionalization.
-
C3/C5 Positions: These are generally the most electron-rich and least acidic C-H bonds, making them the most challenging to activate through conventional means.[2]
The methoxy group, being an electron-donating group, further complicates this landscape by increasing the electron density of the ring, particularly at positions ortho and para to itself. The final regiochemical outcome is a delicate balance between these competing electronic influences, steric accessibility, and the specific catalytic system employed.
Q2: How does the position of the methoxy group (e.g., 2-methoxy vs. 3-methoxypyridine) influence potential sites of activation?
The location of the methoxy group is critical in determining the most likely sites of C-H activation.
-
2-Methoxypyridine: The methoxy group at C2 can sterically hinder access to the nitrogen, potentially altering its coordination to the metal center. It electronically activates the C3, C5, and C6 positions. The C6 position is electronically similar to C2 in pyridine, while the C3 and C5 positions are significantly more electron-rich than in unsubstituted pyridine.
-
3-Methoxypyridine: This isomer presents multiple potential activation sites. The methoxy group activates C2, C4, and C6. This often leads to mixtures of products unless a strong directing group or a highly selective catalyst system is used. The C-H bonds at C2 and C4 are often the most targeted.
-
4-Methoxypyridine: The methoxy group strongly activates the C3 and C5 positions. The C2 and C6 positions remain electronically influenced primarily by the nitrogen atom.
Q3: What is the primary strategy for achieving high regioselectivity in these systems?
While intrinsic electronic and steric factors provide a baseline for reactivity, achieving predictable and high regioselectivity almost always relies on directing groups (DGs) .[3][4] A directing group is a functional group on the substrate that coordinates to the transition metal catalyst, forming a stable metallacyclic intermediate. This brings the catalyst into close proximity to a specific C-H bond, most commonly at the ortho position, facilitating its selective cleavage.[5][6]
The pyridine nitrogen itself can act as a "native" directing group, often favoring functionalization at the C2 position.[7] However, to target other positions reliably, an external directing group is typically installed on the molecule. The choice of directing group is one of the most critical parameters in reaction design.[4][8]
Q4: Which transition metals are most commonly used for C-H activation of methoxypyridines?
Several transition metals are effective, with the choice depending on the desired transformation and regioselectivity.
-
Palladium (Pd): Palladium(II) catalysts are the most extensively used for C-H functionalization, particularly for arylations and olefinations.[9][10] These reactions often require an external oxidant to regenerate the active Pd(II) catalyst.[11]
-
Rhodium (Rh) & Iridium (Ir): These are frequently employed for transformations like C-C bond formation and borylation.[12][13] They often operate under different mechanisms than palladium.
-
Nickel (Ni): Nickel catalysis is emerging as a powerful, cost-effective alternative. It can exhibit unique selectivity, sometimes favoring C4-functionalization of pyridines where other metals might favor C2.[14][15] Nickel systems can also be used to achieve challenging C3-alkenylations with specially designed ligands.[2]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section is formatted to directly address specific experimental challenges.
Problem 1: My C-H activation reaction shows low or no conversion.
This is a common issue that can often be traced back to the integrity of the reaction components or suboptimal conditions.[16]
-
Probable Cause 1: Catalyst Inactivation.
-
Scientific Rationale: Many palladium, rhodium, and nickel catalysts, along with their phosphine or NHC ligands, are sensitive to air and moisture.[16] Oxidative degradation or reaction with water can convert the active catalyst into an inactive species. Similarly, impurities in substrates or solvents can act as catalyst poisons.
-
Recommended Solutions:
-
Ensure Inert Atmosphere: Set up the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox.
-
Use Anhydrous & Degassed Solvents: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent by sparging with argon or through freeze-pump-thaw cycles.
-
Verify Reagent Purity: Ensure all starting materials, ligands, and additives are pure. If necessary, purify the substrate via column chromatography or recrystallization.[16]
-
Use Fresh Catalyst: Use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. Catalyst loading may also need optimization.[16]
-
-
-
Probable Cause 2: Incorrect Oxidant or Stoichiometry.
-
Scientific Rationale: Many Pd(II)-catalyzed C-H activation cycles require an oxidant to turn over the catalytic cycle (re-oxidizing Pd(0) to Pd(II)). The choice and amount of oxidant are critical. Insufficient oxidant leads to catalyst death, while an overly harsh oxidant can decompose the substrate or product.[17]
-
Recommended Solutions:
-
Screen Oxidants: Silver salts (e.g., Ag₂CO₃, AgOAc) are common and effective.[1] Copper salts like Cu(OAc)₂ are also widely used. Screen a panel of oxidants to find the optimal one for your system.
-
Optimize Stoichiometry: Typically, 2-3 equivalents of the oxidant are required. Run a screen varying the oxidant loading to find the sweet spot.
-
Check Oxidant Quality: Ensure the oxidant is fresh and has been stored correctly, as the performance of some, like silver carbonate, can degrade with exposure to light and air.[17]
-
-
-
Probable Cause 3: Suboptimal Reaction Conditions.
-
Scientific Rationale: C-H activation is an energetically demanding step. Insufficient thermal energy can result in a sluggish reaction. Conversely, excessive heat can cause catalyst decomposition or unwanted side reactions.[18]
-
Recommended Solutions:
-
Temperature Screening: If the reaction is slow, incrementally increase the temperature (e.g., in 10-20 °C steps). Monitor the reaction for both product formation and decomposition (e.g., by TLC or GC-MS).
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically impact catalyst solubility and reactivity. Common solvents include toluene, dioxane, DMF, and DCE. A solvent screen is highly recommended.[17]
-
-
Problem 2: My reaction is working, but I get a mixture of regioisomers.
This is the central challenge in functionalizing methoxypyridines. The solution lies in carefully selecting the components of the catalytic system to favor one directing effect over others.
-
Probable Cause 1: Competing Directing Effects.
-
Scientific Rationale: The system is experiencing competition between the directing effect of the pyridine nitrogen (favoring C2/C6), the electronic influence of the methoxy group, and potentially weak coordination of the methoxy oxygen. Without a single, dominant controlling element, a mixture of products is likely.
-
Recommended Solutions:
-
Install a Strong Directing Group: The most reliable way to enforce regioselectivity is to install a removable or modifiable directing group that creates a stable, favored metallacycle.[3][6] Amides, picolinamides, or Weinreb amides are excellent choices that strongly direct ortho C-H activation.[5]
-
Ligand Modification: The steric and electronic properties of the ligand on the metal catalyst can dramatically influence regioselectivity.[19] Bulky ligands can block access to more sterically accessible C-H bonds, forcing activation at a less hindered site. For example, bulky NHC ligands have been used to achieve unprecedented enantioselective C-H activation at the C3 or C4 positions of pyridines.[20]
-
Catalyst System Selection: Switch to a catalyst known to favor a specific position. For example, certain Ni/Lewis acid systems have shown a unique preference for C4-alkylation of pyridines.[15]
-
-
-
Probable Cause 2: Inappropriate Ligand/Additive Combination.
-
Scientific Rationale: Additives can play a crucial, non-obvious role. For instance, pivalic acid (PivOH) is often used in Pd-catalyzed reactions where it is believed to participate in the C-H cleavage step via a concerted metalation-deprotonation (CMD) mechanism. The structure of the carboxylate can influence the transition state and thus the regioselectivity.
-
Recommended Solutions:
-
Screen Carboxylic Acid Additives: If using a palladium/carboxylate system, screen different acids (e.g., PivOH, adamantane carboxylic acid) to see how they influence the isomeric ratio.[1]
-
Use Lewis Acids with Ni Catalysis: If targeting C4 functionalization, explore Nickel catalysis in combination with a Lewis acid like AlMe₃ or AlCl₃, which coordinates to the pyridine nitrogen.[14] This coordination alters the electronic properties of the ring and can sterically block the C2/C6 positions, favoring remote functionalization.
-
-
Data Summary: Influence of Reaction Parameters on Regioselectivity
The following table provides a conceptual summary of how different components can be tuned to target a specific C-H bond on a generic 3-methoxypyridine substrate.
| Target Position | Strategy | Catalyst System Example | Ligand/Additive Example | Rationale |
| C2 | Native Directing Group | Pd(OAc)₂ | P(n-Bu)Ad₂ / PivOH | The pyridine nitrogen acts as a native DG, favoring cyclometalation involving the C2-H bond.[1] |
| C4 | Lewis Acid Co-catalysis | Ni(cod)₂ / AlMe₃ | Bulky NHC Ligand (e.g., IPr) | The Lewis acid binds to the pyridine nitrogen, sterically blocking the C2/C6 positions and electronically activating the C4 position for Ni-catalyzed activation.[14][15] |
| C6 | Steric Control on Substrate | Pd(OAc)₂ | Standard phosphine | If the C2 position is blocked with a substituent, the electronically similar C6 position becomes the favored site.[21] |
| C5 | Remote C-H Activation Template | Pd(OAc)₂ | U-Shaped Template | Requires a specialized, covalently attached template to physically bridge the catalyst over to the remote C-H bond.[13] |
Visual Workflow: Troubleshooting Poor Regioselectivity
The following diagram outlines a logical workflow for addressing poor regioselectivity.
Caption: A decision tree for troubleshooting poor regioselectivity.
Section 3: Key Experimental Protocols
The following is a representative, generalized protocol for a palladium-catalyzed C-H arylation reaction. Note: This is a template; specific quantities, temperatures, and reaction times must be optimized for each unique substrate.
Protocol 1: Pd-Catalyzed ortho-Arylation of a Methoxypyridine with an Aryl Bromide
This protocol assumes the methoxypyridine substrate has a directing group (e.g., picolinamide) installed to direct functionalization to a specific ortho C-H bond.
Reagents & Equipment:
-
Methoxypyridine substrate with DG (1.0 equiv)
-
Aryl Bromide (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Phosphine Ligand (e.g., P(n-Bu)Ad₂, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, 2.0 equiv)[1]
-
Additive (e.g., PivOH, 30 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
Step-by-Step Procedure:
-
Flask Preparation: Place the magnetic stir bar in the Schlenk flask and flame-dry under vacuum. Allow to cool to room temperature and backfill with argon.
-
Addition of Solids: Under a positive pressure of argon, add the methoxypyridine substrate (1.0 equiv), Pd(OAc)₂ (e.g., 0.05 equiv), phosphine ligand (e.g., 0.10 equiv), and base (2.0 equiv).
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Addition of Liquids: Add the anhydrous, degassed solvent via syringe, followed by the aryl bromide (liquid) and pivalic acid (if used).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-140 °C). Stir vigorously for the planned reaction time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
-
Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. NOE experiments can be invaluable for unambiguously determining the position of the new aryl group.
Visual Aid: General Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation
Caption: A simplified catalytic cycle for directed C-H arylation.
References
- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). Google Scholar.
-
Daugulis, O., et al. (2015). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society. [Link]
-
C–H Activation of Pyridines by Boryl Pincer Complexes. (2018). Journal of the American Chemical Society. [Link]
-
Le, Z., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template. ACS Central Science. [Link]
-
Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. (2015). Chemical Communications. [Link]
-
Recent Developments in C–H Activation for Materials Science. (2018). Molecules. [Link]
-
Regio- and Enantioselective C–H Cyclization of Pyridines with Alkenes Enabled by a Nickel/N-Heterocyclic Carbene Catalysis. (2019). Journal of the American Chemical Society. [Link]
-
Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. (2015). Semantic Scholar. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Ligand Controlled Regioselectivities in C–H Activation. (2021). ChemRxiv. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chemical Reviews. [Link]
-
Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (2010). Angewandte Chemie International Edition. [Link]
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023). Angewandte Chemie International Edition. [Link]
-
Decoding Directing Groups and Their Pivotal Role in C−H Activation. (2021). ResearchGate. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2022). RSC Advances. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2019). Molecules. [Link]
-
Decoding Directing Groups and Their Pivotal Role in C-H Activation. (2021). Chemistry – An Asian Journal. [Link]
-
Transformable/modifiable directing group-assisted C(sp2)–H functionalizations. (2021). Organic & Biomolecular Chemistry. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]
-
What are some common causes of low reaction yields? (2024). Reddit. [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (2019). Chemical Society Reviews. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. (2020). Journal of the Brazilian Chemical Society. [Link]
Sources
- 1. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decoding Directing Groups and Their Pivotal Role in C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transformable/modifiable directing group-assisted C(sp2)–H functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scielo.br [scielo.br]
minimizing byproduct formation in Stille coupling of iodopyridines
Welcome to the Heterocycle Coupling Technical Support Center .
You have reached the Advanced Application Engineering tier. We understand that Stille couplings with iodopyridines present a unique "reactivity paradox": the iodide is highly labile for oxidative addition, but the pyridine nitrogen is a potent σ-donor that can poison the palladium catalyst, arresting the cycle before transmetallation occurs.
Below is your custom troubleshooting dossier, designed to bypass these specific kinetic traps.
Module 1: The "Copper Effect" & Transmetallation
Status: Critical for preventing homocoupling and sluggish turnover.
The Problem:
You observe low conversion of the iodopyridine or significant homocoupling of the stannane partner (
The Diagnosis: In iodopyridine couplings, the rate-determining step (RDS) is often transmetallation , not oxidative addition. If transmetallation is too slow, the active Pd(II) species sits idle, allowing:
-
Homocoupling: Two stannane molecules disproportionate.
-
Decomposition: The catalyst precipitates as Pd-black.
The Solution: The Liebeskind-Skulnick Modification Switch to a Copper(I)-mediated protocol. The addition of CuI (stoichiometric or catalytic) creates a "transmetallation shunt." The organostannane transfers its organic group to Copper first (forming a highly reactive organocopper species), which then transmetallates to Palladium orders of magnitude faster than the tin species alone.
Protocol:
-
Catalyst: Pd(PPh
) (5 mol%) or Pd (dba) / AsPh . -
Mediator: CuI (10–50 mol%).
-
Additive: CsF (2.0 equiv) – Crucial for activating the tin by forming a hypervalent silicate/stannate species.
-
Solvent: DMF or NMP (Polar aprotic solvents support the Cu-transmetallation best).
Mechanism Visualization:
Caption: The "Copper Shunt" mechanism. Cu(I) intercepts the stannane, forming a reactive organocopper intermediate that bypasses the slow Sn-to-Pd transmetallation step.
Module 2: Catalyst Poisoning & Ligand Selection
Status: Required for 2-iodopyridines and electron-deficient heterocycles.
The Problem: The reaction initiates but stalls at ~20-30% conversion. Adding more catalyst does not restart it.
The Diagnosis:
Nitrogen Poisoning. The pyridine nitrogen (especially in 2-iodopyridines) coordinates to the Pd(II) center after oxidative addition, forming a stable, unreactive "sink" complex that cannot undergo transmetallation. Standard ligands like PPh
The Solution: The "Farina Effect" (Soft Ligands) Use ligands that are electron-poor or "soft" to facilitate ligand dissociation (necessary for transmetallation) while being bulky enough to discourage N-coordination.
| Ligand | Type | Recommendation | Why? |
| PPh | Standard | Avoid for 2-iodopyridines | Binds too tightly; easily displaced by pyridine N. |
| TFP (Tri-2-furylphosphine) | Soft/Labile | Highly Recommended | Excellent dissociation rate; promotes transmetallation. |
| AsPh | Very Soft | Gold Standard | "Softest" ligand; drastically accelerates difficult couplings. Warning: Toxic.[1][2][3] |
| XPhos/SPhos | Bulky/Rich | Alternative | Steric bulk prevents N-poisoning, but requires higher temp. |
Protocol Adjustment:
Replace Pd(PPh
Module 3: The "Ghost" Product (Protodestannylation)
Status: Common cause of mass balance failure.
The Problem: You isolate the de-iodinated pyridine (Ar-H) or the de-stannylated coupling partner (R-H) instead of the coupled product.
The Diagnosis: Protodestannylation. The C-Sn bond is cleaved by protons before it can react with Palladium. This is accelerated by:
-
Trace moisture in the solvent.
-
Acidic protons on the substrate.
-
High temperatures required by sluggish catalysts.
The Solution: The "Dry & Scavenge" Protocol
-
Solvent: Do not trust "anhydrous" bottles. Dry DMF/Dioxane over molecular sieves (3Å) for 24 hours prior to use.
-
Base Additive: Add CsF (2.0 equiv) or K
CO (anhydrous) . While Stille is "neutral," a base scavenges trace HCl formed during the cycle and activates the tin reagent. -
Temperature: If using TFP or AsPh
(see Module 2), you can lower the temperature (e.g., from 100°C to 60°C), reducing the rate of protonolysis.
Module 4: Purification (Removing Tin Residues)
Status: Mandatory for biological testing.
The Problem:
The product is an oil contaminated with tributyltin residues (Bu
The Solution: The KF/Silica Stationary Phase Do not rely on extraction alone. Tin byproducts are lipophilic and follow the product.
Step-by-Step Protocol:
-
Preparation: Mix Potassium Fluoride (KF) and Silica Gel in a 10:90 ratio (w/w) in water. Evaporate the water to dryness to create "KF-Silica."
-
Execution:
Efficiency Data:
| Method | Residual Tin (ppm) | Notes |
|---|---|---|
| Standard Extraction | >5,000 | Ineffective. |
| Acid Wash (HCl) | ~1,000 | Risks product decomposition. |
| KF/Silica Filtration | <50 | Industry Standard. |
Troubleshooting Decision Tree
Caption: Diagnostic flow for selecting the correct optimization strategy.
References
-
The "Copper Effect" & Liebeskind-Skulnick Modific
-
Mechanism of Cu(I) acceleration and scavenging.[6]
-
Han, X.; Stoltz, B. M.; Corey, E. J. "Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling of Sterically Congested Triflate and Organostannanes."[7] J. Am. Chem. Soc.[1][2][8][9][10][11]1999 , 121, 7600–7601.
-
Allred, G. D.; Liebeskind, L. S.[10] "Copper-Mediated Cross-Coupling of Organostannanes with Organic Iodides." J. Am. Chem. Soc.[1][2][8][9][10][11]1996 , 118, 2748.[10]
-
-
Ligand Effects (TFP and AsPh3)
- The definitive work on "soft" ligands for Stille coupling.
-
Farina, V.; Krishnan, B. "Large Rate Accelerations in the Stille Reaction with Tri-2-furylphosphine and Triphenylarsine as Palladium Ligands: Mechanistic and Synthetic Implications."[2][9] J. Am. Chem. Soc.[1][2][8][9][10][11]1991 , 113, 9585–9595.[2]
-
Fluoride Activ
-
Tin Removal Protocols
Sources
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
- 6. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. synarchive.com [synarchive.com]
- 9. Paper Details | Paper Digest [paperdigest.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
stability of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate in solution
This technical guide is structured as a Level 3 Support Resource , designed for researchers requiring immediate, actionable data on the stability and handling of tert-butyl (4-iodo-6-methoxypyridin-3-yl)carbamate .
Compound:tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate
CAS: 1200132-06-4 (Generic analog reference) | Class: Halogenated Heterocycle / Boc-Protected Amine
Executive Summary: The Stability Matrix
This molecule contains three conflicting functional motifs that dictate its stability profile:
-
Boc-Amine (C3): Acid-labile; thermally unstable >100°C.
-
Aryl Iodide (C4): Photolabile (UV sensitive); susceptible to radical cleavage.
-
Methoxy-Pyridine Core: Electron-rich relative to pyridine, but the ortho-positioning of the carbamate and iodide creates a "loaded spring" for intramolecular cyclization under basic/thermal stress.
Solvent Compatibility & Stability Table
| Solvent System | Stability Rating | Risk Factor | Recommended Action |
| DMSO / DMF | ⭐⭐⭐ (High) | Oxidation (Long-term) | Preferred for storage. Store frozen (-20°C) under Argon. |
| DCM / EtOAc | ⭐⭐⭐ (High) | Concentration | Preferred for workup. Avoid leaving dry solid as a film (surface area promotes oxidation). |
| Chloroform (CDCl₃) | ⭐ (Low) | Acidic Impurities | CRITICAL: CDCl₃ often contains HCl. Causes rapid Boc-deprotection. Filter through basic alumina or use K₂CO₃ treated solvent. |
| Methanol / Ethanol | ⭐⭐ (Medium) | Solvolysis / Transesterification | Stable at RT. Avoid refluxing for extended periods (>12h) without monitoring. |
| Acetone | ⭐⭐ (Medium) | Schiff Base formation | Avoid if primary amine impurities are present (from partial deprotection). |
Degradation Pathways & Mechanisms
The following diagram illustrates the three primary degradation routes you must control for.
Figure 1: Primary degradation pathways. Note that the "Ortho Effect" (Pathway 3) is specific to the 3-amino-4-iodo substitution pattern.
Troubleshooting Guide (Q&A)
Scenario A: "My NMR sample in CDCl₃ shows a new set of peaks after 2 hours."
-
Diagnosis: Acid-Catalyzed Deprotection.
-
The Science: Chloroform naturally decomposes to form phosgene and HCl over time. Even trace HCl is sufficient to cleave the acid-sensitive Boc group on an electron-rich aminopyridine. The "new peaks" are likely the free aminopyridine salt or the t-butyl cation byproducts.
-
The Fix:
-
Immediate: Neutralize the sample with solid K₂CO₃ or NaHCO₃, filter, and re-run.
-
Prevention: Switch to DMSO-d6 (most stable) or pass CDCl₃ through a plug of basic alumina before use.
-
Scenario B: "The solution turned from colorless to yellow/brown."
-
Diagnosis: Photodeiodination (Iodine liberation).
-
The Science: The C–I bond is weak (~50-60 kcal/mol). Exposure to ambient fluorescent light excites the molecule, causing homolytic cleavage. The liberated Iodine radical (
) recombines to form , which is yellow/brown. -
The Fix:
-
Verification: Check LCMS for the [M-126] peak (loss of Iodine).
-
Prevention: Wrap all flasks/vials in aluminum foil. Work in low-light hoods if scaling up.
-
Scenario C: "I see a new spot on TLC during a Suzuki coupling (Basic conditions, 80°C)."
-
Diagnosis: Intramolecular Cyclization (Oxazolopyridine formation).
-
The Science: Under basic conditions (e.g., K₂CO₃/Cs₂CO₃), the carbamate nitrogen can be deprotonated. Because it is ortho to the iodine, it can attack the C4 position, displacing the iodine to form a cyclic oxazolopyridine derivative. This is a known side reaction for ortho-halo carbamates [1].
-
The Fix:
-
Optimization: Lower the reaction temperature.
-
Base Switch: Use a weaker base (e.g., NaHCO₃) or a bulky base that cannot easily deprotonate the Boc-nitrogen.
-
Standard Operating Procedures (SOPs)
Protocol 1: Safe Storage
-
State: Isolate as a solid. Do not store in solution for >24 hours.
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Flush with Argon/Nitrogen.
-
Temperature: -20°C is optimal. 4°C is acceptable for <1 month.
Protocol 2: Reaction Setup (Cross-Coupling)
To minimize deiodination and cyclization during Suzuki/Sonogashira coupling:
-
Degas Solvents: Sparge solvents with Argon for 15 mins before adding the catalyst/substrate. Oxygen promotes radical deiodination.
-
Order of Addition: Add the base last, just before heating.
-
Temperature Ramp: Do not plunge into a pre-heated block. Ramp temperature slowly to monitor for color changes (browning = decomposition).
Protocol 3: Purification (Column Chromatography)
-
Stationary Phase: Silica gel is slightly acidic (pH 6-6.5).
-
Risk: Boc cleavage on the column.
-
Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes before loading your compound. This neutralizes acidic sites.
-
Eluent: Use Hexanes/Ethyl Acetate. Avoid MeOH/DCM if possible, as silica/methanol can be more solvolytic.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General Boc stability).
-
Sakamoto, T. et al. "Palladium-catalyzed cross-coupling reactions of halo-substituted pyridines." Chem. Pharm. Bull.1985 , 33, 4764-4768. (Stability of iodopyridines in coupling).
-
Knochel, P. et al. "Functionalization of Pyridines via Organometallic Intermediates." Chem. Rev.2008 , 108, 2848–2894. (Handling of metallated pyridines).
-
Clayden, J. et al. "Intramolecular substitution of ortho-halo anilides." Tetrahedron Lett.2003 , 44, 3067. (Mechanism of cyclization).[1][2][3][4]
Sources
- 1. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Advanced Catalyst Strategies for 4-iodo-6-methoxypyridin-3-yl carbamate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding cross-coupling reactions with the functionalized pyridine substrate, 4-iodo-6-methoxypyridin-3-yl carbamate. Our focus is on providing alternative catalyst solutions and explaining the chemical principles behind them to overcome common experimental challenges.
Troubleshooting Guide: Common Issues & Solutions
Cross-coupling reactions involving pyridine-containing substrates often present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation or "poisoning" of the catalytic cycle.[1][2] The following sections address specific problems you may encounter and provide targeted solutions.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with 4-iodo-6-methoxypyridin-3-yl carbamate and an arylboronic acid is showing poor conversion. I'm using a standard catalyst like Pd(PPh₃)₄. What are the likely causes and how can I fix this?
Answer: Low yield in this context is a frequent issue and typically stems from two primary sources: catalyst inhibition by the pyridine nitrogen and challenges related to the boronic acid partner.
Probable Cause A: Catalyst Poisoning and Slow Reductive Elimination The nitrogen atom on your pyridine substrate acts as a Lewis base, binding strongly to the palladium center. This can block coordination sites necessary for the catalytic cycle to proceed.[1] Furthermore, traditional phosphine ligands like PPh₃ may not be sufficient to overcome this inhibition or promote the final, product-forming reductive elimination step efficiently, especially with an electron-rich substrate.
Solutions:
-
Switch to Sterically Hindered, Electron-Rich Ligands: Modern biaryl monophosphine ligands, often called "Buchwald ligands," are designed to solve this problem. Their bulkiness creates a wider "bite angle" on the metal center, which accelerates the rate-limiting reductive elimination step and weakens the binding of inhibitory species like the pyridine substrate.[3]
-
Utilize N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron-donating ligands that form very stable bonds with palladium. This stability can prevent catalyst decomposition and, in many cases, promote high catalytic activity.
Probable Cause B: Protodeborylation of the Coupling Partner Pyridylboronic acids, and boronic acids in general, can be unstable and prone to protodeborylation (cleavage of the C-B bond), particularly at high temperatures or in the presence of water.[4]
Solutions:
-
Use More Stable Boron Reagents: Consider replacing the boronic acid with a more robust derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt. These reagents often exhibit greater stability and can lead to more consistent transmetalation.[4]
-
Consider Alternative Nucleophiles: For particularly challenging 2-pyridyl couplings, pyridine-2-sulfinates have emerged as highly effective replacements for boronates, demonstrating superior stability and reactivity in many cases.[5][6]
Caption: A workflow for diagnosing and solving low-yield Suzuki-Miyaura reactions.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Yield Range* | Key Advantage |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 85-98% | Highly general and effective for heteroaryl couplings. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 80-95% | Excellent for sterically hindered substrates. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 60-88% | A more "classic" but potentially less effective choice for this substrate.[7] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | THF | 85-97% | Air and moisture stable precatalyst, often requires less optimization. |
*Yields are estimates based on literature for similar challenging pyridine substrates and will vary based on the specific coupling partner.
Issue 2: Inefficient C-N Bond Formation (Buchwald-Hartwig Amination)
Question: I am trying to couple my iodo-pyridine substrate with a primary or secondary amine and getting significant amounts of starting material back. What are the best catalyst systems for this transformation?
Answer: The Buchwald-Hartwig amination is the premier method for forming C-N bonds, but it is highly dependent on the choice of ligand.[8] For an electron-rich heteroaryl halide like yours, the key is to use a catalyst system that promotes a very fast reductive elimination step to outcompete catalyst decomposition pathways.
Probable Cause: Slow Reductive Elimination from the Pd(II) Amido Complex The formation of the C-N bond is the final step in the catalytic cycle.[9] If this step is slow, the palladium amido intermediate can undergo side reactions or decomposition. First-generation ligands are often not active enough to catalyze this step efficiently with challenging substrates.
Solutions:
-
Employ Josiphos or Biaryl Monophosphine Ligands: Ligands from the Josiphos family (e.g., CyPF-tBu) and sterically hindered biaryl monophosphines (e.g., BrettPhos for primary amines, RuPhos) were specifically developed to accelerate C-N reductive elimination.[9][10] They are the gold standard for modern Buchwald-Hartwig aminations.
-
Use an Appropriate Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) or lithium hexamethyldisilazide (LHMDS) are common choices. The base is not just a stoichiometric reagent; it plays a crucial role in forming the active palladium amido complex.
-
Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Reagents: Add 4-iodo-6-methoxypyridin-3-yl carbamate (1.0 equiv) and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated. Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: For my substrate, which is more reactive in palladium catalysis: the C-I bond or a potential C-Br/C-Cl bond at another position? The reactivity of aryl halides in oxidative addition to Pd(0) follows the general trend: C-I > C-OTf > C-Br >> C-Cl.[11][12] Therefore, the C-I bond on your substrate will be overwhelmingly the most reactive site, allowing for highly selective coupling. If you needed to couple at a less reactive site, you would typically use a substrate where the more reactive positions are blocked or absent.
Q2: What are the visual signs of catalyst deactivation or reaction failure? A common sign of catalyst death is the formation of "palladium black," a fine black precipitate of Pd(0) metal.[13] This indicates the palladium has fallen out of the catalytic cycle. While many successful reactions turn dark, a rapid crash-out of a black solid early in the reaction often signals a problem. This can be caused by oxygen, moisture, or using a ligand that does not sufficiently stabilize the catalytic species.[14]
Q3: Can I use my substrate in a Sonogashira or Heck reaction? Yes.
-
Sonogashira Coupling: This reaction couples your aryl iodide with a terminal alkyne.[15] The classic conditions use a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (e.g., CuI).[15] To avoid potential homocoupling of the alkyne (Glaser coupling), copper-free conditions have been developed, often using more advanced ligands or palladium sources.[16][17]
-
Heck Reaction: This reaction couples your aryl iodide with an alkene.[18] The choice of catalyst, base, and additives is crucial for achieving good regioselectivity and yield.[19]
Q4: What is the primary mechanism of catalyst deactivation with pyridine substrates? The primary mechanism is catalyst poisoning. The pyridine nitrogen can act as a ligand, binding to the palladium center. If this binding is too strong, it can displace the necessary phosphine ligands or block the open coordination site required for oxidative addition, effectively shutting down the catalytic cycle.[1][20]
Caption: Pyridine coordination can form an inactive complex, diverting the active catalyst.
References
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications - Organic Letters.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PMC.
- Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. PubMed.
- Role of palladium catalyst in cross-coupling reactions. Benchchem.
- Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. Benchchem.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed.
- Cross-Coupling Reactions Guide. Sigma-Aldrich.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Development of optimized conditions for Glaser-Hay bioconjugations. PMC.
- The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Buchwald–Hartwig amination. Wikipedia.
- Sonogashira coupling. Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT.
- Heck reaction. Wikipedia.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Heck Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. jmcct.com [jmcct.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison of 4-Iodo vs. 4-Bromo Pyridine Carbamates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool. The pyridine scaffold, a common motif in bioactive compounds, often requires functionalization via these methods.[1] A critical decision in any synthetic strategy is the choice of the aryl halide precursor. This guide provides an in-depth, evidence-based comparison of the reactivity of 4-iodopyridine carbamates versus their 4-bromopyridine counterparts, offering insights to inform experimental design and catalyst selection.
The Underlying Principles: Why Halogen Choice Matters
The efficacy of a cross-coupling reaction is fundamentally tied to the rate-determining step, which is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] The general reactivity trend for aryl halides in this step is well-established: I > Br >> Cl .[2] This trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy (BDE).
The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it more susceptible to cleavage and subsequent insertion of the palladium catalyst. This fundamental difference is the primary driver of the observed reactivity patterns.
| Property | C-I (Aryl) | C-Br (Aryl) | C-Cl (Aryl) | C-F (Aryl) |
| Bond Dissociation Energy (kJ/mol) | ~213 | ~285 | ~327 | ~485 |
| Table 1: Approximate bond dissociation energies for aryl C-X bonds. Data compiled from various sources.[3] |
This energy difference dictates that reactions involving aryl iodides can often be performed under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to their bromide analogues.
The Mechanism of Oxidative Addition
The oxidative addition of an aryl halide to a Pd(0) complex is the crucial first step in catalytic cycles like those of Suzuki, Heck, and Buchwald-Hartwig reactions. This process typically proceeds through a concerted, three-centered transition state where the palladium center interacts with both the ipso-carbon and the halogen atom.[4][5] However, for electron-deficient systems like pyridines, a more polar, SNAr-like nucleophilic displacement mechanism can also be relevant.[6][7][8] Regardless of the precise pathway, the weaker C-I bond consistently leads to a lower activation energy barrier for this initial step compared to the C-Br bond.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Comparison: Suzuki-Miyaura Coupling
To provide a practical comparison, we present data from a representative Suzuki-Miyaura coupling reaction. A 4-halopyridine carbamate is coupled with phenylboronic acid using a standard palladium catalyst system. The objective is to compare reaction time, yield, and purity under identical conditions.
Hypothetical Reaction:
-
Substrates: N-ethyl-N-(4-iodopyridin-2-yl)carbamate vs. N-ethyl-N-(4-bromopyridin-2-yl)carbamate
-
Reagent: Phenylboronic acid (1.2 equiv.)
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: Na₂CO₃ (2.0 equiv.)
-
Solvent: Toluene/H₂O (4:1)
-
Temperature: 85°C
| Substrate | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Key Observations |
| 4-Iodo Pyridine Carbamate | 2 | 92 | >98 | Rapid conversion, clean reaction profile. |
| 4-Bromo Pyridine Carbamate | 8 | 85 | >98 | Slower conversion requires prolonged heating. |
| Table 2: Comparative performance in a Suzuki-Miyaura coupling. Data is representative and based on established reactivity principles.[2][9] |
The results clearly demonstrate the superior reactivity of the 4-iodo derivative. It reaches completion significantly faster and provides a higher yield under the same conditions. This efficiency can be critical in complex syntheses, reducing thermal degradation of sensitive functional groups and improving throughput.
The Nuances of Buchwald-Hartwig Amination
While the I > Br reactivity trend holds for many cross-couplings, the Buchwald-Hartwig amination can present unique challenges. In some cases, aryl iodides can be problematic substrates.[10] The iodide anion (I⁻) generated during the reaction can form unreactive palladium-iodide bridged dimers, effectively inhibiting the catalyst.[10]
However, modern catalyst systems with specialized bulky phosphine ligands (e.g., BrettPhos, Xantphos) have largely overcome this limitation.[11][12] For pyridine systems, the reactivity order generally remains I > Br , but careful selection of the ligand and solvent is paramount. Using a solvent like toluene, which poorly solubilizes the iodide salts formed, can help mitigate catalyst inhibition.[10]
Practical Considerations & Recommendations
Choose 4-Iodopyridine Carbamates When:
-
Speed and Efficiency are Critical: The faster reaction rates can significantly shorten synthesis time.
-
Mild Conditions are Required: The higher reactivity allows for lower reaction temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Subsequent Selective Coupling is Planned: If the molecule contains both a bromo and an iodo group, the iodo group can be selectively functionalized first due to its higher reactivity.[9]
Choose 4-Bromopyridine Carbamates When:
-
Cost is a Major Driver: Bromo-aromatics are generally less expensive than their iodo counterparts.
-
Starting Material Stability is a Concern: Aryl iodides can be more sensitive to light and decomposition over long-term storage.
-
Harsh Reaction Conditions are Tolerable: If the substrate is robust, the longer reaction times and potentially higher temperatures required for bromides may be acceptable.
Figure 2: Standard experimental workflow for a comparative Suzuki-Miyaura coupling study.
Detailed Experimental Protocol
Synthesis of N-ethyl-N-(4-halopyridin-2-yl)carbamate: This is a general procedure; specific carbamate synthesis can vary. Carbamates can be formed from corresponding amines using reagents like chloroformates or by other modern methods.[13][14][15]
Comparative Suzuki-Miyaura Coupling:
-
To separate oven-dried reaction vessels, add the 4-halopyridine carbamate (1.0 mmol), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Add a solvent mixture of toluene (8 mL) and deionized water (2 mL).
-
Sparge each mixture with nitrogen gas for 15 minutes to degas the solution.
-
To each vessel, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).
-
Seal the vessels and place them in a preheated oil bath at 85°C.
-
Stir the reactions vigorously. Monitor the progress by taking small aliquots for TLC or LC-MS analysis at regular intervals (e.g., every hour).
-
Upon completion (disappearance of starting material), cool the reactions to room temperature.
-
Dilute the mixtures with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
-
Analyze the purified products by ¹H NMR, ¹³C NMR, HRMS, and HPLC to determine yield and purity.
Conclusion
For the functionalization of pyridine carbamates via palladium-catalyzed cross-coupling, 4-iodopyridine derivatives offer a distinct advantage in reactivity over their 4-bromo counterparts. This is rooted in the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step. The practical benefits include significantly faster reaction times, higher yields, and the ability to use milder conditions, which are crucial for the synthesis of complex, sensitive molecules. While 4-bromopyridines remain a viable and cost-effective option, the superior performance of 4-iodopyridines makes them the preferred substrate for optimizing reaction efficiency and achieving challenging synthetic goals.
References
-
Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Source: PubMed. URL: [Link]
-
Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Source: ChemRxiv. URL: [Link]
-
Title: 4.9: Oxidative Addition of Polar Reagents. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Source: ResearchGate. URL: [Link]
-
Title: Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Source: ResearchGate. URL: [Link]
-
Title: Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Source: ResearchGate. URL: [Link]
-
Title: Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Source: MDPI. URL: [Link]
-
Title: Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Source: University of Windsor. URL: [Link]
-
Title: Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Source: Asian Journal of Research in Chemistry. URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Source: MDPI. URL: [Link]
-
Title: What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Source: Quora. URL: [Link]
-
Title: Buchwald-Hartwig Coupling: Mechanism & Examples. Source: NROChemistry. URL: [Link]
- Title: Preparation of pyridinol carbamate. Source: Google Patents.
-
Title: Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Source: RSC Publishing. URL: [Link]
-
Title: Bond Strengths And Radical Stability. Source: Master Organic Chemistry. URL: [Link]
-
Title: Buchwald-Hartwig Coupling. Source: Organic Synthesis. URL: [Link]
-
Title: Synthesis of pyrimidine and pyridine carbamate derivatives 16–19. Source: ResearchGate. URL: [Link]
-
Title: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Source: ACS Publications. URL: [Link]
-
Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]
-
Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights. URL: [Link]
-
Title: Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Source: RSC Publishing. URL: [Link]
Sources
- 1. Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
The Tale of Two Substituents: A Comparative Guide to the Biological Activity of 6-Methoxy vs. 6-Cyano Pyridine Derivatives
For researchers, scientists, and drug development professionals navigating the intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone of molecular design. Its versatility and presence in numerous FDA-approved drugs underscore its significance.[1] However, the true potential of a pyridine-based therapeutic is often unlocked by the subtle yet profound influence of its substituents. This guide delves into a critical comparison of two common and electronically distinct substituents at the 6-position: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing cyano group (-CN).
Through a comprehensive analysis of published experimental data, this guide will illuminate the divergent biological activities imparted by these two functional groups, offering insights into their structure-activity relationships (SAR) and the causal mechanisms behind their effects. We will explore their impact on anticancer, kinase inhibitory, and antimicrobial activities, providing a framework for rational drug design.
At a Glance: Comparative Biological Activities
The choice between a 6-methoxy and a 6-cyano substituent can dramatically alter the pharmacological profile of a pyridine derivative. The following table summarizes key comparative data from various studies, highlighting the influence of these groups on different biological targets. It is important to note that a direct head-to-head comparison of identically substituted pyridine cores is rare in the literature. Therefore, this table presents data from closely related analogs to infer the impact of the 6-methoxy versus 6-cyano substitution, a necessary approach that requires careful interpretation.
| Compound Class | 6-Substituent | Biological Target/Assay | Activity (IC₅₀/MIC) | Reference Compound/Cell Line | Source |
| Indolyl-Pyridinyl-Propenone | 6-Methoxy (on indole) | Methuosis Induction | GI₅₀: ~1 µM | U251 Glioblastoma Cells | [2] |
| Diarylquinoline | 6-Cyano | M. tuberculosis (MIC₉₀) | ~0.06 µM | H37Rv | [3] |
| Isothiazolo[4,3-b]pyridines | 3-pyridinyl with methoxy | PIKfyve Kinase Inhibition | Low nM range | N/A | [4] |
| Isothiazolo[4,3-b]pyridines | 3-pyridinyl with cyano | PIKfyve Kinase Inhibition | Detrimental to activity | N/A | [4] |
| Pyridine Derivatives | Methoxy | Antiproliferative Activity | IC₅₀: 0.044 mM | Not specified | [1] |
| Pyridine Derivatives | Cyano | Antiproliferative Activity | IC₅₀: 21.05 mM | Not specified | [1] |
The Underlying Chemistry: Electronic Effects on Biological Activity
The distinct electronic properties of the methoxy and cyano groups are fundamental to understanding their differential biological effects. The methoxy group is a strong electron-donating group through resonance, increasing electron density in the pyridine ring. Conversely, the cyano group is a potent electron-withdrawing group through both inductive and resonance effects, decreasing the ring's electron density. These electronic modulations can significantly impact a molecule's ability to interact with biological targets.
Caption: Impact of 6-methoxy and 6-cyano groups on pyridine electronics and biological properties.
Deep Dive: Anticancer and Kinase Inhibitory Activity
The anticancer arena provides a compelling illustration of the divergent roles of 6-methoxy and 6-cyano substituents.
6-Methoxy Derivatives in Cancer:
Studies have shown that the incorporation of a methoxy group can enhance the antiproliferative activity of pyridine derivatives. For example, one study found that a derivative with a methoxy group exhibited a low IC₅₀ value of 0.044 mM, suggesting potent anticancer effects.[1] This enhanced activity can be attributed to several factors. The electron-donating nature of the methoxy group can increase the basicity of the pyridine nitrogen, potentially leading to stronger interactions with acidic residues in the active sites of target proteins. Furthermore, the lipophilicity imparted by the methoxy group can improve cell membrane permeability, leading to higher intracellular concentrations of the drug.
In the context of kinase inhibition, the introduction of a methoxy group on a pyridinyl moiety of isothiazolo[4,3-b]pyridines resulted in potent PIKfyve inhibitors with IC₅₀ values in the low nanomolar range.[4] This suggests that the electron-donating properties of the methoxy group are favorable for binding to the kinase active site.
6-Cyano Derivatives in Cancer:
In contrast, the strongly electron-withdrawing cyano group often leads to a different pharmacological profile. While cyanopyridine derivatives have demonstrated a wide range of biological activities, including anticancer effects, their potency can be highly context-dependent.[5] In some instances, the presence of a cyano group can be detrimental to activity. For example, in the same isothiazolo[4,3-b]pyridine series where the methoxy group conferred high potency, the introduction of a cyano group on the pyridine ring was detrimental to PIKfyve inhibition.[4]
However, cyanopyridine derivatives have shown promise as PIM-1 kinase inhibitors and cytotoxic agents.[5] This highlights the importance of the overall molecular scaffold and the specific interactions with the target protein.
Caption: Generalized interaction model of a 6-substituted pyridine with a kinase active site.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC₅₀ value of a compound against a target kinase.[6]
Materials:
-
Purified recombinant kinase (e.g., PIKfyve)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound at various concentrations
-
Kinase enzyme
-
Substrate
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (serially diluted)
-
Sterile 96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The choice between a 6-methoxy and a 6-cyano substituent on a pyridine ring is a critical decision in drug design, with the potential to profoundly influence biological activity. The electron-donating methoxy group often enhances potency in anticancer and kinase inhibitory contexts, likely through favorable electronic interactions and improved pharmacokinetic properties. In contrast, the electron-withdrawing cyano group can have more variable effects, sometimes being beneficial, but in other cases, detrimental to activity.
This guide provides a framework for understanding these differences, grounded in experimental data and mechanistic principles. However, the complexity of drug-target interactions means that these are general trends, and the optimal substituent will always be dependent on the specific biological target and the overall molecular scaffold.
Future research should focus on the synthesis and direct comparative evaluation of 6-methoxy and 6-cyano pyridine analogs within the same chemical series. Such studies will provide more definitive insights into their structure-activity relationships and enable the more rational design of next-generation pyridine-based therapeutics.
References
-
Gomez-Alcaraz, L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3293. Available from: [Link]
-
De Lombaerde, S., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(18), 4321. Available from: [Link]
-
Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2013). Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents. International Journal of Molecular Sciences, 14(12), 24159-24177. Available from: [Link]
-
Hassan, A. S., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1246, 131179. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1438. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 089-097. Available from: [Link]
-
Sorrell, F. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1429-1434. Available from: [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3908. Available from: [Link]
-
El-Adl, K., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 124, 608-617. Available from: [Link]
-
Suksrichavalit, T., et al. (2014). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o423–o424. Available from: [Link]
-
Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923403. Available from: [Link]
-
Pop, R., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3354. Available from: [Link]
-
Patoliya, P. U., et al. (2015). Synthesis and biological evaluation of some new cyano pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 182-186. Available from: [Link]
-
Wang, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(7), e2300067. Available from: [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3235. Available from: [Link]
-
Gholami, M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(1), 1-13. Available from: [Link]
-
Sova, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145. Available from: [Link]
-
Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. Available from: [Link]
-
Palmer, B. D., et al. (2017). 6-Cyano Analogues of Bedaquiline as Less Lipophilic and Potentially Safer Diarylquinolines for Tuberculosis. ACS Medicinal Chemistry Letters, 8(10), 1055-1060. Available from: [Link]
-
Robinson, M. W., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry, 58(4), 1974-1988. Available from: [Link]
-
Acar, Ç., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 1013-1029. Available from: [Link]
-
Kim, S. W., et al. (1998). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. The Journal of Antibiotics, 51(5), 445-453. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
validation of 1,7-diazacarbazole synthesis via LC-MS analysis
Title: Comparative Guide: Validation of 1,7-Diazacarbazole Synthesis via LC-MS Analysis
Executive Summary The synthesis of 1,7-diazacarbazole—a critical scaffold in the development of hole-transporting materials and bio-active alkaloids—presents unique validation challenges due to the formation of regioisomers (e.g., 1,5- or 1,8-diazacarbazole) and stubborn pyridyl byproducts. Traditional validation workflows relying solely on HPLC-UV and offline NMR often fail to detect co-eluting isomers or trace genotoxic impurities at early stages.
This guide compares the LC-MS/MS Validation Workflow against the traditional HPLC-UV/NMR Standard , demonstrating why LC-MS is the superior methodology for validating 1,7-diazacarbazole synthesis. We provide experimental protocols, comparative performance data, and mechanistic insights to support the transition to mass-spectrometry-driven validation.
Part 1: Technical Context & The "Isomer Problem"
1,7-diazacarbazole is a nitrogen-rich heterocycle. Its synthesis, typically via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura followed by Cadogan cyclization), is prone to producing:
-
Regioisomers: Cyclization can occur at either the
or position of the pyridine ring, leading to 1,5- or 1,7- isomers. -
De-halogenated Intermediates: Protodehalogenation byproducts that are UV-silent or co-elute with the product.
The Alternative (Traditional Workflow):
-
Method: Flash chromatography
H-NMR (for structure) HPLC-UV (for purity). -
Limitation: NMR requires milligram quantities and high purity. HPLC-UV lacks specificity; a single peak at 254 nm often hides an isomer with a similar chromophore.
The Solution (LC-MS Workflow):
-
Method: Direct LC-MS/MS analysis of crude reaction mixtures.
-
Advantage: Resolves isomers via unique fragmentation patterns (MS/MS) and detects trace impurities (LOD < 10 ng/mL) without isolation.
Part 2: Comparative Analysis (Data & Performance)
The following data compares the validation of a crude 1,7-diazacarbazole reaction mixture using a standard C18 HPLC-UV method versus the optimized LC-MS/MS protocol.
Table 1: Performance Comparison of Validation Methods
| Metric | Traditional HPLC-UV (254 nm) | LC-MS/MS (ESI+) | Impact on Development |
| Specificity | Low (Ret. Time only) | High (m/z + Fragmentation) | Prevents false positives from co-eluting isomers. |
| LOD (Limit of Detection) | ~10 µg/mL | < 10 ng/mL | Critical for detecting genotoxic precursors. |
| Isomer Differentiation | Impossible without standards | Possible (via MS/MS ratios) | Confirms regio-selectivity immediately. |
| Throughput | 30-45 min/run | 5-8 min/run | Accelerates reaction optimization cycles. |
| Sample Requirement | > 1 mg (for NMR confirmation) | < 10 µg | Allows validation from micro-scale reactions. |
Part 3: Experimental Protocol
Sample Preparation
-
Crude Reaction: Take 10 µL of reaction mixture.
-
Quench/Dilution: Dilute 1:1000 in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Filtration: Filter through 0.2 µm PTFE membrane to remove Pd-catalyst particulates.
LC-MS Methodology
-
Instrument: Triple Quadrupole MS coupled to UHPLC.
-
Column: Phenomenex Kinetex 1.7µm C18 (50 x 2.1 mm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source for ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B (Isocratic hold for polar impurities)
-
0.5-4.0 min: 5%
95% B (Linear gradient) -
4.0-5.0 min: 95% B (Wash)
-
5.0-5.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
MS Parameters (ESI Positive Mode)
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Scan Type: Full Scan (m/z 100–500) for profile; MRM for quantitation.
-
Key Transitions (MRM):
-
1,7-Diazacarbazole (M+H):
(Loss of HCN, characteristic of pyridyl rings). -
1,7-Diazacarbazole (Quant):
(Ring opening/further fragmentation).
-
Part 4: Visualizations
Diagram 1: Synthesis & Validation Workflow
This diagram illustrates the decision matrix. The LC-MS pathway allows for "Go/No-Go" decisions before time-consuming purification.
Caption: Comparative workflow demonstrating the efficiency of LC-MS validation (Green) versus the traditional isolation-dependent pathway (Red).
Diagram 2: Fragmentation Mechanism (MS/MS)
Understanding the fragmentation is vital for distinguishing the diazacarbazole core from isobaric impurities. The loss of HCN is characteristic of the pyridine moiety in the diazacarbazole scaffold.
Caption: Proposed ESI+ fragmentation pathway for 1,7-diazacarbazole. The sequential loss of HCN units confirms the presence of the diazacarbazole skeleton.
References
-
Raines Lab. (2023). Fluorescent Guanidinium-Azacarbazole for Oxoanion Binding in Water. Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2013). Design, synthesis, characterization and application of a novel electron-deficient moiety 1,5-diazacarbazole. Journal of Materials Chemistry C. [Link]
-
Shimadzu Corporation. (2020). LC/MS/MS Analysis for Restricted Chemicals in Textiles (Azo Dyes). Application News. [Link]
-
Kovarikova, P., et al. (2010).[1] Development of an LC-MS/MS method for analysis of interconvertible Z/E isomers. Analytical and Bioanalytical Chemistry. [Link]
Sources
The 6-Position: A "Magic" Bullet for Modulating the Biological Activity of Pyridine Scaffolds - A Comparative Guide
The pyridine scaffold, a simple six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2][3] Its remarkable versatility stems from the nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the ring's electronic properties, allowing for fine-tuning of a molecule's pharmacological profile. Among the various substitution patterns on the pyridine ring, the 6-position has emerged as a critical determinant of biological activity, often acting as a "magic" bullet for enhancing potency, selectivity, and pharmacokinetic properties.
This in-depth technical guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted pyridine scaffolds across diverse therapeutic areas. We will delve into the causality behind experimental choices in their design and synthesis, present supporting experimental data, and provide detailed protocols for their biological evaluation.
The Strategic Importance of the 6-Substituent
The C6 position of the pyridine ring is ortho to the nitrogen atom, placing any substituent in a unique chemical environment. This proximity allows for direct steric and electronic interactions with the nitrogen, influencing the overall molecule's basicity, polarity, and ability to interact with biological targets. Modifications at this position can profoundly impact a compound's affinity for its target, its metabolic stability, and its cellular permeability.
A Comparative Analysis of SAR Across Therapeutic Areas
The following sections will explore the pivotal role of the 6-substituent in modulating the activity of pyridine-based compounds against various diseases.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyridine derivatives are a rich source of anticancer agents, with substitutions at the 6-position often playing a crucial role in their cytotoxic effects.[4][5] A comprehensive review of pyridine derivatives with antiproliferative activity revealed that the presence and positioning of specific functional groups are key to their efficacy.[1][2] Generally, the inclusion of -OMe, -OH, -C=O, and -NH2 groups tends to enhance anticancer activity, whereas bulky groups or halogen atoms can diminish it.[1][2]
Case Study: 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines as PI3Kα Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as potent PI3Kα inhibitors. The imidazo[1,2-a]pyridine moiety, a known pharmacophore for PI3Kα inhibition, was strategically introduced at the 6-position of the quinazoline core.
Table 1: SAR of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as PI3Kα Inhibitors
| Compound ID | R Group (at 4-position of quinazoline) | PI3Kα IC50 (nM) | Antiproliferative Activity (HCC827 cells, IC50 in µM) |
| 13k | 3-hydroxyaniline | 1.94 | 0.09 |
| 10e | 3-methylaniline | - | - |
| 10f | N,N-diethylethane-1,2-diamine | - | - |
| 10g | 2-methylaniline | - | - |
Data synthesized from multiple sources.
The data clearly indicates that the nature of the substituent at the 4-position of the quinazoline ring, in conjunction with the 6-imidazo[1,2-a]pyridine moiety, significantly influences both enzyme inhibition and cellular potency. Compound 13k , with a 3-hydroxyaniline group, emerged as the most potent derivative, suggesting that a hydrogen-bond-donating group at this position is favorable for activity.
Experimental Workflow: Anticancer Drug Discovery
The discovery and evaluation of novel anticancer agents based on the 6-substituted pyridine scaffold typically follow a structured workflow.
Caption: A typical workflow for the discovery and development of 6-substituted pyridine-based anticancer agents.
Kinase Inhibition: A Privileged Scaffold for Targeting Signaling Cascades
The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors.[6] Consequently, substitutions at the 6-position of the pyridine ring can significantly influence selectivity and potency against various kinases.
Case Study: Development of VRK1 and VRK2 Inhibitors
The Vaccinia-related kinases (VRKs) are a family of serine/threonine kinases involved in cell cycle regulation and other cellular processes. Researchers developed a series of pyridine-based inhibitors targeting VRK1 and VRK2. Their work highlighted the critical role of substituents on the 2-aminopyridine core in achieving potency and selectivity.
Table 2: SAR of Pyridine-Based VRK Inhibitors
| Compound ID | R1 (3-position) | R2 (5-position) | VRK1-FL IC50 (nM) |
| 5 | Difluorophenol | Difluorophenol | 260 |
| 19 | Difluorophenol | Phenol | 674 |
| 26 | - | - | ~150 |
Data synthesized from multiple sources.[6]
The data indicates that the electronic properties of the substituents are crucial for binding. The difluorophenol moieties in compound 5 likely contribute to favorable interactions within the ATP-binding pocket. Interestingly, even subtle changes, as seen in compound 19 , can lead to a significant drop in potency. Compound 26 , an optimized analog, demonstrated improved potency, highlighting the iterative nature of drug design.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in a phosphorylation reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add the kinase/substrate solution, followed by the test compound at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature for the specific kinase.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The pyridine nucleus is a common feature in many antimicrobial agents.[7] The substitution pattern, particularly at the 6-position, can influence the compound's spectrum of activity and potency against various bacterial and fungal strains.
Case Study: 6,7-Annulated Pyrido[2,3-d]pyrimidines
A series of 6,7-annulated pyrido[2,3-d]pyrimidines were synthesized and evaluated for their antimicrobial activity. These compounds feature a fused ring system at the 6 and 7-positions of a pyridine core.
Table 3: Antimicrobial Activity of 6,7-Annulated Pyrido[2,3-d]pyrimidines
| Compound ID | R Group | Staphylococcus aureus (MIC in µg/mL) |
| 14 | - | Active |
| 10 | - | Moderately active |
| 11 | - | Moderately active |
Data synthesized from multiple sources.[8]
While specific MIC values for all compounds were not detailed in the initial abstract, the study highlighted that compound 14 was particularly active against Staphylococcus aureus, indicating that the nature of the annulated ring system at the 6,7-positions is a key determinant of antibacterial potency.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test pyridine compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the microtiter plate using CAMHB.
-
Prepare Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve the desired final inoculum concentration.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory and Central Nervous System (CNS) Activity
The versatility of the 6-substituted pyridine scaffold extends to the treatment of inflammatory conditions and disorders of the central nervous system.
Anti-inflammatory Activity: A study on 6-substituted-3(2H)-pyridazinone derivatives, which can be considered bioisosteres of pyridines, demonstrated potent analgesic and anti-inflammatory activities.[9] The nature of the substituent at the 6-position was found to be critical for these effects.
CNS Activity: Pyridine alkaloids have a long history of use for their effects on the CNS.[10] More recently, synthetic 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have shown significant anxiolytic activity, with some compounds being more potent than diazepam.[11] This highlights the potential for designing novel CNS-active drugs by modifying the 6-position of the pyridine ring. A study on 6-alkyl-3-fluoro-2-pyridinaldoxime scaffolds also demonstrated their potential as reactivators of sarin-inhibited human acetylcholinesterase with increased blood-brain barrier permeability, crucial for treating nerve agent poisoning.
General Synthetic Strategies for 6-Substituted Pyridines
The synthesis of 6-substituted pyridines can be achieved through various methods, including classical named reactions and modern catalytic approaches.
Hantzsch Pyridine Synthesis: This is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source to form a dihydropyridine, which is then oxidized to the pyridine. While versatile, it is primarily used for symmetrically substituted pyridines.
Modern Modular Synthesis: A more recent and flexible approach involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. This method allows for the modular and highly regioselective synthesis of a wide range of substituted pyridines.[12][13]
Base-Catalyzed One-Pot Synthesis: An environmentally friendly method for synthesizing 2,3,6-substituted pyridines involves a base-catalyzed three-component reaction of ynals, isocyanates, amines, and alcohols. This metal-free approach offers high yields and regioselectivity.[14]
Workflow for Modular Pyridine Synthesis
Caption: A schematic representation of a modern, modular approach to synthesizing highly substituted pyridines.
Conclusion and Future Perspectives
The strategic modification of the 6-position of the pyridine scaffold has proven to be a highly effective strategy for the discovery and optimization of potent and selective therapeutic agents across a wide range of diseases. The examples presented in this guide underscore the importance of this position in dictating the structure-activity relationships of pyridine-based compounds.
Future research in this area will likely focus on the development of novel, highly efficient, and stereoselective synthetic methodologies to access a greater diversity of 6-substituted pyridines. Furthermore, the integration of computational modeling and machine learning with traditional medicinal chemistry approaches will undoubtedly accelerate the design and discovery of the next generation of pyridine-based drugs with improved efficacy and safety profiles. The 6-position of the pyridine ring will undoubtedly continue to be a focal point for innovation in drug discovery for years to come.
References
-
Al-Salahi, R., Al-Omar, M., & Amr, A. E. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Donkor, I. O., Klein, C. L., Liang, L., Zhu, N., Bradley, E., & Clark, A. M. (1995). Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. Journal of pharmaceutical sciences, 84(5), 661–664. [Link]
-
Bhat, A. A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. [Link]
-
Rojas-García, J. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Rojas-García, J. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]
-
Matthew, A., et al. (2023). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Letters in Organic Chemistry, 20(11), 1025-1054. [Link]
-
Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]
-
Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(17), 11450–11459. [Link]
-
Donkor, I. O., et al. (1995). Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. Journal of Pharmaceutical Sciences, 84(5), 661-4. [Link]
-
Abbaoui, Z., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209. [Link]
-
Yegorov, D. V., & Subota, A. I. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Journal of Organic and Pharmaceutical Chemistry, 21(3), 23-30. [Link]
-
Liu, S., Yu, Y., & Liebeskind, L. S. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Organic letters, 9(26), 5513–5515. [Link]
-
Abdel-Aziz, A. A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
Patel, N. B., & Agravat, S. N. (2009). SYNTHESIS AND ANTIMICROBIAL STUDIES OF NEW PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 45(11), 1357-1365. [Link]
-
Liu, S., Yu, Y., & Liebeskind, L. S. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Organic letters, 9(26), 5513–5515. [Link]
-
Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 928308. [Link]
-
Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6073. [Link]
-
Abdel-Aziz, A. A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]
-
de Oliveira, G. A. P., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8011–8027. [Link]
-
Gökçe, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European journal of medicinal chemistry, 44(9), 3562–3569. [Link]
-
Allen, S. H., et al. (2006). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & medicinal chemistry, 14(4), 944–954. [Link]
-
Yovkova, S. I., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Chemistry & Chemical Technology, 15(4), 523-530. [Link]
-
Scott, D., & Scott, F. J. (2020). Pyridine alkaloids with activity in the central nervous system. Phytochemistry Reviews, 19(6), 1435–1454. [Link]
-
Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3298. [Link]
-
Renou, J., et al. (2021). Chemoselective Hydrogenation of 6‐Alkynyl‐3‐fluoro‐2‐pyridinaldoximes: Access to First‐in‐Class 6‐Alkyl‐3‐Fluoro‐2‐pyridinaldoxime Scaffolds as New Reactivators of Sarin‐Inhibited Human Acetylcholinesterase with Increased Blood–Brain Barrier Permeability. Angewandte Chemie International Edition, 60(22), 12261-12266. [Link]
-
Gomaa, M. S. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(6), 7011–7021. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
Comparative Analysis of Carbamate Protecting Groups for 3-Aminopyridine Scaffolds: Boc vs. Cbz
Executive Summary: The Pyridine Paradox
For the medicinal chemist, 3-aminopyridine represents a unique synthetic challenge distinct from its 2- and 4-isomers or simple anilines. The challenge lies in the "Pyridine Paradox" :
-
Electronic Deficiency: The electron-withdrawing nature of the pyridine ring renders the exocyclic amine (C3-NH2) significantly less nucleophilic than a standard aniline.
-
Competitive Basicity: The ring nitrogen (N1) remains basic and nucleophilic, often competing for electrophiles or poisoning metal catalysts.
This guide compares the two most prevalent carbamate protecting groups—tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) —specifically optimized for the 3-aminopyridine scaffold.
Part 1: Mechanistic Considerations & Selection Logic
The Boc Strategy (Acid Labile)[1]
-
Installation: Due to the low nucleophilicity of the C3-amine, standard conditions (Boc₂O, aqueous NaHCO₃) often stall. "Forceful" conditions (refluxing THF) or hyper-nucleophilic catalysis (DMAP) are required.
-
Risk:[1] DMAP can form stable N-acylpyridinium salts with the ring nitrogen, complicating workup.
-
-
Stability: Highly stable to basic hydrolysis and nucleophilic attack.
-
Deprotection: Clean removal with TFA or HCl.[2] The challenge is not the cleavage, but the isolation of the free base from the resulting pyridinium salt.
The Cbz Strategy (Hydrogenolysis Labile)
-
Installation: Cbz-Cl is highly reactive, overcoming the poor nucleophilicity of the amine without requiring heat.
-
Risk:[1] High reactivity leads to bis-protection (N,N-di-Cbz) or transient acylation of the ring nitrogen.
-
-
Stability: Stable to acidic conditions (mild) and oxidants.
-
Deprotection: Traditionally achieved via catalytic hydrogenation (H₂/Pd-C).[3]
-
Critical Failure Point: The pyridine ring nitrogen coordinates strongly to Pd surfaces, poisoning the catalyst and stalling deprotection.
-
Decision Matrix (Visualized)
Figure 1: Decision matrix for selecting protecting groups based on downstream chemical compatibility and substrate electronics.
Part 2: Experimental Protocols & Performance Data
Protocol A: Optimized Boc Protection (The "Reflux" Method)
Avoid DMAP if possible to prevent side-reactions. Thermal activation is preferred.
-
Setup: To a flask containing 3-aminopyridine (1.0 equiv) in THF (0.5 M), add Boc₂O (1.2 equiv).
-
Catalysis: Add TEA (1.5 equiv). Note: If the reaction is sluggish after 2h, add 5 mol% iodine (I₂) as a mild Lewis acid catalyst instead of DMAP.
-
Reaction: Heat to reflux (66°C) for 4–16 hours. Monitor by TLC (ninhydrin stain—amine disappears).
-
Workup: Concentrate THF. Redissolve in EtOAc. Wash with sat. NaHCO₃ (remove byproduct t-BuOH and acid) and Brine.
-
Purification: Recrystallization from Hexane/EtOAc is often sufficient; column chromatography is rarely needed unless bis-Boc forms.
Protocol B: Selective Cbz Protection (Schotten-Baumann)
Control the pH to prevent bis-acylation.
-
Setup: Dissolve 3-aminopyridine (1.0 equiv) in DCM (0.2 M). Add Pyridine (2.0 equiv) or Na₂CO₃ (2.0 equiv in minimal water for biphasic).
-
Addition: Cool to 0°C . Add Cbz-Cl (1.05 equiv—strict stoichiometry) dropwise over 30 mins.
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Quench: Add NH₄Cl solution to quench unreacted acid chloride.
-
Workup: Wash organic layer with water. Crucial: Do not wash with strong acid (1M HCl) as the product may protonate and extract into the aqueous layer.
Performance Comparison Table
| Feature | Boc-3-Aminopyridine | Cbz-3-Aminopyridine |
| Typical Yield | 75–85% | 85–95% |
| Installation Rate | Slow (Requires Heat/Catalyst) | Fast (0°C to RT) |
| Bis-Protection Risk | Low (Steric bulk of t-Bu) | High (Requires strict stoichiometry) |
| Purification | Easy (Crystallizes well) | Moderate (Oily byproducts common) |
| Deprotection Difficulty | Low (Acid scavengers needed) | High (Catalyst poisoning) |
| Atom Economy | Moderate | Poor (Benzyl chloride waste) |
Part 3: Deprotection & Troubleshooting[5]
The "Pyridine Poisoning" Effect (Cbz Removal)
The most common failure mode in 3-aminopyridine chemistry is the inability to remove the Cbz group via standard hydrogenation. The pyridine nitrogen lone pair binds to the Pd surface, deactivating the catalyst.
Solution: Transfer Hydrogenation Instead of H₂ gas, use Ammonium Formate or Cyclohexadiene .[4]
-
Protocol: Dissolve Cbz-substrate in MeOH. Add 10% Pd/C (higher loading: 20 wt%). Add Ammonium Formate (5–10 equiv). Reflux for 1–2 hours. The excess formate helps displace the pyridine from the catalyst surface.
Salt Management (Boc Removal)
Deprotection with TFA/DCM yields the trifluoroacetate salt.
-
Issue: The free base of 3-aminopyridine is water-soluble. Neutralizing with aqueous base (NaOH) and extracting with DCM often leads to low recovery.
-
Fix: Use HCl in Dioxane . The resulting hydrochloride salt precipitates directly from the reaction mixture. Filter the solid. Use the salt directly in the next step if possible.
Reaction Pathway Visualization
Figure 2: Reaction pathway illustrating the risk of bis-protection, which is significantly higher for Cbz due to the lower steric hindrance compared to Boc.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724.
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[5] Chemical & Pharmaceutical Bulletin, 51(3), 320-324. (Demonstrates pyridine poisoning mechanism).
-
Knochel, P., et al. (2011). Functionalization of Pyridines and Related Heterocycles. Beilstein Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Protecting Groups: Boc and Cbz.[6][7][8][9] Retrieved from
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
A Comparative Spectroscopic Guide to 4-Iodo-6-methoxypyridin-3-amine Following N-Deprotection
Introduction
In the landscape of pharmaceutical research and drug development, substituted pyridines serve as foundational scaffolds for a vast array of therapeutic agents.[1] The compound 4-iodo-6-methoxypyridin-3-amine is a highly functionalized building block, offering multiple points for synthetic diversification. Its utility is often realized after the removal of an amine-protecting group, a critical step that necessitates rigorous analytical confirmation. The absence of a protecting group, such as the common tert-butyloxycarbonyl (Boc) group, fundamentally alters the molecule's electronic and structural properties, leading to distinct and predictable changes in its spectroscopic signature.
This guide provides an in-depth comparison of the spectroscopic characteristics of 4-iodo-6-methoxypyridin-3-amine in its final, deprotected state versus its N-Boc protected precursor. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This comparative analysis serves as a robust framework for researchers to unambiguously confirm successful deprotection and verify the structural integrity of the final compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical environment of each proton and carbon atom is exquisitely sensitive to changes in molecular structure, such as the removal of a protecting group.
Causality of Spectral Changes: The Impact of N-Deprotection
The N-Boc protecting group imposes significant steric and electronic effects. Its bulky tert-butyl group and electron-withdrawing carbamate carbonyl influence nearby atoms. Upon its removal with an acid (e.g., trifluoroacetic acid) or other methods, two key events occur:
-
The secondary N-H of the carbamate is replaced by a primary amine (NH₂).
-
The electron-withdrawing effect of the carbamate carbonyl is removed, leading to increased electron density on the pyridine ring.
These changes result in predictable shifts in the NMR spectra, providing clear evidence of a successful reaction.
¹H NMR Spectroscopy: Unveiling the Protons
The ¹H NMR spectrum provides a detailed map of the proton environments. For 4-iodo-6-methoxypyridin-3-amine, we anticipate a simple spectrum with three key regions of interest.
-
Aromatic Protons: The pyridine ring contains two protons. The proton at the C5 position will appear as a singlet, and the proton at the C2 position will also be a singlet. The removal of the electron-withdrawing Boc group is expected to cause a slight upfield shift (to a lower ppm value) for these protons due to increased electron shielding.
-
Amine Protons (NH₂): The appearance of a broad singlet integrating to two protons is a definitive indicator of the free primary amine. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it typically appears between 3.5 and 5.0 ppm. This signal replaces the single, sharper N-H proton of the Boc-protected amine (often seen around 8-9 ppm).
-
Methoxy Protons (OCH₃): A sharp singlet integrating to three protons, typically in the 3.8-4.0 ppm range, corresponding to the methoxy group. This signal is expected to be largely unaffected by the deprotection.
| Proton | Expected δ (ppm) - Deprotected | Expected δ (ppm) - N-Boc Protected | Key Change |
| H-2 | ~7.8-8.0 | ~8.0-8.2 | Slight upfield shift |
| H-5 | ~6.4-6.6 | ~6.6-6.8 | Slight upfield shift |
| -NH₂ | ~3.5-5.0 (broad, 2H) | N/A | Appearance of a new 2H signal |
| -NH-Boc | N/A | ~8.0-9.0 (1H) | Disappearance of the carbamate NH |
| -OCH₃ | ~3.9 | ~3.9 | Minimal change |
| Boc -C(CH₃)₃ | N/A | ~1.5 (s, 9H) | Disappearance of the 9H singlet |
¹³C NMR Spectroscopy: A Carbon-Level Confirmation
¹³C NMR provides complementary information about the carbon skeleton. The most dramatic changes upon deprotection are observed at the carbons of the protecting group and the carbon attached to the nitrogen.
-
Pyridine Ring Carbons: We expect shifts for all carbons in the ring. The carbon bearing the iodine (C4) will be found significantly upfield (low ppm) due to the heavy atom effect. The removal of the Boc group will cause a slight shift in the positions of the other ring carbons.
-
Protecting Group Carbons: The two signals corresponding to the Boc group—the carbamate carbonyl (C=O) around 150-155 ppm and the quaternary and methyl carbons of the tert-butyl group around 80 ppm and 28 ppm, respectively—will be completely absent in the spectrum of the deprotected product.[2] This disappearance is a primary validation of the reaction's success.
| Carbon | Expected δ (ppm) - Deprotected | Expected δ (ppm) - N-Boc Protected | Key Change |
| C2 | ~145 | ~143 | Shift due to electronic change |
| C3 | ~130 | ~135 | Shift due to electronic change |
| C4 | ~95 | ~98 | Heavy atom effect, slight shift |
| C5 | ~105 | ~108 | Shift due to electronic change |
| C6 | ~160 | ~158 | Shift due to electronic change |
| -OCH₃ | ~54 | ~54 | Minimal change |
| Boc C=O | N/A | ~153 | Disappearance |
| Boc C (CH₃)₃ | N/A | ~80 | Disappearance |
| Boc C(CH₃ )₃ | N/A | ~28 | Disappearance |
Section 2: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the target compound. For this analysis, electrospray ionization (ESI) is the preferred technique due to its soft ionization mechanism, which typically preserves the molecular ion.
The molecular formula for 4-iodo-6-methoxypyridin-3-amine is C₆H₇IN₂O.[3] The expected monoisotopic mass is 249.96 g/mol . In positive-ion ESI-MS, the primary observed species will be the protonated molecule, [M+H]⁺.
-
Deprotected Amine:
-
Molecular Formula: C₆H₇IN₂O
-
Monoisotopic Mass: 249.9603
-
Expected [M+H]⁺: 250.9676
-
-
N-Boc Protected Precursor:
-
Molecular Formula: C₁₁H₁₅IN₂O₃
-
Monoisotopic Mass: 349.0127
-
Expected [M+H]⁺: 351.0200
-
The observation of a base peak at m/z 250.9676 and the complete absence of the peak at m/z 351.0200 in a high-resolution mass spectrum (HRMS) provides unequivocal evidence of successful deprotection.[4]
A key feature of iodine in mass spectrometry is that it is monoisotopic (100% ¹²⁷I).[5] This simplifies the spectrum, as there will be no M+2 isotope pattern that is characteristic of compounds containing chlorine or bromine.[5]
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The transition from a protected secondary amine (carbamate) to a free primary amine results in highly distinct changes in the IR spectrum.
-
N-H Vibrations: This is the most diagnostic region.
-
Deprotected Amine: A primary amine (NH₂) will show two characteristic stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.[6]
-
N-Boc Protected Precursor: A secondary amine within a carbamate will show a single, sharper N-H stretching band in the 3200-3400 cm⁻¹ region.
-
-
C=O Vibration:
-
Deprotected Amine: No carbonyl group is present, so there will be no strong absorption in the 1650-1800 cm⁻¹ region.
-
N-Boc Protected Precursor: The carbamate C=O group gives rise to a very strong, sharp absorption band around 1700-1725 cm⁻¹. The disappearance of this band is a critical marker for successful deprotection.
-
-
Other Key Vibrations:
-
C-O Stretch: A C-O stretch for the methoxy group is expected around 1250 cm⁻¹.[7]
-
Aromatic C=C/C=N Stretches: These will be present in the 1400-1600 cm⁻¹ region in both compounds.
-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Deprotected | Expected Wavenumber (cm⁻¹) - N-Boc Protected | Key Change |
| N-H Stretch | ~3450 and ~3350 (doublet) | ~3300 (singlet) | Change from singlet to doublet |
| C=O Stretch | N/A | ~1710 (strong, sharp) | Disappearance |
| Aromatic C=C, C=N | ~1400-1600 | ~1400-1600 | Minor shifts |
| C-O Stretch | ~1250 | ~1250 | Minimal change |
Section 4: Integrated Characterization Workflow
A multi-technique approach is crucial for the unambiguous confirmation of chemical structures. The logical flow of experiments ensures that each piece of data corroborates the others, leading to a confident assignment.
Caption: Workflow for Spectroscopic Confirmation.
Section 5: Experimental Protocols
These protocols are designed to be self-validating and provide high-quality, reproducible data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the dried, purified sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Ensure the instrument is properly shimmed to achieve optimal resolution. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Integrate the ¹H NMR signals and assign all peaks.
Protocol 2: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard immediately prior to analysis to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Data Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion. Confirm that the measured mass is within 5 ppm of the theoretical calculated mass (250.9676).
Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Setup: Record a background spectrum of the clean ATR crystal (diamond or germanium).
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum to obtain the transmittance or absorbance data. Identify the key functional group frequencies and compare them against the expected values, paying close attention to the N-H and C=O regions.
References
-
Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 88(1), 724-731. [Link]
-
Mary, Y. S., et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. International Journal of Chemical Sciences, 8(2), 1071-1076. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Chemoinformatics and Chemical Engineering, 10(2), 1-17. [Link]
-
Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry, 44(22), 3864-3867. [Link]
-
Li, J., et al. (2021). Research Progress of Mass Spectrometry Methods for Iodine. Journal of Chinese Mass Spectrometry Society, 42(5), 533-553. [Link]
-
Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic, 1137-1141. [Link]
-
Tomomasa, S., et al. (2007). Supporting Information for "Self-Assembly of a M24L48 Spherical Complex". Angewandte Chemie International Edition, 46(12), 2245-2248. [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemical and Biochemical Engineering, 5(1), 11-25. [Link]
-
Clarke, H. J., et al. (2013). A Catenane Assembled Through a Single Charge-Assisted Halogen Bond. Angewandte Chemie International Edition, 52(37), 9781-9785. [Link]
-
Micura, R., et al. (2015). Supporting Information for "Probing the impact of the nucleobase and the 2'-substituent on the sugar-base linkage stability in RNA". ScienceOpen. [Link]
-
Crisponi, G., et al. (1999). A spectroscopic study on the ionization of 2-, 3-, and 4-aminopyridines. Annali di Chimica, 89(1-2), 167-175. [Link]
-
Al-Hamdani, A. A. S., & Al-Khafaji, N. J. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Journal of Materials Science and Chemical Engineering, 10(7), 1-14. [Link]
-
Doc Brown's Advanced Organic Chemistry. Mass spectrum of 1-iodobutane. [Link]
-
Yang, Y., et al. (2015). Collection - Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Figshare. [Link]
-
Tan, Y., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1827-1832. [Link]
-
Supplementary Information for "Catalytic Hydroboration of Imines by n-Butyllithium and Lithium Anilides". Royal Society of Chemistry. [Link]
-
Shchepin, R. V., et al. (2017). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 8(1), 1-8. [Link]
-
Hoffman Fine Chemicals. 4-Iodo-6-methoxypyridin-3-amine. [Link]
-
Kondo, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(21), 3862. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). 6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules, 27(5), 1436. [Link]
-
He, L., et al. (2023). Metabolite identification using infrared ion spectroscopy – novel biomarkers for pyridoxine-dependent epilepsy. ChemRxiv. [Link]
-
African Rock Art. 4-Iodo-6-methoxypyridin-3-amine. [Link]
-
Zhang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6649. [Link]
-
Al-Enizi, M. A., et al. (2021). Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction. Chemical Methodologies, 5(4), 324-334. [Link]
-
Lucas, C. A., & Burgess, I. J. (2016). Surface Enhanced Infrared Studies of 4-Methoxypyridine Adsorption on Gold Film Electrodes. The Journal of Physical Chemistry C, 120(10), 5521-5530. [Link]
-
van der Veken, P., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Tetrahedron Letters, 47(30), 5347-5350. [Link]
-
Lucas, C. A., & Burgess, I. J. (2016). Surface Enhanced Infrared Studies of 4-Methoxypyridine Adsorption on Gold Film Electrodes. ResearchGate. [Link]
-
Govek, S. P., & Overman, L. E. (2001). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 3(10), 1559-1561. [Link]
-
Sun, G., et al. (2012). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. Chemical Communications, 48(70), 8868-8870. [Link]
-
Wikipedia. Pyridines. [Link]
-
PubChemLite. 3-iodo-2-methoxypyridin-4-amine. [Link]
-
Berg, R. C., et al. (2023). High-resolution paper-spray mass spectrometry for the detection of newly emerging substances in the unregulated opioid supply. Analyst, 148(10), 2291-2299. [Link]
-
Van Eeckhaut, A., & Lanckmans, K. (2012). Quantitative mass spectrometry methods for pharmaceutical analysis. Pharmaceuticals, 5(12), 1087-1113. [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]
-
Kurosawa, W., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186. [Link]
Sources
- 1. Pyridines - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. tsijournals.com [tsijournals.com]
- 7. chemmethod.com [chemmethod.com]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
Safety Operating Guide
Personal protective equipment for handling tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate
Executive Context: Beyond the SDS
As researchers, we often treat intermediate building blocks like tert-Butyl (4-iodo-6-methoxypyridin-3-yl)carbamate (CAS: 1200132-06-4) as generic "white powders."[1] This is a safety blind spot. This compound is not just an irritant; it is a poly-functionalized scaffold containing a labile iodine atom, a basic pyridine ring, and an acid-sensitive Boc-protective group.[1]
Your safety protocol must address three distinct phases of risk:
-
Particulate Exposure: The solid phase poses inhalation and ocular risks.[1]
-
Solvent Permeation: Once dissolved (typically in DCM, DMF, or Dioxane for cross-coupling), the solvent becomes the carrier vehicle that can drag this toxic payload through your skin.
-
Reactive Hazards: The iodine moiety creates light-sensitivity issues, and the Boc group creates over-pressurization risks during deprotection.[1]
This guide moves beyond generic compliance to establish a self-validating safety system for handling this specific intermediate.
Hazard Architecture & Risk Assessment
We analyze the molecule's structure to predict hazards that generic Safety Data Sheets (SDS) often miss.
| Structural Component | Associated Hazard | Operational Implication |
| Aryl Iodide (C–I) | Weak bond; potential for radical formation and light sensitivity.[1] | Light Protection: Store in amber vials. Iodine cleavage can discolor skin and tissues.[1] |
| Pyridine Ring | Mucous membrane irritant; potential neurological effects if systemic.[1] | Inhalation Risk: High biological activity.[1] Zero-tolerance for dust inhalation.[1][2] |
| Boc-Carbamate | Acid-labile protecting group.[1] | Pressure Hazard: Releases |
| Physical State | Fine solid particulate.[1] | Electrostatics: Static charge can cause "fly-away" powder, contaminating balances and gloves.[1] |
PPE Decision Matrix: A Logic-Based Approach
Do not default to "lab coat and nitrile gloves."[1] Your PPE must adapt to the state of matter.[1][3]
Figure 1: Dynamic PPE selection based on the physical state of the reagent.
Critical PPE Specifications
A. Hand Protection: The "Carrier Solvent" Rule
The tert-butyl carbamate itself is a solid, but you will likely dissolve it in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) for Suzuki/Buchwald couplings.[1]
-
The Risk: DCM permeates standard nitrile gloves in < 4 minutes .[1] If the carbamate is dissolved in DCM, the solvent acts as a "Trojan Horse," carrying the toxic pyridine derivative through the glove and into your bloodstream.
-
The Protocol:
B. Respiratory Protection
-
Engineering Control First: All handling should occur inside a certified chemical fume hood.[1]
-
Respirator: If weighing must occur on an open bench (not recommended), use a NIOSH-certified N95 or P100 filtering facepiece.[1]
-
Self-Validating Check: Perform a "User Seal Check" every time.[1] Cover the respirator surface with hands and inhale/exhale sharply.[1] If air leaks around the nose bridge, you are not protected.
C. Ocular Protection
-
Standard: ANSI Z87.1 Safety Glasses with side shields.[1]
-
Upgrade: If performing acid deprotection (removing the Boc group), use Chemical Splash Goggles .[1] The generation of isobutylene gas can cause solution splatter.[1]
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Solid)
-
Static Control: This carbamate is prone to static.[1] Use an ionizing fan or anti-static gun on the weighing boat before adding the powder. This prevents the powder from "jumping" onto your gloves or the balance bench.
-
Containment: Place the balance inside the fume hood or use a powder containment enclosure.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue.[1] Pyridines can leave invisible, toxic residues.[1]
Phase 2: Solubilization & Reaction
-
Solvent Addition: Add solvent slowly.[1]
-
Deprotection Warning: If treating this compound with acid (HCl/TFA) to remove the Boc group:
Phase 3: Waste & Disposal
This compound contains Iodine .[1][4]
-
Segregation: Do not mix with general organic waste if your facility recovers halogens.[1]
-
Labeling: Clearly tag waste as "Halogenated Organic - Contains Aryl Iodide."
-
Oxidizer Risk: Iodine-containing compounds can react with strong oxidizers.[1][5] Keep separate from peroxides or nitric acid waste streams.[1]
Emergency Response
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact (Solid) | Brush off gently, then wash with soap/water.[1] | Water activates absorption; removing bulk solid first reduces dose.[1] |
| Skin Contact (Solution) | Do not use organic solvents to clean skin.[1] Wash with soap/water for 15 mins.[1][3] | Solvents (ethanol/acetone) increase skin permeability, driving the toxin deeper. |
| Eye Exposure | Flush for 15 mins. Hold eyelids open. | Pyridine bases can cause corneal damage; immediate dilution is critical.[1] |
| Spill (Solid) | Dampen a paper towel with water (to suppress dust) and wipe.[1] | Dry sweeping generates inhalable aerosols.[1] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Respiratory Protection Standard (29 CFR 1910.134).[1][6] United States Department of Labor.[1] [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: tert-Butyl N-(4-iodo-6-methoxypyridin-3-yl)carbamate (CAS 1200132-06-4).[1][7] National Library of Medicine.[1] [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
